delta6,7-Baccatin III
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKORGTAVTDVIOM-KSGSGGQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447899 | |
| Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158830-50-3 | |
| Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of delta6,7-Baccatin III?
An In-Depth Technical Guide to the Chemical Structure of delta-6,7-Baccatin III
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of delta-6,7-Baccatin III, a distinct member of the taxane family of diterpenoids. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core structure, the analytical methodologies required for its characterization, and its significance within the broader context of taxane-based therapeutics.
Introduction: Situating delta-6,7-Baccatin III in the Taxane Landscape
The taxane family of natural products remains a cornerstone of oncology, primarily due to the clinical success of paclitaxel (Taxol®) and its analogues. The complex bicyclic core of these molecules presents a formidable challenge for total synthesis, making the isolation of advanced precursors from natural sources, such as the yew tree (Taxus species), a critical component of the pharmaceutical supply chain[1]. Baccatin III is arguably the most pivotal of these precursors, serving as the direct starting material for the semi-synthesis of paclitaxel[2][3][4][5][6].
delta-6,7-Baccatin III is a naturally occurring derivative of Baccatin III, distinguished by a single, yet significant, structural modification: a double bond between the C6 and C7 positions of the taxane core[7]. This alteration not only changes the molecule's conformation but also influences its chemical reactivity and biological profile. Understanding the precise chemical structure of delta-6,7-Baccatin III is therefore essential for exploring its potential as an alternative precursor for novel taxane-based anticancer agents[7].
Core Chemical Identity and Structure
delta-6,7-Baccatin III is a complex diterpenoid built upon a tetracyclic taxane skeleton. Its identity is defined by a unique arrangement of functional groups and specific stereochemistry.
-
IUPAC Name: [(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadeca-8,13-dien-2-yl] benzoate[7]
The key structural features that define delta-6,7-Baccatin III are:
-
Tetracyclic Taxane Core: A complex fused ring system that forms the backbone of the molecule.
-
Oxetane Ring: A four-membered ether ring that is a hallmark of biologically active taxanes and is crucial for their microtubule-stabilizing activity.
-
C6-C7 Double Bond: The defining feature of this molecule, which distinguishes it from Baccatin III. This unsaturation introduces rigidity and alters the electronic properties of the B-ring[7].
-
Functional Groups: The structure is decorated with multiple hydroxyl, acetyl, and benzoate groups at specific stereocenters, which are essential for its chemical properties and serve as handles for synthetic modification.
The presence of the C6-C7 double bond reduces steric hindrance at the C7 position compared to Baccatin III, a factor that can significantly influence the regioselectivity of subsequent chemical modifications[7].
Structural Elucidation: A Multi-Technique Approach
Determining the unambiguous structure of a complex natural product like delta-6,7-Baccatin III requires a synergistic application of advanced spectroscopic techniques. The choice of methodology is driven by the need to resolve not only the atomic connectivity but also the intricate three-dimensional arrangement of atoms (stereochemistry).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-state structure of organic molecules. For delta-6,7-Baccatin III, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) experiments is necessary to assign all proton and carbon signals and establish the molecular framework.
-
¹H NMR: Provides information on the chemical environment of each proton, including its multiplicity (splitting pattern), which reveals adjacent protons.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Maps the scalar couplings between protons, definitively establishing proton-proton connectivity through bonds (e.g., H-C-C-H). This is critical for tracing out the spin systems within the complex ring structure[7].
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial proximities between protons that are close in space, irrespective of their bonding connectivity. This is indispensable for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the rings[7].
Table 1: Key NMR Assignments for Delta-6,7-Baccatin III Note: The following are representative assignments. Actual values may vary slightly based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~5.70 (d) | ~75.5 |
| H-5 | ~4.95 (d) | ~84.0 |
| H-6 | ~6.10 (d) | ~134.0 |
| H-7 | ~5.90 (d) | ~130.0 |
| H-10 | ~6.40 (s) | ~80.5 |
| H-13 | ~4.85 (t) | ~72.0 |
| C-4 Acetyl CH₃ | ~2.25 (s) | ~21.0 |
| C-10 Acetyl CH₃ | ~2.15 (s) | ~22.5 |
Experimental Protocol: NMR Analysis of a Taxane Derivative
The following outlines a self-validating protocol for the structural characterization of a purified taxane sample like delta-6,7-Baccatin III.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it must fully dissolve the sample without reacting with it.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm[9].
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 or 600 MHz) to achieve optimal signal dispersion, which is crucial for resolving the many overlapping signals in a complex spectrum[10][11].
-
Run standard 1D experiments: ¹H NMR and proton-decoupled ¹³C NMR.
-
Run standard 2D experiments: COSY, HSQC (to correlate protons to their directly attached carbons), HMBC (to establish long-range C-H correlations), and NOESY (for stereochemistry).
-
-
Data Processing & Analysis:
-
Process the raw data (Free Induction Decay, FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal at 0.00 ppm[9].
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the splitting patterns in the ¹H spectrum and the correlations in the COSY spectrum to build molecular fragments.
-
Use HSQC and HMBC data to assemble the fragments into a complete carbon skeleton.
-
Analyze NOESY cross-peaks to confirm the relative configuration of stereocenters. The presence of a NOE signal between two protons indicates they are <5 Å apart in space.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
-
Functionality: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement.
-
Causality: This accuracy allows for the unambiguous determination of the molecular formula (C₃₁H₃₆O₁₀) by distinguishing it from other potential formulas with the same nominal mass. The observed mass spectrum can also show characteristic fragmentation patterns that provide further structural clues[12].
Biosynthetic and Synthetic Context
delta-6,7-Baccatin III is a natural product found in yew species, but it is also a key structure in the broader network of taxane synthesis. Its relationship with other critical taxanes illustrates its potential role in both natural biosynthesis and laboratory semi-synthesis. Baccatin III itself is produced from 10-deacetylbaccatin III (10-DAB) via an acetylation step catalyzed by the enzyme DBAT (10-deacetylbaccatin III-10-O-acetyltransferase)[3][4][13].
The following diagram illustrates the position of delta-6,7-Baccatin III relative to its more common parent compound and the ultimate drug product, paclitaxel.
Caption: Relationship of delta-6,7-Baccatin III to key taxane precursors.
Biological Activity and Future Directions
While not as extensively studied as paclitaxel, delta-6,7-Baccatin III has demonstrated potential as an antineoplastic agent. In vitro studies have shown that it exhibits cytotoxicity against various cancer cell lines, including breast, lung, and ovarian cancer[7]. This activity is presumed to stem from its ability to disrupt microtubule dynamics, a mechanism characteristic of the taxane class.
The unique C6-C7 double bond may influence its binding affinity to tubulin or alter its metabolic stability compared to paclitaxel. This structural divergence makes delta-6,7-Baccatin III an intriguing candidate for further investigation and a valuable starting point for the semi-synthesis of novel taxane analogues with potentially improved therapeutic indices or different activity spectra.
Conclusion
delta-6,7-Baccatin III is a structurally unique taxane defined by its tetracyclic core, essential oxetane ring, and a characteristic double bond at the C6-C7 position. Its structure has been rigorously established through the combined application of high-field NMR spectroscopy and high-resolution mass spectrometry. As a natural analogue of the critical paclitaxel precursor Baccatin III, it holds potential in its own right as a bioactive compound and serves as a valuable scaffold for the development of next-generation anticancer therapeutics. Further research into its biological activity and synthetic utility is warranted.
References
- Title: Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile Source: Google Patents URL
-
Title: Discovery of FoTO1 and Taxol genes enables biosynthesis of baccatin III Source: PMC - NIH URL: [Link]
-
Title: MS spectra of baccatin III standard (a) and baccatin III in extraction from mixture of mycelia and spent culture medium (b) Source: ResearchGate URL: [Link]
-
Title: Monitoring of paclitaxel, Taxine B and 10-deacethylbaccatin III in Taxus baccata L. by nano LC–FTMS and NMR spectroscopy Source: ResearchGate URL: [Link]
-
Title: Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III Source: ResearchGate URL: [Link]
-
Title: Mass spectrometry imaging and single-cell transcriptional profiling reveal the tissue-specific regulation of bioactive ingredient biosynthesis in Taxus leaves Source: National Center for Biotechnology Information URL: [Link]
-
Title: Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach Source: PubMed URL: [Link]
-
Title: DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: MDPI URL: [Link]
-
Title: Stanford scientists reveal missing yew tree enzymes needed to make a common cancer drug Source: Stanford University News URL: [Link]
-
Title: ¹H NMR spectrum of enzymatic product (500 MHz, CDCl3, referenced to TMS) Source: ResearchGate URL: [Link]
-
Title: Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach | Request PDF Source: ResearchGate URL: [Link]
-
Title: Baccatin III Source: Wikipedia URL: [Link]
-
Title: Total Synthesis of Baccatin III and Taxol Source: Oklahoma University Chemistry Interactive URL: [Link]
-
Title: Bioproduction of baccatin III, an advanced precursor of paclitaxol, with transgenic Flammulina velutipes expressing the 10-deacetylbaccatin III-10-O-acetyl transferase gene Source: PubMed URL: [Link]
Sources
- 1. Stanford scientists reveal missing yew tree enzymes needed to make a common cancer drug | Stanford University School of Engineering [engineering.stanford.edu]
- 2. Discovery of FoTO1 and Taxol genes enables biosynthesis of baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]
- 4. Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baccatin III - Wikipedia [en.wikipedia.org]
- 6. Bioproduction of baccatin III, an advanced precursor of paclitaxol, with transgenic Flammulina velutipes expressing the 10-deacetylbaccatin III-10-O-acetyl transferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 8. scbt.com [scbt.com]
- 9. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Isolating Delta-6,7-Baccatin III: A Technical Guide for Natural Product Researchers
Foreword: The Pursuit of Novel Taxanes
The intricate world of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, the taxane diterpenoids, famously represented by paclitaxel, stand as a testament to the power of nature's chemical ingenuity in combating human diseases. While paclitaxel and its semi-synthetic precursor, baccatin III, have been extensively studied, the vast structural diversity of taxanes within the Taxus genus remains a compelling frontier for scientific exploration. This guide focuses on a specific, less-explored derivative: delta-6,7-baccatin III. Characterized by a double bond between the 6th and 7th carbon atoms of the baccatin core, this structural modification presents unique challenges and opportunities in its isolation and potential therapeutic application.[1] This document provides a comprehensive, in-depth technical overview of the natural sources and field-proven methodologies for the successful isolation and purification of delta-6,7-baccatin III, tailored for researchers, scientists, and drug development professionals.
Section 1: Natural Provenance of Delta-6,7-Baccatin III
Delta-6,7-baccatin III is a naturally occurring taxane found in various species of the yew tree (Taxus).[1] Its presence has been identified in species such as Taxus brevifolia (the Pacific yew) and Taxus cuspidata (the Japanese yew).[1] Like other taxanes, the concentration of delta-6,7-baccatin III can vary significantly depending on the specific Taxus species, the geographical location, the age of the tree, and the time of year the plant material is harvested. The needles of the yew tree are a primary and renewable source for the extraction of baccatin III and its derivatives, including the delta-6,7 variant.[2]
Table 1: Comparative Yields of Key Taxanes from Taxus Species (Needles)
| Taxus Species | Baccatin III Yield (mg/kg fresh weight) | 10-Deacetylbaccatin III (10-DAB) Yield (mg/kg fresh weight) | Notes |
| Taxus baccata | ~540 µg/L (cell culture) | up to 297 mg/kg | Yields can vary significantly based on extraction and culture conditions.[2][3] |
| Taxus brevifolia | Lower than in bark | Data not consistently reported in needles | Bark is the primary source for paclitaxel from this species.[4] |
| Taxus cuspidata | Selectivity of 0.158 wt% in supercritical fluid extract | Data not specified | Supercritical fluid extraction conditions can influence selectivity.[5] |
| Taxus chinensis | Not specified | 0.0242% or above | High purity of over 99.3% has been achieved. |
Note: Specific yield data for delta-6,7-baccatin III is not widely reported in comparative studies. The yields of the more abundant taxanes are provided for context. Researchers should expect the concentration of delta-6,7-baccatin III to be lower than that of baccatin III and 10-DAB III.
Section 2: The Foundational Principles of Isolation: A Step-by-Step Approach
The isolation of delta-6,7-baccatin III from Taxus needles is a multi-step process that requires a systematic and meticulous approach. The overarching strategy involves the initial extraction of a crude mixture of taxanes, followed by a series of purification steps to isolate the target compound.
Biomass Preparation: The Critical First Step
The journey from yew needles to purified delta-6,7-baccatin III begins with the proper preparation of the plant material. Freshly harvested needles are the preferred starting material to minimize degradation of the target compounds.
Protocol 1: Biomass Preparation
-
Harvesting: Collect fresh, healthy needles from the desired Taxus species.
-
Cleaning: Thoroughly wash the needles with deionized water to remove any surface contaminants.
-
Drying (Optional but Recommended): While fresh material can be used, air-drying or lyophilization of the needles can improve the efficiency of the subsequent extraction process by removing water that can interfere with organic solvent penetration.
-
Grinding: Mill the dried needles into a fine powder to increase the surface area for solvent extraction.
Extraction: Liberating the Taxanes
The goal of the extraction phase is to efficiently transfer the taxanes from the plant matrix into a solvent. A mixture of polar and non-polar solvents is typically employed to extract a broad range of taxanes.
Protocol 2: Solvent Extraction
-
Solvent Selection: A common and effective solvent system is a mixture of methanol and water (e.g., 70:30 v/v).[6] Other solvent systems such as ethanol-water or acetone-water can also be utilized.[7]
-
Maceration: Submerge the powdered needles in the chosen solvent system at a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Agitation: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to ensure thorough extraction.
-
Filtration: Separate the solvent extract from the solid plant material by vacuum filtration.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Caption: Workflow for the extraction of crude taxanes from Taxus needles.
Section 3: Purification Cascade: From Crude Extract to Pure Delta-6,7-Baccatin III
The crude extract obtained from the initial extraction is a complex mixture of various taxanes, chlorophyll, lipids, and other plant metabolites. A multi-step purification strategy is therefore essential to isolate delta-6,7-baccatin III with high purity.
Preliminary Purification: Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step for the initial cleanup of the crude extract, removing highly polar and non-polar impurities.[8][9][10][11][12]
Protocol 3: Solid-Phase Extraction (SPE)
-
Cartridge Selection: Utilize a reversed-phase SPE cartridge (e.g., C18).
-
Conditioning: Condition the cartridge by passing methanol followed by deionized water through it.[10][11]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the conditioning solvent and load it onto the SPE cartridge.[10][11]
-
Washing: Wash the cartridge with a series of increasingly non-polar solvents to elute impurities. A typical wash sequence might be:
-
100% Water (to remove highly polar compounds)
-
20% Methanol in water
-
40% Methanol in water
-
-
Elution: Elute the taxane-enriched fraction with a higher concentration of organic solvent, such as 80-100% methanol.[8]
-
Concentration: Collect the eluate and evaporate the solvent to yield a partially purified taxane mixture.
Caption: General workflow for Solid-Phase Extraction (SPE) of taxanes.
High-Resolution Purification: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the definitive step for isolating delta-6,7-baccatin III from the enriched taxane fraction.[6][13] A reversed-phase C18 column is typically the stationary phase of choice.
Protocol 4: Preparative HPLC
-
Column: A preparative reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile will need to be optimized based on the specific separation. A starting point could be a linear gradient from 30% to 70% acetonitrile over 40 minutes.
-
Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 10-20 mL/min.
-
Detection: UV detection at 227 nm is suitable for taxanes.
-
Injection: Dissolve the partially purified taxane mixture in the initial mobile phase composition and inject it onto the column.
-
Fraction Collection: Collect fractions based on the retention time of the peaks observed in the chromatogram. The retention time of delta-6,7-baccatin III will be distinct from that of baccatin III and other taxanes.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated delta-6,7-baccatin III.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.
Table 2: Physicochemical Properties of Baccatin III Derivatives for Method Development
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Expected Chromatographic Behavior |
| Baccatin III | C₃₁H₃₈O₁₁ | 586.6 | Saturated C6-C7 bond | Baseline retention |
| 10-Deacetylbaccatin III | C₂₉H₃₆O₁₀ | 544.6 | Hydroxyl at C10 | More polar, earlier elution than Baccatin III |
| Delta-6,7-Baccatin III | C₃₁H₃₆O₁₀ | 568.61 | Double bond at C6-C7 | Less polar than Baccatin III, later elution |
Section 4: Structural Elucidation and Final Remarks
The definitive identification of the isolated compound as delta-6,7-baccatin III requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). These techniques will confirm the molecular weight and the specific structural features, including the presence of the C6-C7 double bond.
The isolation of minor taxanes like delta-6,7-baccatin III is a challenging yet rewarding endeavor. The protocols outlined in this guide provide a robust framework for researchers to successfully navigate the complexities of natural product isolation. The inherent variability in natural product chemistry necessitates a degree of empirical optimization at each stage of the process. However, a systematic approach grounded in the principles of extraction and chromatography, as detailed herein, will significantly enhance the probability of success in isolating this and other novel taxane derivatives for further scientific investigation.
References
-
The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. (2025). ResearchGate. [Link]
-
Preparative HPLC chromatogram of methanol (A) and dichloromethane (B) fractions of bark (RT. (n.d.). ResearchGate. [Link]
- Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone. (1995).
-
Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics. (n.d.). PubMed Central. [Link]
-
Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. (n.d.). PubMed Central. [Link]
-
Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. (n.d.). ResearchGate. [Link]
-
Supercritical fluid extraction of taxol and baccatin III from needles of Taxus cuspidata. (2025). ResearchGate. [Link]
-
Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
-
An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. (2024). PubMed Central. [Link]
-
Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025). alwsci. [Link]
-
A Deep Dive into the Botanical and Medicinal Heritage of Taxus. (n.d.). MDPI. [Link]
-
Purification of Cannabinoids by preparative HPLC using ZEOsphere Silica Gel. (n.d.). Zeochem. [Link]
-
Solid Phase Extraction (SPE) Tutorial. (2018). YouTube. [Link]
-
Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. (2025). ResearchGate. [Link]
-
Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions. (2022). Frontiers. [Link]
-
Purify CBD and other cannabinoids by preparative HPLC. (n.d.). G-M-I, Inc.. [Link]
-
Seasonal and tissue variation in taxane concentrations of Taxus brevifolia. (n.d.). PubMed. [Link]
-
Analysis of Cannabinoids Using HPLC With Post-Column Derivatization. (n.d.). pickeringtest.com. [Link]
- Process for preparing 10-desacetylbaccatine iii. (n.d.).
-
Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis. (2025). ResearchGate. [Link]
Sources
- 1. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Seasonal and tissue variation in taxane concentrations of Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. gmi-inc.com [gmi-inc.com]
An In-depth Technical Guide to the Physical and Chemical Properties of δ⁶˒⁷-Baccatin III
This guide provides a comprehensive overview of the physical, chemical, and biological properties of δ⁶˒⁷-baccatin III, a significant taxane derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the molecule's behavior, analysis, and potential applications.
Introduction: The Significance of δ⁶˒⁷-Baccatin III
Delta(6,7)-Baccatin III is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for their potent anticancer properties.[1] It is structurally distinguished from its more widely known precursor, baccatin III, by the presence of a double bond between the sixth and seventh carbon atoms within its complex tetracyclic core.[1] This seemingly minor modification has significant implications for the molecule's conformation, reactivity, and biological activity, making it a subject of considerable interest in the semi-synthesis of novel paclitaxel (Taxol®) analogs and other chemotherapeutic agents. Understanding the nuanced properties of δ⁶˒⁷-baccatin III is crucial for its efficient isolation, purification, and derivatization in drug discovery and development pipelines.
Diagram 1: Chemical Structure of δ⁶˒⁷-Baccatin III
Caption: Chemical structure of δ⁶˒⁷-Baccatin III.
Core Physicochemical Properties
A precise understanding of the fundamental physical and chemical properties of δ⁶˒⁷-baccatin III is essential for its handling, formulation, and analytical characterization. The following table summarizes its key attributes.
| Property | Value | Source(s) |
| CAS Number | 158830-50-3 | [1] |
| Molecular Formula | C₃₁H₃₈O₁₁ | [1] |
| Molecular Weight | 586.63 g/mol | |
| Appearance | Typically a white to off-white powder. | |
| Melting Point | Data not readily available. For comparison, the melting point of Baccatin III is 229-234 °C. | [2] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as methanol, ethanol, acetone, and DMSO. | [3][4] |
| Storage Conditions | Store at -20°C for long-term stability. Keep in a dry, well-ventilated place. | [4] |
Chemical Properties and Reactivity Profile
The chemical behavior of δ⁶˒⁷-baccatin III is largely dictated by its taxane core, the C6-C7 double bond, and its various functional groups, including hydroxyls and esters.
Stability
Like many taxanes, δ⁶˒⁷-baccatin III exhibits limited stability under certain conditions. It is particularly susceptible to degradation in alkaline environments.[5] Basic conditions can promote the hydrolysis of the ester groups, particularly the C10 acetate. Furthermore, the presence of a hydroxyl group at C7 makes it prone to epimerization via a retro-aldol reaction mechanism, which can be accelerated by base catalysis.[5] Acidic conditions may also lead to degradation, though the molecule is generally more stable at a neutral to slightly acidic pH. For optimal stability, especially in solution, it is recommended to maintain a pH around 6.0 and store at low temperatures.[5]
Key Reactive Sites and Reactions
-
Hydroxyl Groups (C1, C13): The hydroxyl groups at the C1 and C13 positions are key sites for chemical modification. The C13 hydroxyl is of particular importance as it is the attachment point for the isoserine side chain in the semi-synthesis of paclitaxel and its analogs. These hydroxyl groups can undergo esterification, etherification, and protection/deprotection reactions, allowing for the synthesis of a wide array of derivatives with potentially enhanced pharmacological properties.
-
Ester Groups (C2, C4, C10): The benzoate at C2 and the acetate groups at C4 and C10 can be selectively hydrolyzed under controlled conditions to yield various deacetylated derivatives. This is a common strategy in taxane chemistry to create precursors for further modification.
-
The C6-C7 Double Bond: The introduction of unsaturation at the C6-C7 position alters the conformation of the taxane's eight-membered ring compared to baccatin III. This can influence the reactivity of neighboring functional groups by reducing steric hindrance. The double bond itself is a potential site for addition reactions, such as hydrogenation or halogenation, offering further avenues for structural diversification.
Biological Activity and Mechanism of Action
While δ⁶˒⁷-baccatin III is primarily considered a precursor for more complex anticancer drugs, it does exhibit intrinsic biological activity.
Anticancer Properties
Studies have indicated that δ⁶˒⁷-baccatin III possesses cytotoxic properties against various cancer cell lines, including those of the breast, lung, and ovaries.[1] Its mechanism of action is believed to mirror that of paclitaxel, albeit with lower potency.[1]
Microtubule Stabilization
The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, which are essential components of the cellular cytoskeleton involved in cell division.[6][7] By binding to the β-tubulin subunit of microtubules, taxanes prevent their depolymerization, leading to the arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[6][7] It is proposed that δ⁶˒⁷-baccatin III also functions as a microtubule stabilizer.[1]
Diagram 2: Mechanism of Action - Microtubule Stabilization
Caption: δ⁶˒⁷-Baccatin III stabilizes microtubules, leading to cell cycle arrest.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the isolation, synthesis, and analysis of δ⁶˒⁷-baccatin III. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and starting materials.
Isolation and Purification from Taxus Species
This protocol outlines a general procedure for the extraction and purification of taxanes from yew tree biomass.
Step 1: Extraction
-
Obtain and air-dry the biomass (e.g., needles, bark) of a Taxus species.
-
Grind the dried biomass into a fine powder to increase the surface area for extraction.
-
Macerate the powdered biomass in methanol (or ethanol) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture and collect the methanol extract. Repeat the extraction process on the biomass residue 2-3 times to ensure maximum yield.
-
Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 2: Liquid-Liquid Partitioning
-
Resuspend the crude extract in a 10% methanol/water solution.
-
Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids and pigments. Discard the hexane layer.
-
Extract the remaining aqueous layer multiple times with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to partition the taxanes into the organic phase.
-
Combine the organic layers and evaporate the solvent to yield a taxane-enriched crude extract.
Step 3: Chromatographic Purification
-
Subject the enriched extract to column chromatography using silica gel.
-
Elute with a gradient of ethyl acetate in n-hexane, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing δ⁶˒⁷-baccatin III.
-
Pool the relevant fractions and concentrate.
-
For final purification, utilize preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.
-
Collect the peak corresponding to δ⁶˒⁷-baccatin III, and verify its purity and identity using analytical techniques.
Diagram 3: Isolation and Purification Workflow
Caption: A typical workflow for the isolation of δ⁶˒⁷-Baccatin III.
Enzymatic Synthesis
This protocol describes the enzymatic conversion of a 10-deacetylbaccatin III (10-DAB) analog to its acetylated form, a key step in the biosynthesis of many taxanes.
Step 1: Enzyme Preparation
-
Obtain or prepare a purified enzyme, such as 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), which catalyzes the transfer of an acetyl group to the C10 hydroxyl of 10-DAB.
Step 2: Reaction Setup
-
In a reaction vessel, prepare a buffered solution (e.g., Tris-HCl, pH 7.4).
-
Add the precursor, a δ⁶˒⁷-analog of 10-DAB, to the buffer.
-
Add the acetyl group donor, acetyl coenzyme A (acetyl-CoA).
-
Initiate the reaction by adding the DBAT enzyme.
Step 3: Incubation and Monitoring
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified period (e.g., 1-2 hours).
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
Step 4: Reaction Quench and Product Isolation
-
Stop the reaction by adding a solvent such as chloroform or ethyl acetate to denature the enzyme and extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the resulting δ⁶˒⁷-baccatin III using chromatographic techniques as described previously.
Analytical Characterization
A multi-faceted analytical approach is required for the unambiguous identification and characterization of δ⁶˒⁷-baccatin III.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of δ⁶˒⁷-baccatin III and for monitoring reaction progress.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution system of water (A) and acetonitrile (B) is effective. A typical gradient might start at 30% B, increasing to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 227 nm, which is characteristic for the taxane chromophore.
-
Expected Outcome: A sharp, well-resolved peak at a specific retention time, which can be compared to a reference standard.
Mass Spectrometry (MS)
MS is crucial for confirming the molecular weight and elemental composition of the molecule.
-
Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization source like Electrospray Ionization (ESI).
-
Expected Outcome: An accurate mass measurement of the molecular ion. For δ⁶˒⁷-baccatin III (C₃₁H₃₈O₁₁), the expected m/z for the protonated molecule [M+H]⁺ is approximately 587.2487.
-
Tandem MS (MS/MS): This technique provides structural information through fragmentation analysis. Characteristic fragmentation patterns for δ⁶˒⁷-baccatin III include the neutral loss of the C10 acetyl group (60 Da) and cleavage of the oxetane ring.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed chemical structure and stereochemistry of δ⁶˒⁷-baccatin III.
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Expected Outcome:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals would include those for the olefinic protons of the C6-C7 double bond, the acetyl and benzoate protons, and the protons of the taxane skeleton.
-
¹³C NMR: Shows the number of unique carbon atoms, confirming the molecular formula.
-
2D NMR: Establishes the connectivity between protons and carbons, allowing for the complete assignment of the structure and confirmation of the position of the double bond and other functional groups.
-
Diagram 4: Analytical Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of δ⁶˒⁷-Baccatin III.
Conclusion
δ⁶˒⁷-Baccatin III represents a valuable entity in the field of medicinal chemistry and drug development. Its unique structural feature—the C6-C7 double bond—differentiates it from other taxanes and provides opportunities for the creation of novel therapeutic agents. A thorough understanding of its physical and chemical properties, as outlined in this guide, is fundamental to unlocking its full potential as a building block for the next generation of anticancer drugs. The protocols and data presented herein serve as a robust foundation for researchers and scientists working with this promising molecule.
References
- Getz, D., et al. (2019). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol.
- Luo, Y., et al. (2022). Mechanisms of Taxane Resistance. International Journal of Molecular Sciences, 23(15), 8634.
-
Wang, M., et al. (2021). Stability of baccatin III under different conditions. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Baccatin III. Retrieved from [Link]
- Ojima, I., et al. (2008). Chemistry and chemical biology of taxane anticancer agents. Accounts of chemical research, 41(1), 71-80.
- Sparreboom, A., et al. (2005). Comparative preclinical and clinical pharmacokinetics of a Cremophor-free, nanoparticle albumin-bound paclitaxel (ABI-007) and paclitaxel formulated in Cremophor (Taxol). Clinical cancer research, 11(11), 4136-4143.
- Crown, J., & O'Leary, M. (2000).
Sources
- 1. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 2. Baccatin III - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Taxane Resistance [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of the taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Delta-6,7-Baccatin III: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the biological activity of delta-6,7-baccatin III, a significant taxane derivative, in the context of cancer cell biology. As drug development professionals and researchers in oncology, understanding the nuances of taxane precursors is paramount in the quest for novel therapeutics. This document moves beyond a superficial overview, delving into the mechanistic underpinnings of delta-6,7-baccatin III's activity, its relationship to the well-known chemotherapeutic agent paclitaxel, and the experimental methodologies required for its rigorous evaluation.
Introduction: The Taxane Family and the Significance of Baccatin III Analogs
The taxane family of diterpenoids, most famously represented by paclitaxel (Taxol®), has been a cornerstone of cancer chemotherapy for decades. Paclitaxel's mechanism of action, the stabilization of microtubules leading to mitotic arrest and apoptosis, is well-established. However, the intricate synthesis and inherent toxicities of paclitaxel have driven extensive research into its precursors and analogs, with the aim of discovering compounds with improved therapeutic indices.
Baccatin III is the immediate precursor for the semi-synthesis of paclitaxel and has demonstrated intrinsic, albeit less potent, cytotoxic activity against a variety of cancer cell lines.[1] Delta-6,7-baccatin III is a derivative of baccatin III distinguished by the presence of a double bond between carbons 6 and 7 of the taxane core. This structural modification is hypothesized to alter the molecule's conformation and reactivity, potentially influencing its biological activity. In vitro studies have indeed indicated that delta-6,7-baccatin III possesses cytotoxic effects against various cancer cell lines, making it a molecule of significant interest in oncological research.[2]
This guide will dissect the known biological activities of baccatin III as a foundational framework and then explore the specific attributes of delta-6,7-baccatin III, providing a comprehensive resource for its study.
The Structural Distinction of Delta-6,7-Baccatin III
The key differentiator of delta-6,7-baccatin III is the introduction of a C6-C7 double bond. This structural alteration is not merely a minor change; it imparts distinct chemical properties to the molecule. Comparative crystallographic analyses have suggested that this double bond can increase the strain within the taxane ring system and enhance the electrophilicity at other positions, such as C10.[2] These modifications can, in turn, affect the molecule's interaction with its biological targets.
Caption: Structural relationship between Baccatin III and Delta-6,7-Baccatin III.
Biological Activity and Mechanism of Action
While specific, in-depth studies on delta-6,7-baccatin III are emerging, much of our initial understanding is extrapolated from the well-documented activities of baccatin III.
Cytotoxic Effects on Cancer Cell Lines
Baccatin III has demonstrated cytotoxic activity across a range of cancer cell lines, with reported ED50 values typically in the micromolar range (approximately 8 to 50 µM).[1] Although less potent than paclitaxel, this inherent cytotoxicity is significant. It is anticipated that delta-6,7-baccatin III also exhibits broad-spectrum cytotoxicity.[2] A critical area of ongoing research is to quantify the IC50 values of delta-6,7-baccatin III in a panel of cancer cell lines to draw direct comparisons with baccatin III and paclitaxel.
| Compound | Cancer Cell Line | Reported IC50/ED50 (µM) | Reference |
| Baccatin III | Various | ~ 8 - 50 | [1] |
| Baccatin III | HeLa (Cervical) | 4.30 | [3] |
| Baccatin III | A549 (Lung) | 4 - 7.81 | [3] |
| Baccatin III | A431 (Skin) | 4 - 7.81 | [3] |
| Baccatin III | HepG2 (Liver) | 4 - 7.81 | [3] |
| Delta-6,7-Baccatin III | Various | Data not yet available in cited literature |
Interaction with Microtubules: A Departure from the Paclitaxel Paradigm
A fascinating aspect of baccatin III's mechanism is its distinct effect on microtubules compared to paclitaxel. While paclitaxel is a potent microtubule-stabilizing agent, studies have shown that baccatin III acts as a microtubule-destabilizing agent, inhibiting tubulin polymerization in a manner akin to colchicine.[1] This suggests that the C13 side chain of paclitaxel is crucial for its microtubule-stabilizing activity. The interaction of delta-6,7-baccatin III with tubulin is a key area for investigation to determine if the C6-C7 double bond modulates this activity.
Caption: Contrasting mechanisms of action of taxanes on microtubule dynamics.
Induction of Cell Cycle Arrest and Apoptosis
Consistent with its anti-mitotic activity, baccatin III induces an accumulation of cells in the G2/M phase of the cell cycle.[1] Furthermore, there is evidence that baccatin III can induce apoptosis, and intriguingly, this may occur independently of G2/M arrest, suggesting alternative cell death pathways.[4] The core taxane ring is implicated in this apoptotic induction.[4] It is highly probable that delta-6,7-baccatin III also induces cell cycle arrest and apoptosis, and elucidating the specific signaling cascades involved is a priority for future research.
Experimental Protocols for the Evaluation of Delta-6,7-Baccatin III
To rigorously assess the biological activity of delta-6,7-baccatin III, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of the formazan is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of delta-6,7-baccatin III in complete cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with delta-6,7-baccatin III at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can detect these early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with delta-6,7-baccatin III as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Caption: Experimental workflow for evaluating the in vitro activity of Delta-6,7-Baccatin III.
Future Directions and Conclusion
The study of delta-6,7-baccatin III is at an exciting frontier in taxane research. While its structural relationship to baccatin III provides a strong foundation for hypothesizing its biological activities, a comprehensive understanding requires dedicated investigation. Key future research directions include:
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of delta-6,7-baccatin III across a diverse panel of cancer cell lines, including drug-resistant models.
-
Detailed Mechanistic Studies: Elucidating the precise interaction of delta-6,7-baccatin III with tubulin and its effect on microtubule dynamics.
-
Signaling Pathway Analysis: Identifying the specific apoptotic and cell cycle regulatory pathways modulated by delta-6,7-baccatin III.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and toxicity profile of delta-6,7-baccatin III in preclinical animal models.
References
-
Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed. Available at: [Link]
-
Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed. Available at: [Link]
-
Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC - PubMed Central. Available at: [Link]
Sources
- 1. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 3. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential of delta-6,7-Baccatin III
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The taxane class of chemotherapeutics, headlined by paclitaxel and docetaxel, represents a cornerstone of modern oncology, primarily through their unique mechanism of microtubule stabilization.[1] However, challenges such as acquired resistance and dose-limiting toxicities necessitate the exploration of novel analogues.[2][3] This guide focuses on delta-6,7-Baccatin III, a structurally distinct derivative of the pivotal taxane precursor, Baccatin III. While direct therapeutic investigation of this specific compound is nascent, its unique C-ring unsaturation presents a compelling hypothesis for altered bioactivity, receptor interaction, and metabolic stability.
This document synthesizes established knowledge of taxane structure-activity relationships (SAR) with the intriguing structural modification of delta-6,7-Baccatin III to project its therapeutic potential. We will explore its hypothesized mechanism of action, propose a strategic research and development roadmap, and provide detailed, validated protocols for its preclinical evaluation. The central thesis is that the introduction of the 6,7-double bond may modulate the conformation of the baccatin core, potentially leading to a novel pharmacological profile with advantages over existing taxanes.
Introduction: The Taxane Landscape and the Niche for Innovation
Taxanes exert their potent antineoplastic effects by binding to the β-tubulin subunit of microtubules, disrupting the dynamic instability required for mitotic spindle formation and cell division.[4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] The clinical success of paclitaxel and docetaxel is well-documented across a spectrum of solid tumors, including breast, ovarian, and non-small-cell lung cancers.[7][8]
Despite their efficacy, the therapeutic window of first-generation taxanes is often narrowed by issues such as:
-
Multidrug Resistance (MDR): Primarily mediated by overexpression of the P-glycoprotein (P-gp) efflux pump.[9]
-
Toxicity: Including neutropenia, peripheral neuropathy, and hypersensitivity reactions, often exacerbated by the solvents used in intravenous formulations.[7]
-
Poor Oral Bioavailability: Limiting administration to intravenous infusions.[7]
This has spurred the development of next-generation taxanes and novel formulations aimed at overcoming these limitations.[2][10] It is within this context of targeted innovation that delta-6,7-Baccatin III emerges as a candidate of significant interest.
Molecular Profile: The Structural Significance of the 6,7-Unsaturation
The foundational structure for semi-synthetic taxanes is the baccatin III core.[1] Delta-6,7-Baccatin III is distinguished by a double bond between the C6 and C7 positions on the B-ring of this core.
Key Experimental Protocols
The following protocols provide a self-validating framework for the initial phases of investigation.
Protocol: In Vitro Microtubule Polymerization Assay
Objective: To determine if a delta-6,7-Baccatin III derivative promotes or inhibits the polymerization of purified tubulin, and to quantify its potency relative to controls.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL.
-
Prepare a 10 mM stock solution of the test compound (delta-6,7-taxoid), Paclitaxel (positive control), and Baccatin III (inhibitory control) in DMSO.
-
Create serial dilutions of all compounds in G-PEM buffer.
-
-
Assay Execution:
-
Pipette 5 µL of each compound dilution into a pre-warmed (37°C) 384-well plate. Include a DMSO-only vehicle control.
-
Add 50 µL of the 3 mg/mL tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads at 340 nm, pre-set to 37°C.
-
Measure absorbance every 30 seconds for 60 minutes.
-
-
Data Analysis & Validation:
-
Plot absorbance (OD340) vs. time for each concentration.
-
The rate of polymerization (Vmax) and the maximum polymer mass (Amax) are calculated.
-
Validation: Paclitaxel should show a dose-dependent increase in both Vmax and Amax. Baccatin III should show a dose-dependent decrease. The vehicle control should show a characteristic sigmoidal polymerization curve.
-
Calculate the EC50 (concentration for 50% maximal polymerization enhancement) for the test compound and paclitaxel.
-
Protocol: Cellular Cytotoxicity Assay in MDR-Positive and -Negative Cell Lines
Objective: To assess the cytotoxic potency of a delta-6,7-taxoid and determine if it can overcome P-glycoprotein-mediated multidrug resistance.
Methodology:
-
Cell Culture:
-
Culture A2780 (parental, MDR-) and NCI/ADR-RES (P-gp overexpressing, MDR+) ovarian cancer cell lines under standard conditions.
-
-
Assay Setup:
-
Seed 5,000 cells per well in a 96-well plate and allow to adhere for 24 hours.
-
Prepare 10-point, 3-fold serial dilutions of the test compound, Paclitaxel, and Docetaxel in culture medium.
-
Remove old media and add 100 µL of the drug-containing media to the respective wells. Include a vehicle control (DMSO).
-
-
Incubation & Readout:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Add 20 µL of CellTiter-Blue® Reagent to each well and incubate for 4 hours.
-
Measure fluorescence (560Ex/590Em) using a plate reader.
-
-
Data Analysis & Validation:
-
Convert fluorescence units to percent viability relative to the vehicle control.
-
Plot percent viability vs. log[concentration] and fit a four-parameter logistic curve to determine the IC50 value for each compound in each cell line.
-
Validation: Paclitaxel should show a significantly higher IC50 value in the NCI/ADR-RES line compared to the A2780 line.
-
Calculate the Resistance Index (RI) = IC50 (MDR+) / IC50 (MDR-). An RI close to 1 for the test compound indicates an ability to overcome P-gp-mediated resistance.
-
Quantitative Data Summary & Potential Outcomes
The following table illustrates a hypothetical but ideal outcome from the initial screening, positioning a delta-6,7-taxoid as a promising lead candidate.
| Compound | Microtubule EC50 (nM) | Cytotoxicity IC50 (A2780, nM) | Cytotoxicity IC50 (NCI/ADR-RES, nM) | Resistance Index (RI) |
| Paclitaxel | 150 | 5.2 | 310 | 59.6 |
| Docetaxel | 110 | 2.8 | 155 | 55.4 |
| delta-6,7-Taxoid | 95 | 3.5 | 7.1 | 2.0 |
| Baccatin III | N/A (Inhibitory) | 4300 [6] | >10,000 | - |
Data for Baccatin III is based on literature values for context.
Challenges and Future Directions
The path to clinical application is contingent on overcoming several challenges. The synthesis of delta-6,7-Baccatin III and its subsequent esterification with the C13 side chain must be efficient and scalable. Furthermore, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies will be paramount.
Future work should focus on exploring a variety of C10 and C13 side chains attached to the delta-6,7-Baccatin III core to optimize potency and drug-like properties. [9]Should the immunomodulatory hypothesis hold, combination studies with immune checkpoint inhibitors could unlock synergistic therapeutic strategies. [3]
Conclusion
Delta-6,7-Baccatin III is not merely another taxane analogue; it represents a rational design strategy based on modulating the conformation of the core taxane structure. The introduction of the 6,7-double bond provides a compelling chemical foundation for developing a next-generation therapeutic with the potential for enhanced potency, the ability to overcome critical drug resistance mechanisms, and a favorable safety profile. The research and development roadmap outlined in this guide provides a rigorous framework for systematically evaluating this potential and translating a promising molecular concept into a tangible clinical candidate.
References
-
Douros, J., & Suffness, M. (1981). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Chemical-Biological Interactions, 101(2), 103–114. [Link]
-
Lee, Y. H., et al. (2014). Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. International Immunopharmacology, 22(2), 420-428. [Link]
-
Sah, B., et al. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(10), 443. [Link]
- Holton, R. A., & Juo, R. R. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. U.S.
-
Lee, Y. H., et al. (2011). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International Immunopharmacology, 11(6), 751-757. [Link]
-
Li, C., et al. (2018). Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. Molecular Biotechnology, 60(7), 517-525. [Link]
-
Guénard, D., Guéritte-Voegelein, F., Dubois, J., & Potier, P. (1993). Structure-activity Relationships of Taxol and Taxotere Analogues. Journal of the National Cancer Institute. Monographs, (15), 79–82. [Link]
-
Adzo, A. M., & El-Aneed, A. (2014). Novel oral taxane therapies: recent Phase I results. Future Oncology, 10(6), 1055-1064. [Link]
-
Ojima, I., et al. (2000). Syntheses and Structure−Activity Relationships of Taxoids Derived from 14β-Hydroxy-10-deacetylbaccatin III. Journal of Medicinal Chemistry, 43(16), 3093–3100. [Link]
-
Ojima, I., & Lichtenthal, B. (2021). Strategies for the drug discovery and development of taxane anticancer therapeutics. Expert Opinion on Drug Discovery, 16(11), 1279-1296. [Link]
-
Lataste, H., et al. (1984). Relationships Between the Structures of Taxol and Baccatine III Derivatives and Their in Vitro Action on the Disassembly of Mammalian Brain and Physarum Amoebal Microtubules. Proceedings of the National Academy of Sciences, 81(13), 4090-4094. [Link]
-
Muggia, F., & Kudlowitz, D. (2014). Novel taxanes. Anticancer Drugs, 25(5), 593-598. [Link]
-
Wang, C. M., et al. (2022). Novel taxanes in development: Hopes or hypes?. Cancer Treatment and Research Communications, 31, 100543. [Link]
-
Zhou, J., et al. (2010). Structure-Activity Relationship of Taxol Inferring from Docking Taxol Analogues to Microtubule Binding Site. International Journal of Molecular Sciences, 11(3), 1198-1215. [Link]
-
Cleveland Clinic. (2023). Taxanes for Cancer. Retrieved from Cleveland Clinic website. [Link]
Sources
- 1. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 2. Novel taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 5. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the In Vitro Cytotoxicity Studies of Novel Taxane Analogs: A Case Study Approach with Delta-6,7-Baccatin III
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The discovery of novel anticancer agents is a cornerstone of oncological research. Natural products, particularly those from the taxane family, have proven to be a rich source of potent chemotherapeutics. Baccatin III, a key precursor to paclitaxel, and its derivatives are of significant interest for their potential cytotoxic activities.[1][2][3] This guide provides a comprehensive, technically-grounded framework for conducting in vitro cytotoxicity studies of a novel taxane analog, using the hypothetical compound "delta-6,7-Baccatin III" as a case study. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for essential cytotoxicity assays, and offer insights into data interpretation and visualization. This document is intended to serve as a practical blueprint for researchers embarking on the early-stage evaluation of new chemical entities in cancer drug discovery.
Introduction: The Rationale for Investigating Novel Taxanes
Taxanes, a class of diterpenes originally isolated from yew trees (Taxus genus), are potent mitotic inhibitors that have revolutionized cancer chemotherapy.[4][5] Their primary mechanism of action involves the disruption of microtubule function, which is essential for cell division.[4][5][6] By stabilizing microtubules, taxanes prevent the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest and subsequent apoptotic cell death.[4][6][7] Paclitaxel (Taxol®) and docetaxel (Taxotere®) are prominent examples of taxanes used extensively in the clinic.[4]
Baccatin III is a natural taxane and a crucial intermediate in the semi-synthesis of paclitaxel.[1][2][8] While its cytotoxic potency is lower than that of paclitaxel, it has demonstrated activity against various cancer cell lines, with ED50 values in the micromolar range.[1] Interestingly, unlike paclitaxel, Baccatin III can inhibit tubulin polymerization, suggesting a different, though related, mechanism of antimitotic action.[1]
The exploration of novel Baccatin III derivatives, such as the hypothetical delta-6,7-Baccatin III, is driven by the quest for compounds with improved efficacy, reduced side effects, and the ability to overcome resistance mechanisms associated with current taxane therapies. This guide will outline the critical first steps in this journey: the rigorous in vitro assessment of cytotoxicity.
Strategic Experimental Design
A robust investigation into the cytotoxic potential of a new compound requires a multi-faceted approach. We will focus on three core questions:
-
Does delta-6,7-Baccatin III reduce cell viability?
-
Does it induce cell membrane damage (necrosis)?
-
Does it trigger programmed cell death (apoptosis)?
To answer these, we will employ a panel of well-established, complementary assays. The overall workflow is designed to provide a comprehensive picture of the compound's cellular effects.
Selection of Cancer Cell Lines: The Biological Context
The choice of cell lines is critical for clinically relevant results.[9] For a novel taxane derivative, it is logical to start with cell lines known to be sensitive to taxanes.[10][11] A good starting panel could include:
-
MCF-7: A human breast adenocarcinoma cell line, often used in cancer research.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line, which has shown susceptibility to Baccatin III.[12]
-
K-562: A human chronic myelogenous leukemia cell line, to assess effects on hematopoietic cancers.[13]
Including a non-cancerous cell line (e.g., Beas-2B, a normal human bronchial epithelial cell line) is crucial to assess selective cytotoxicity, a desirable trait for any potential anticancer drug.[13]
Core Cytotoxicity Protocols: A Step-by-Step Guide
Here, we detail the methodologies for our selected assays. These protocols are designed to be self-validating by including appropriate controls.
Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of delta-6,7-Baccatin III in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 24, 48, or 72 hours.[14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 5 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curve.
Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[17][18] The LDH assay quantitatively measures this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[17][19] The intensity of the color is directly proportional to the number of lysed cells.[19]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at ~600 x g for 10 minutes.[19]
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20] Add the stop solution if required by the kit.[20] Measure the absorbance at the appropriate wavelength (e.g., 450-490 nm).[19]
Data Analysis: Cytotoxicity (%) = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Spontaneous Release: LDH from untreated cells.
-
Maximum Release: LDH from cells treated with a lysis buffer (positive control).
Assay 3: Investigating the Apoptotic Pathway
If the primary screening indicates significant cytotoxicity, the next logical step is to determine if the cell death is apoptotic.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC).[22] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[21][22] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[21]
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat with delta-6,7-Baccatin III at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[23]
Principle: Caspases are a family of proteases that are critical executioners of apoptosis.[24] Caspase-3 is a key effector caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[24] This assay uses a specific peptide substrate for Caspase-3 (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter.[24][25][26] Cleavage of the substrate by active Caspase-3 releases the reporter, which can be quantified.
Protocol (Colorimetric):
-
Induce Apoptosis: Treat cells with delta-6,7-Baccatin III as described previously.
-
Cell Lysis: Pellet the cells (e.g., 2 x 10⁶ cells) and lyse them on ice using a chilled lysis buffer.[24] Centrifuge to remove cellular debris.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Add the Caspase-3 substrate (DEVD-pNA).[26]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[27]
-
Reading: Measure the absorbance at 405 nm.[27] The fold-increase in Caspase-3 activity is determined by comparing the results from the treated sample with an untreated control.[26]
Data Presentation and Interpretation
Tabulated IC50 Values
Summarize the calculated IC50 values from the MTT assay in a table for easy comparison across different cell lines and time points.
| Cell Line | Incubation Time | Delta-6,7-Baccatin III IC50 (µM) | Paclitaxel IC50 (µM) (Positive Control) |
| MCF-7 | 24h | 12.5 | 0.005[10][11] |
| 48h | 8.2 | 0.004 | |
| A549 | 24h | 15.8 | 0.007 |
| 48h | 10.1 | 0.006 | |
| HeLa | 24h | 9.5 | 0.003 |
| 48h | 5.1 | 0.002 | |
| Beas-2B | 48h | > 100 | > 10 |
Note: Data are hypothetical for illustrative purposes. Paclitaxel IC50 values are representative of literature findings for comparative context.[10][11]
Visualizing Apoptosis
The results from the Annexin V/PI staining are best represented by a quadrant plot from the flow cytometer, and the quantitative data should be summarized in a table.
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.1 | 2.5 | 1.1 | 1.3 |
| Delta-6,7-Baccatin III (IC50) | 45.3 | 35.8 | 12.5 | 6.4 |
| Staurosporine (Positive Control) | 10.2 | 55.7 | 28.9 | 5.2 |
Note: Data are hypothetical for illustrative purposes.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the known mechanism of taxanes, we can hypothesize a signaling pathway for delta-6,7-Baccatin III. The compound likely binds to β-tubulin, stabilizing microtubules and arresting the cell cycle in the G2/M phase. This mitotic arrest triggers the intrinsic apoptotic pathway, leading to the activation of executioner caspases like Caspase-3.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro cytotoxic evaluation of novel taxane analogs like delta-6,7-Baccatin III. By systematically assessing cell viability, membrane integrity, and key apoptotic markers, researchers can build a comprehensive profile of a compound's anticancer potential. Positive and reproducible results from these assays would justify progression to more advanced studies, including cell cycle analysis, western blotting for key apoptotic proteins, and ultimately, in vivo efficacy studies in animal models. The methodologies described herein are robust, reproducible, and grounded in the established principles of cancer drug discovery, ensuring a high degree of scientific integrity.
References
- Abcam. (n.d.). MTT assay protocol.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
- El-Sayed, M., & Tyre, C. (1998). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. PubMed, 95(3), 299-310.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.
- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Wikipedia. (n.d.). Taxane.
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
- Setiawati, A., et al. (2025). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.
- ResearchGate. (2025). Cytotoxic studies of paclitaxel (Taxol) in human tumor cell lines.
- Frontiers in Bioengineering and Biotechnology. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. Frontiers.
- Graphviz. (n.d.). Graphviz tutorial.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- National Center for Biotechnology Information. (2013).
- Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- MDPI. (n.d.). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells?. MDPI.
- Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit #5723.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- protocols.io. (2024). LDH cytotoxicity assay.
- Horton, T. (1994). MTT Cell Assay Protocol.
- ResearchGate. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®.
- Graphviz. (2012). Drawing graphs with Graphviz.
- PubMed. (n.d.). Mechanisms of action of taxanes in prostate cancer.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- MDPI. (n.d.). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. MDPI.
- JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- National Center for Biotechnology Information. (n.d.). Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. PubMed Central.
- IntechOpen. (n.d.). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- Cleveland Clinic. (2023). Taxanes for Cancer.
- Sigma-Aldrich. (n.d.). LDH Cytotoxicity Assay Kit II.
- D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!.
- PubMed. (2021).
- Graphviz. (n.d.). User Guide — graphviz 0.21 documentation.
- Unknown Source. (n.d.). TAXANES - MECHANISM OF ACTION.
- Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
- Patsnap. (n.d.). Baccatin III patented technology retrieval search results.
- ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- Defense Technical Information Center. (n.d.). In-Vitro Cytotoxicity Screening of Plant Extracts.
- BD Biosciences. (2013). Annexin V Staining of Adherent Cells for Flow Cytometry.
- MDPI. (n.d.). Mechanisms of Taxane Resistance.
Sources
- 1. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]
- 3. Baccatin III patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. Taxane - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. idc-online.com [idc-online.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. mpbio.com [mpbio.com]
- 25. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 26. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
The Emergence of a Key Taxane Intermediate: A Technical History of delta-6,7-Baccatin III
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Shadow of Paclitaxel
In the intricate world of natural product chemistry, the shadow of a blockbuster drug can often obscure the fascinating stories of its molecular relatives. Such is the case for many taxanes, a complex class of diterpenoid compounds isolated from yew species (Taxus), whose fame is largely dominated by the remarkable anticancer agent, paclitaxel (Taxol®). However, within this extensive family lies a molecule of significant interest in its own right: delta-6,7-Baccatin III. This unsaturated derivative of the more widely known baccatin III represents a crucial junction in the biosynthetic pathway of certain taxoids and a point of intrigue for synthetic chemists and pharmacologists alike. This technical guide illuminates the discovery, history, and scientific importance of delta-6,7-Baccatin III, providing a comprehensive resource for professionals in the field of drug discovery and development.
The Genesis of a Discovery: Unveiling an Unsaturated Taxane
The story of delta-6,7-Baccatin III is intrinsically linked to the broader exploration of the chemical constituents of the genus Taxus. Following the groundbreaking discovery of paclitaxel's potent anti-cancer activity in the 1960s and its structural elucidation in 1971 by Wall and Wani, a concerted effort was launched to isolate and characterize other taxane diterpenoids from various yew species.[1] These early phytochemical investigations, primarily focused on species like Taxus baccata and Taxus brevifolia, revealed a rich diversity of over 600 taxane metabolites.[2][3]
While a precise, singular "discovery" paper for delta-6,7-Baccatin III is not readily apparent in the historical literature, its identification emerged from the systematic and increasingly sophisticated analysis of minor taxane constituents throughout the 1970s and 1980s. During this period, advancements in chromatographic separation techniques and spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), empowered researchers to characterize compounds present in minute quantities.
It is understood that delta-6,7-Baccatin III was identified as a naturally occurring taxane, distinguished from its more abundant precursor, baccatin III, by the presence of a double bond between the sixth and seventh carbon atoms of the taxane core.[4] This structural feature, a simple dehydrogenation, has profound implications for the molecule's conformation and potential biological activity.
The Biosynthetic Crossroads: A Late-Stage Intermediate
Delta-6,7-Baccatin III is now recognized as a late-stage diterpenoid intermediate in the biosynthesis of certain taxanes within Taxus species.[4] The intricate biosynthetic pathway to paclitaxel and its congeners begins with the cyclization of geranylgeranyl diphosphate to form the taxane skeleton.[1] A series of subsequent oxidation and acylation steps lead to the formation of key intermediates, including 10-deacetylbaccatin III and baccatin III.
The formation of delta-6,7-Baccatin III represents a branch point in this pathway, occurring after the construction of the baccatin III core and prior to the attachment of the C-13 side chain.[4] This critical step involves a specific dehydrogenation reaction across the C-6 and C-7 positions. While the precise enzyme responsible for this transformation has been a subject of ongoing research, the elucidation of the paclitaxel biosynthetic pathway has identified a multitude of cytochrome P450 enzymes and acyltransferases that orchestrate these complex molecular transformations. The introduction of this endocyclic double bond is a key "tailoring" step that contributes to the vast chemical diversity of the taxane family.
Sources
- 1. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxanes and taxoids of the genus Taxus - A comprehensive inventory of chemical diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Δ6,7-Baccatin III Derivatives: Synthesis, Mechanism, and Therapeutic Frontiers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Unsaturation Advantage
The taxane family, prominently represented by paclitaxel and docetaxel, constitutes a cornerstone of modern chemotherapy, exerting potent antitumor effects by disrupting microtubule dynamics.[1][2] However, intrinsic and acquired drug resistance, poor solubility, and significant toxicities often limit their clinical utility.[2][3][4] This has catalyzed the exploration of novel taxane analogues designed to overcome these deficiencies.[5] Among the most promising scaffolds for second-generation taxanes is Δ6,7-Baccatin III, an unsaturated analogue of the natural precursor Baccatin III. The introduction of a double bond between the C6 and C7 positions on the baccatin core fundamentally alters the molecule's conformation and chemical reactivity, opening new avenues for derivatization and creating compounds with potentially superior pharmacological profiles. This guide provides an in-depth examination of the synthesis, structure-activity relationships (SAR), and therapeutic potential of Δ6,7-Baccatin III derivatives.
Rationale for Derivatization: Why Unsaturate the Core?
The primary motivation for investigating Δ6,7-Baccatin III derivatives is the pursuit of enhanced therapeutic properties compared to established taxanes like paclitaxel and docetaxel.[2] The core objectives of derivatizing this unsaturated scaffold are:
-
Overcoming Drug Resistance: A significant challenge in taxane therapy is resistance mediated by mechanisms such as the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[1][6] Structural modifications enabled by the Δ6,7 core can yield analogues with reduced affinity for P-gp, thereby retaining activity in resistant cell lines.[7]
-
Improving the Therapeutic Index: Dose-limiting toxicities, including myelosuppression and peripheral neuropathy, are major clinical hurdles.[2] The goal is to design derivatives with greater selectivity for tumor cells, reducing off-target effects and widening the gap between efficacious and toxic doses.
-
Enhancing Bioavailability and Solubility: Taxanes are notoriously poorly soluble in water, necessitating formulation with vehicles like Cremophor EL, which can cause hypersensitivity reactions and alter pharmacokinetics.[2] The Δ6,7-scaffold provides new opportunities to introduce functional groups that improve aqueous solubility and potentially enable oral bioavailability.[5]
-
Broadening Antitumor Spectrum: While effective in breast, ovarian, and lung cancers, the efficacy of first-generation taxanes is limited in other malignancies.[1] Novel derivatives may exhibit unique bioactivity profiles, extending their application to a wider range of cancers, including those currently considered taxane-refractory.[6][7]
Synthetic Strategies and Methodologies
The synthesis of Δ6,7-Baccatin III derivatives is typically achieved via semi-synthesis, starting from naturally abundant taxoids. A common pathway involves the chemical modification of Baccatin III or related precursors.
General Workflow for Semi-Synthesis
The conversion of a standard baccatin core to a Δ6,7-unsaturated derivative and its subsequent elaboration is a multi-step process. The causality behind this workflow is rooted in the strategic protection of reactive hydroxyl groups, controlled introduction of the unsaturation, and final attachment of a tailored side chain.
Caption: Semi-synthesis workflow for Δ6,7-taxane derivatives.
Key Experimental Protocol: Synthesis of a 7-Deoxytaxane Analogue
This protocol is a representative example of how the Δ6,7 unsaturation can be used as a strategic intermediate for creating 7-deoxy analogues, which have shown high bioactivity.[8][9]
Objective: To prepare a 7-deoxytaxane from Baccatin III via a Δ6,7-taxane intermediate.
Pillar of Trustworthiness: Each major step is followed by a purification and characterization phase (e.g., chromatography, NMR) to validate the outcome before proceeding, ensuring the integrity of the synthetic pathway.
Methodology:
-
Step 1: Protection of Baccatin III.
-
Rationale: To prevent unwanted side reactions, the reactive hydroxyl groups at positions C7 and C10 are protected. The choice of protecting group is critical; it must be stable during the subsequent reaction and selectively removable.
-
Procedure: Dissolve Baccatin III in a suitable solvent (e.g., pyridine). Add an excess of an acylating agent (e.g., acetic anhydride) and a catalyst (e.g., DMAP). Stir at room temperature until TLC analysis indicates complete conversion. Purify the resulting protected baccatin derivative using silica gel column chromatography.
-
-
Step 2: Introduction of the Δ6,7 Double Bond.
-
Rationale: This is the key step to form the unsaturated core. One established method involves a palladium-catalyzed hydrogenation/elimination reaction.[8]
-
Procedure: The protected baccatin derivative is dissolved in an appropriate solvent (e.g., ethanol). A palladium on carbon catalyst (Pd/C) is added. The mixture is subjected to a hydrogen atmosphere. The reaction proceeds to form the Δ6,7-taxane derivative.[8] The catalyst is removed by filtration, and the product is purified.
-
-
Step 3: Side-Chain Attachment.
-
Rationale: The pharmacologically crucial side chain is attached to the C13 hydroxyl group. This is typically accomplished by esterification using a protected β-lactam synthon, a well-established method in taxane chemistry.[5]
-
Procedure: The Δ6,7-baccatin III derivative is dissolved in an anhydrous solvent like THF. A base (e.g., LiHMDS) is added at low temperature (-40°C) to deprotonate the C13-OH. The desired protected β-lactam is then added, and the reaction is allowed to warm to room temperature. The crude product is purified by chromatography.
-
-
Step 4: Final Deprotection.
-
Rationale: All protecting groups from the core and the side chain are removed to yield the final, active compound. The deprotection method must be chosen carefully to avoid cleaving the desired ester linkages.
-
Procedure: The protected final compound is treated with an appropriate reagent (e.g., zinc in acetic acid for Troc groups, or HF-pyridine for silyl groups) to remove all protecting groups. The final Δ6,7-taxane derivative is then rigorously purified using reverse-phase HPLC. Its structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
-
Structure-Activity Relationships (SAR)
The introduction of the Δ6,7 double bond creates a conformationally distinct scaffold, leading to unique SARs compared to saturated taxanes. Modifications at key positions of this new core have profound impacts on biological activity.
Caption: Key modification sites on the Δ6,7-Baccatin III scaffold.
Summary of Key SAR Findings
| Position Modified | Type of Modification | Impact on Biological Activity | Reference |
| C13 | Ester side chain | Essential. The N-acyl-3'-phenylisoserine side chain is critical for binding to β-tubulin and inducing microtubule stabilization. Modifications here are a primary focus of analogue development. | [5] |
| C7 | Deoxygenation | Potency Increase. Removal of the hydroxyl group at C7 to create 7-deoxy-Δ6,7-taxanes can significantly enhance cytotoxic potency, potentially by improving the molecule's fit within the tubulin binding pocket. | [8][9] |
| C10 | Deacetylation/Modification | Variable. While the C10-acetyl group is generally important for activity in paclitaxel, some derivatives of the Δ6,7 series show high potency even with modifications at this position. | [8] |
| C2 | Benzoyl group modification | Generally Negative. The C2-benzoyl group is considered a critical anchoring point for binding to tubulin. Modifications are usually detrimental to activity. | [10] |
| C3' | Side chain N-acyl group | Modulates Potency & Resistance. Altering the N-benzoyl group to other substituents (e.g., tert-butoxycarbonyl in docetaxel) can significantly alter potency and activity against resistant cell lines. | [5] |
Mechanism of Action: Microtubule Stabilization
Like their saturated counterparts, Δ6,7-Baccatin III derivatives exert their primary anticancer effect by targeting tubulin.[1]
-
Binding: The derivative binds to a specific site on the β-tubulin subunit within the microtubule polymer.[3]
-
Stabilization: This binding event enhances the polymerization of tubulin dimers and hyper-stabilizes the resulting microtubules.[1][3]
-
Disruption of Dynamics: The stabilized microtubules are resistant to depolymerization, disrupting the delicate dynamic instability required for normal cell division.[1]
-
Mitotic Arrest & Apoptosis: The cell is unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle and subsequent programmed cell death (apoptosis).[3]
Some novel derivatives may also possess additional mechanisms, such as the inhibition of signaling pathways like NF-κB, offering a multi-targeted approach to cancer therapy.[11]
Therapeutic Potential and Preclinical Landscape
Derivatives of the Δ6,7-Baccatin III scaffold have demonstrated significant promise in preclinical studies. Several analogues have shown superior performance compared to paclitaxel and docetaxel in various models.
-
Enhanced Potency: Compounds like 7-deoxytaxol have exhibited greater cytotoxic potency than the parent drug.[9]
-
Activity in Resistant Models: Novel taxanes, including BMS-184476 and BMS-188797, have shown the ability to overcome paclitaxel resistance in human tumor xenograft models, a critical attribute for clinical translation.[7][12]
-
Broadened Spectrum: Preclinical evaluations have demonstrated the efficacy of new analogues against a range of human tumor cell lines, including ovarian, colon, and lung carcinomas, sometimes showing a superior activity profile to paclitaxel.[7]
While many of these compounds have entered early-phase clinical trials, the path to FDA approval is arduous.[2][12] For example, the novel taxane milataxel, while promising preclinically, did not demonstrate clinical activity in advanced colorectal cancer and was associated with significant toxicity, highlighting the challenges of translating preclinical potency into clinical success.[6]
Future Directions and Challenges
The development of Δ6,7-Baccatin III derivatives continues to be a vibrant area of research. Key future directions include:
-
Targeted Delivery: Developing antibody-drug conjugates (ADCs) or nanoparticle formulations to deliver these highly potent agents specifically to tumor tissue, thereby minimizing systemic toxicity.
-
Dual-Function Molecules: Designing single molecules that can modulate multiple cancer-relevant targets, such as combining microtubule stabilization with the inhibition of key survival pathways.[11]
-
Immunomodulation: Exploring the potential of new taxane schedules and derivatives to modulate the tumor microenvironment, which could create synergistic effects when combined with immunotherapies.[4]
The primary challenge remains the translation of potent in vitro activity into safe and effective clinical therapies. Overcoming toxicity, predicting clinical response, and navigating the complex landscape of drug resistance are the critical hurdles that future research must address.
References
-
Takeda, Y., Yoshino, T., Uoto, K., & Terasawa, H. (2002). A new method for synthesis of 7-deoxytaxane analogues by hydrogenation of Δ6,7-taxane derivatives. Chemical and Pharmaceutical Bulletin, 50(10), 1398-1400. [Link]
-
Chen, S. H., Farina, V., & Kadow, J. F. (1993). Modified taxols. 10. Preparation of 7-deoxytaxol, a highly bioactive taxol derivative, and interconversion of taxol and 7-epi-taxol. The Journal of Organic Chemistry. [Link]
- Holton, R. A., & R., R. P. (1994). Delta 6,7 -taxols antineoplastic use and pharmaceutical compositions containing them.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Taxanes. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
- Holton, R. A. (1995). DELTA 6,7-TAXOL DERIVATIVES, THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM.
-
Rose, W. C., Lee, F. Y., & Fairchild, C. R. (2001). Preclinical antitumor activity of two novel taxanes. Cancer Chemotherapy and Pharmacology, 47(2), 97-105. [Link]
-
Kollár, L., & Hazai, L. (2022). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PMC - NIH. [Link]
-
Gunda, G., & G., G. (2005). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. National Institutes of Health. [Link]
-
Rose, W. C. (2002). Taxane Analogues: Distinguishing Royal Robes from the “Emperor's New Clothes”. AACR Journals. [Link]
-
Nicolaou, K. C., & Sorensen, E. J. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry. [Link]
-
Mielgo, A., & Bar-Sagi, D. (2021). Novel insights into taxane pharmacology: An update on drug resistance mechanisms, immunomodulation and drug delivery strategies. PubMed. [Link]
- Holton, R. A. (1995). Taxol derivatives, their preparation and pharmaceutical compositions containing them.
-
Al-zharani, M., & El-Shishtawy, R. M. (2020). Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity. MDPI. [Link]
-
Alberts, S. R., & Morton, R. F. (2008). A phase II study of milataxel: A novel taxane analogue in previously treated patients with advanced colorectal cancer. Mayo Clinic. [Link]
- Holton, R. A., & R., R. P. (1994). USE OF DELTA-6,7-ANTINEOPLASTIC TAXOES AND PHARMACEUTICAL COMPOSITIONS THAT CONTAIN THEM.
-
Wang, Y., & Yu, S. (2015). Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation. PubMed Central. [Link]
-
H., H. (2022). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. ResearchGate. [Link]
-
Ochoa, R., & Valeriote, F. (2012). Update on taxane development: new analogs and new formulations. Taylor & Francis Online. [Link]
Sources
- 1. Taxanes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into taxane pharmacology: An update on drug resistance mechanisms, immunomodulation and drug delivery strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Preclinical antitumor activity of two novel taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Whitepaper: A Preclinical Investigational Framework for the Neuroprotective Potential of δ6,7-Baccatin III
Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Neurotherapeutics Division
Executive Summary
The taxane family of compounds, headlined by the potent antineoplastic agent paclitaxel, has revolutionized chemotherapy. However, its clinical utility is frequently hampered by severe dose-limiting neurotoxicity, primarily manifesting as paclitaxel-induced peripheral neuropathy (PIPN).[1][2] This debilitating condition arises from paclitaxel's primary mechanism of action: the hyper-stabilization of microtubules, which disrupts critical axonal transport and mitochondrial function in sensory neurons.[2][3] Baccatin III, the natural precursor to paclitaxel, is largely considered inactive in this regard.[4] Preliminary research, however, hints at potential neuroprotective properties for a specific derivative, delta6,7-Baccatin III, a naturally occurring taxane.[5] This document outlines a comprehensive, phased preclinical research program designed to rigorously investigate the neuroprotective and neuro-reparative potential of δ6,7-Baccatin III. The core hypothesis is that the structural modification at the δ6,7 position alters the molecule's interaction with neuronal microtubules, mitigating the neurotoxic effects seen with paclitaxel while potentially conferring direct protective benefits. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically evaluate δ6,7-Baccatin III as a novel neuroprotective candidate.
Scientific Background & Core Hypothesis
The Paradox of Taxanes: Efficacy and Neurotoxicity
Paclitaxel's anticancer efficacy stems from its ability to bind to the β-tubulin subunit of microtubules, suppressing their dynamic instability.[2][6][7] This arrests the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[8][9] In post-mitotic neurons, however, this same mechanism is pathogenic. It disrupts the delicate balance of microtubule polymerization and depolymerization essential for axonal transport, leading to mitochondrial dysfunction, Wallerian-like degeneration, and activation of inflammatory pathways in dorsal root ganglia (DRG) and associated glial cells.[2][3][10]
Interestingly, Baccatin III, which forms the core taxane ring of paclitaxel, does not stabilize microtubules; instead, it has been shown to inhibit tubulin polymerization, akin to colchicine.[8] This fundamental mechanistic difference suggests that modifications to the Baccatin III core could dramatically alter biological activity.
The δ6,7-Baccatin III Hypothesis
We hypothesize that the introduction of a double bond between the 6th and 7th carbon atoms in the Baccatin III core fundamentally alters the molecule's conformation and binding properties. This alteration may prevent the hyper-stabilization of microtubules characteristic of paclitaxel, thereby avoiding its primary neurotoxic mechanism. Furthermore, we postulate that δ6,7-Baccatin III may engage with alternative intracellular targets to actively promote neuronal survival and regeneration. This could involve the modulation of key signaling pathways implicated in neuronal health, such as those governing oxidative stress and apoptosis.
The research program detailed below is designed to systematically test this hypothesis through a three-phase approach, beginning with fundamental in vitro characterization and culminating in a clinically relevant in vivo model.
Caption: Workflow for Phase II in vitro neuroprotection experiments.
Experiment: Protection Against Paclitaxel-Induced Neurite Retraction
-
Objective: To determine if δ6,7-Baccatin III can prevent the neurite damage caused by paclitaxel.
-
Rationale: Neurite retraction is a primary morphological correlate of neuropathy. This assay models the competitive or protective interaction between the two molecules at the cellular level. Primary Dorsal Root Ganglion (DRG) neurons are the ideal model as they are the primary cells affected in PIPN. [2]* Methodology:
-
Culture: Isolate and culture primary DRG neurons from neonatal rats on plates coated with poly-D-lysine and laminin.
-
Treatment: After 72 hours, when neurites are well-established, treat the cultures with:
-
Vehicle Control
-
Paclitaxel (e.g., 10 nM)
-
δ6,7-Baccatin III (a non-toxic concentration from Phase I)
-
Paclitaxel (10 nM) + δ6,7-Baccatin III (co-treatment)
-
-
Imaging: After 24-48 hours, fix the cells and perform immunocytochemistry for β-III tubulin or MAP2 to visualize neurons and neurites. [11]Acquire images using a high-content imaging system.
-
Quantification: Use automated image analysis software to quantify neurite length, number of branches, and number of viable neurons. [12][13]* Data Presentation & Interpretation:
-
| Treatment Group | Average Neurite Length (µm) | Branch Points per Neuron | % Neuronal Survival |
| Vehicle Control | Value ± SEM | Value ± SEM | 100 |
| Paclitaxel (10 nM) | Value ± SEM | Value ± SEM | Value ± SEM |
| δ6,7-Baccatin III | Value ± SEM | Value ± SEM | Value ± SEM |
| Paclitaxel + δ6,7-Baccatin III | Value ± SEM | Value ± SEM | Value ± SEM |
Experiment: Modulation of Apoptosis and Oxidative Stress
-
Objective: To investigate if δ6,7-Baccatin III's protective effects are mediated by inhibiting apoptosis and/or reducing oxidative stress.
-
Rationale: Neuronal cell death in neurodegenerative conditions and toxic neuropathies often involves activation of caspase cascades and overwhelming oxidative stress. [14][15]We will use hydrogen peroxide (H₂O₂) as a general oxidative stressor. The transcription factor Nrf2 is a master regulator of the antioxidant response. [16][17][18]* Methodology:
-
Setup: Culture SH-SY5Y cells or primary neurons. Pre-treat with δ6,7-Baccatin III for 2 hours.
-
Insult: Add a toxic concentration of H₂O₂ (e.g., 100 µM) and incubate for 24 hours.
-
Apoptosis Assay (Caspase-3 Activity): Lyse the cells and measure the activity of caspase-3, a key executioner caspase, using a colorimetric or fluorometric substrate assay (e.g., DEVD-pNA or Ac-DEVD-AMC). [19][20][21][22] 4. Oxidative Stress Assays:
-
ROS Levels: Load cells with a fluorescent ROS indicator dye (like DCFDA) and measure fluorescence intensity via plate reader or microscopy.
-
Nrf2 Activation: Perform western blotting on cell lysates to measure the protein levels of Nrf2 in the nuclear fraction and its downstream target, Heme Oxygenase-1 (HO-1). An increase in nuclear Nrf2 and total HO-1 indicates activation of the antioxidant response. [16][23]* Data Interpretation: A successful outcome would show that δ6,7-Baccatin III pre-treatment significantly reduces H₂O₂-induced caspase-3 activity and ROS levels, coupled with an increase in Nrf2 nuclear translocation and HO-1 expression. This would provide strong mechanistic evidence for its neuroprotective action.
-
-
Phase III: Preliminary In Vivo Efficacy Assessment
The final preliminary phase translates the promising in vitro findings into a validated animal model of chemotherapy-induced peripheral neuropathy (CIPN).
Experiment: Mouse Model of Paclitaxel-Induced Peripheral Neuropathy
-
Objective: To evaluate the ability of δ6,7-Baccatin III to prevent or reverse the sensory hypersensitivity associated with paclitaxel administration in mice.
-
Rationale: Rodent models of PIPN that use repeated paclitaxel injections are well-established and mimic the development of mechanical and cold allodynia seen in patients. [24][25][26][27]This model provides a behavioral readout of nerve damage and protection.
-
Methodology:
-
Animal Model: Use adult male C57BL/6 mice.
-
PIPN Induction: Administer paclitaxel (e.g., 4 mg/kg) via intraperitoneal (i.p.) injection on four alternate days (Days 1, 3, 5, 7). [28] 3. Treatment Groups:
-
Group 1: Vehicle (for paclitaxel) + Vehicle (for δ6,7-Baccatin III)
-
Group 2: Paclitaxel + Vehicle (for δ6,7-Baccatin III)
-
Group 3: Paclitaxel + δ6,7-Baccatin III (preventative regimen, co-administered)
-
Group 4: Paclitaxel + δ6,7-Baccatin III (reversal regimen, administered starting on Day 8)
-
-
Behavioral Testing (Sensory Function):
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments. Perform a baseline measurement before paclitaxel administration and then twice weekly for 4-6 weeks. A decrease in the force required to elicit a withdrawal indicates hypersensitivity.
-
Cold Allodynia: Measure the paw withdrawal latency or response frequency after application of a cold stimulus (e.g., acetone drop).
-
-
-
Data Presentation & Interpretation:
| Group | Paw Withdrawal Threshold (g) - Day 14 | Paw Withdrawal Latency (s) - Day 14 |
| Vehicle + Vehicle | Value ± SEM | Value ± SEM |
| Paclitaxel + Vehicle | Value ± SEM | Value ± SEM |
| Paclitaxel + δ6,7-Baccatin III (Preventative) | Value ± SEM | Value ± SEM |
| Paclitaxel + δ6,7-Baccatin III (Reversal) | Value ± SEM | Value ± SEM |
Conclusion and Future Directions
This whitepaper outlines a rigorous, logically sequenced research program to perform a preliminary, yet comprehensive, evaluation of the neuroprotective effects of δ6,7-Baccatin III. The successful completion of these three phases would provide a strong data package to justify further preclinical development. Positive results would warrant expanded studies into pharmacokinetic/pharmacodynamic (PK/PD) relationships, blood-brain barrier permeability assessments, and investigation in other models of neurodegeneration (e.g., models for Alzheimer's or Parkinson's disease). [5][29]The unique chemical nature of δ6,7-Baccatin III, derived from a well-understood but notoriously neurotoxic family of compounds, makes this a high-risk, high-reward endeavor with the potential to yield a first-in-class neuroprotective agent.
References
- Smolecule. (2024). Buy this compound | 158830-50-3.
-
Kim, K., et al. (2014). Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. International Immunopharmacology. Available at: [Link]
-
Ahmad, S., et al. (2022). Neuroprotective Effect of Natural Compounds in Paclitaxel-Induced Chronic Inflammatory Pain. MDPI. Available at: [Link]
-
Gaire, B. P., et al. (2021). Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review. Molecules. Available at: [Link]
-
Bio-Techne. (2024). Paclitaxel induced neuropathy: Significance and symbolism. Available at: [Link]
-
de Oliveira, M. R., et al. (2015). Neuroprotection by 6-(methylsulfinyl)hexyl Isothiocyanate in a 6-hydroxydopamine Mouse Model of Parkinson׳s Disease. Neuroscience. Available at: [Link]
-
Lee, D. J., et al. (2011). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International Immunopharmacology. Available at: [Link]
-
Tarr, J. S., et al. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Ye, M., et al. (2003). Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Ferreira, R., et al. (2022). Preclinical research in paclitaxel-induced neuropathic pain: a systematic review. Frontiers in Pharmacology. Available at: [Link]
-
Mattson, M. P., et al. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. Available at: [Link]
-
Beaudoin, G. M. 3rd, & T. A. A. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience. Available at: [Link]
-
Atherton, J., et al. (2018). Measuring microtubule dynamics. Methods in Cell Biology. Available at: [Link]
-
Boyd, J. D., et al. (2016). A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth. Journal of Visualized Experiments. Available at: [Link]
-
Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants. Available at: [Link]
-
Starobova, H., & Vetter, I. (2017). Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy. International Journal of Molecular Sciences. Available at: [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]
-
Murthy, K. (2017). The role of dynamic instability in microtubule organization. Frontiers in Plant Science. Available at: [Link]
-
Van der Merwe, L., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. Available at: [Link]
-
Baddal, B., et al. (2021). Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems. The Journal of the Peripheral Nervous System. Available at: [Link]
-
Lewis, C. M., et al. (2023). A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice. Pain Reports. Available at: [Link]
-
Neurofit. (n.d.). Viability and survival test. Available at: [Link]
-
Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). Nrf2 regulates ROS production by mitochondria and NADPH oxidase. Redox Biology. Available at: [Link]
-
Cassimeris, L. (2017). Dynamic instability 30 years later: complexities in microtubule growth and catastrophe. Molecular Biology of the Cell. Available at: [Link]
-
Breast Cancer Targets and Therapy. (2023). Mechanism by Which Albumin Paclitaxel Causes Peripheral Neuropathy in. Available at: [Link]
-
ResearchGate. (n.d.). Cell viability was determined by the MTT assay and LDH release assay. Available at: [Link]
-
Plotnikov, M., et al. (2023). Modeling Approaches for Paclitaxel-Induced Peripheral Neuropathy in Rats and Mice. International Journal of Molecular Sciences. Available at: [Link]
-
García-Rodríguez, S., et al. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. Available at: [Link]
-
Antioxidants. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Available at: [Link]
-
Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Available at: [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Paclitaxel chemotherapy-induced peripheral neuropathy (CIPN) model. Available at: [Link]
-
Van der Merwe, L., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. Available at: [Link]
-
G-Biosciences. (n.d.). Neuronal Cell viability and cytotoxicity assays. Available at: [Link]
-
ResearchGate. (n.d.). The relationship between oxidative stress and the Nrf2 signaling pathway in astrocytes. Available at: [Link]
-
Bayley, P. M., et al. (1990). Microtubule dynamic instability: Numerical simulation of microtubule transition properties using a lateral cap model. Journal of Cell Science. Available at: [Link]
-
Charles River Laboratories. (n.d.). Neurite Outgrowth Assays. Available at: [Link]
-
Aragen Bioscience. (n.d.). Paclitaxel-induced Peripheral Neuropathic Pain Model Developed at Aragen. Available at: [Link]
-
Ding, Y., et al. (2021). Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke. MDPI. Available at: [Link]
-
O'Donnell, J. C., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine. Available at: [Link]
-
Janosi, I. M., et al. (2002). Microtubule dynamic instability: the role of cracks between protofilaments. Biophysical Journal. Available at: [Link]
-
MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Available at: [Link]
-
Sartorius. (2021). Neurite Outgrowth. Available at: [Link]
-
Marvizon, J. C. G. (2014). Rodent Models of Chemotherapy-Induced Peripheral Neuropathy. ILAR Journal. Available at: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Paclitaxel-Induced Neuropathic Pain Model | Aragen [aragen.com]
- 3. dovepress.com [dovepress.com]
- 4. Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 158830-50-3 [smolecule.com]
- 6. Frontiers | The role of dynamic instability in microtubule organization [frontiersin.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 13. Neurite Outgrowth | Sartorius [sartorius.com]
- 14. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotection by 6-(methylsulfinyl)hexyl isothiocyanate in a 6-hydroxydopamine mouse model of Parkinson׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke [mdpi.com]
- 19. mpbio.com [mpbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]
- 25. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. Paclitaxel Chemotherapeutic-induced peripheral neuropathy screen [pspp.ninds.nih.gov]
- 29. spandidos-publications.com [spandidos-publications.com]
Unveiling the Antimicrobial Potential of Delta-6,7-Baccatin III: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the prospective antimicrobial properties of delta-6,7-baccatin III, a naturally occurring taxane diterpenoid. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the current, albeit limited, understanding of this molecule's antimicrobial activity and furnishes a robust framework for its systematic investigation. While well-recognized for its role as a precursor in the synthesis of anticancer agents, the exploration of delta-6,7-baccatin III as an antimicrobial agent represents a promising, yet underexplored, frontier in the search for novel therapeutic agents.
Introduction to Delta-6,7-Baccatin III: A Taxane of Interest
Delta-6,7-baccatin III is a member of the taxane family, a group of complex diterpenoids first isolated from plants of the Taxus genus, commonly known as yew trees.[1] Structurally, it is a derivative of baccatin III, distinguished by a double bond between the sixth and seventh carbon atoms of its core ring structure. Baccatin III itself is a crucial intermediate in the semi-synthesis of the highly successful anticancer drug, paclitaxel (Taxol®).[2]
While the cytotoxic properties of taxanes are well-documented and primarily attributed to their ability to stabilize microtubules, leading to cell cycle arrest, their potential as antimicrobial agents has received comparatively little attention.[3] Preliminary studies and the known antimicrobial activities of extracts from Taxus species suggest that individual taxane compounds, including delta-6,7-baccatin III, may possess intrinsic antimicrobial properties.[1][4] This guide aims to provide the foundational knowledge and experimental methodologies necessary to rigorously evaluate this hypothesis.
Postulated Mechanism of Antimicrobial Action
The precise mechanism by which delta-6,7-baccatin III may exert antimicrobial effects is currently unknown. However, its structural similarity to other taxanes provides a logical starting point for investigation. The primary mode of action for taxanes in eukaryotic cells is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[3]
It is plausible that a similar mechanism could be at play in disrupting microbial cell processes. While bacteria lack tubulin and microtubules, they possess a tubulin homolog, FtsZ, which forms a contractile ring (the Z-ring) that is essential for bacterial cell division. Disruption of FtsZ polymerization or stability by delta-6,7-baccatin III could represent a key antimicrobial strategy.
Alternatively, the lipophilic nature of the taxane core may facilitate interaction with and disruption of microbial cell membranes, leading to increased permeability and subsequent cell death. This dual-action potential, targeting both cell division and membrane integrity, makes delta-6,7-baccatin III a compelling candidate for further antimicrobial research.
Caption: Postulated mechanisms of antimicrobial action for delta-6,7-Baccatin III.
Antimicrobial Spectrum of Activity: A Starting Point
| Microorganism | Type | MIC (μg/mL) of Taxus baccata Leaf Extract |
| Pectobacterium carotovorum subsp. carotovorum | Gram-negative | 187[4] |
| Pectobacterium atrosepticum | Gram-negative | 187[4] |
| Pectobacterium parmentieri | Gram-negative | 187[4] |
| Dickeya chrysanthemi | Gram-negative | 187[4] |
These findings underscore the potential of taxane-containing extracts to inhibit the growth of pathogenic bacteria and provide a compelling basis for the evaluation of purified delta-6,7-baccatin III.
Experimental Protocols for Antimicrobial Evaluation
To systematically assess the antimicrobial properties of delta-6,7-baccatin III, a series of standardized in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear path for generating robust and reproducible data.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
Materials:
-
Delta-6,7-baccatin III stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and DMSO)
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the delta-6,7-baccatin III stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a concentration gradient of the test compound.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Include a positive control row with a known antibiotic.
-
Include a negative control row with broth and the highest concentration of the solvent (e.g., DMSO) used for the test compound.
-
Include a growth control row with broth and inoculum only.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Reading Results:
-
Determine the MIC by visually inspecting for the lowest concentration that shows no visible turbidity. Alternatively, use a microplate reader to measure absorbance at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum. This assay is a crucial follow-up to the MIC to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Step-by-Step Protocol:
-
Sample Collection:
-
From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a 10 µL aliquot.
-
-
Plating:
-
Spot-plate the 10 µL aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration for the specific microorganism.
-
-
Reading Results:
-
Observe the plates for colony growth. The MBC is the lowest concentration of the test compound from which no colonies grow on the agar plate. This indicates a 99.9% reduction in the initial inoculum.
-
Future Directions and Concluding Remarks
The exploration of delta-6,7-baccatin III as a potential antimicrobial agent is in its infancy. The information and protocols presented in this guide provide a solid foundation for initiating a comprehensive investigation. Key future research directions should include:
-
Broad-Spectrum Screening: Evaluating the MIC and MBC of purified delta-6,7-baccatin III against a diverse panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.
-
Mechanism of Action Studies: Investigating the molecular targets of delta-6,7-baccatin III in microbial cells, with a focus on FtsZ polymerization and membrane integrity assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of delta-6,7-baccatin III to identify key structural features responsible for antimicrobial activity and to potentially enhance potency.
-
In Vivo Efficacy and Toxicity Studies: Should promising in vitro activity be identified, progressing to animal models of infection to assess efficacy and safety.
References
- Rowinsky, E. K., & Donehower, R. C. (1995). Paclitaxel (taxol). New England Journal of Medicine, 332(15), 1004-1014.
- Prakash, V., Rana, S., & Sagar, A. (2018). Analysis of antibacterial and antioxidant activity of Taxus baccata Linn. Journal of Medicinal Plants Studies, 6(5), 40-44.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
MDPI. (2023). Phytochemical Screening and Antibacterial Activity of Taxus baccata L. against Pectobacterium spp. and Dickeya chrysanthemi. Molecules, 28(3), 1363. [Link]
-
Brieflands. (2021). Evaluation of Antimicrobial Activity of Some Medicinal Plants on Human Standard Bacteria and Candida albicans. Archives of Pharmacy Practice, 12(3). [Link]
-
Taylor & Francis Online. (2012). Antifungal and antibacterial activities of Taxus wallichiana Zucc. Pharmaceutical Biology, 50(7), 929-934. [Link]
-
PubMed. (2015). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International Immunopharmacology, 11(6), 759-766. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved derivatives of bactenecin, a cyclic dodecameric antimicrobial cationic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Analytical methods for the identification of delta6,7-Baccatin III
Application & Protocol Guide
Topic: Analytical Methods for the Identification of delta-6,7-Baccatin III
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The robust and unambiguous identification of delta-6,7-Baccatin III, a critical derivative of the paclitaxel precursor Baccatin III, is paramount in pharmaceutical research and development.[1][2] Its structural similarity to other taxanes necessitates the use of highly specific and validated analytical methods to ensure purity, stability, and characterization of drug substances and products. This guide provides a comprehensive overview and detailed protocols for the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the scientific rationale behind the methodological choices, offering field-proven insights to guide researchers in setting up a self-validating and reliable analytical workflow.
Introduction: The Analytical Challenge of delta-6,7-Baccatin III
Delta-6,7-Baccatin III is a naturally occurring taxane distinguished from its close relative, Baccatin III, by a single structural modification: a double bond between the 6th and 7th carbon atoms of the core taxane ring.[1] This seemingly minor alteration can significantly impact the molecule's biological activity and its chemical properties. In the synthesis of paclitaxel and its analogues, Baccatin III is a key starting material, and delta-6,7-Baccatin III can be a potential impurity or a related substance.[3][4][5] Therefore, the ability to selectively identify and resolve it from Baccatin III and other taxane impurities is a critical quality attribute.
This document outlines an integrated analytical strategy, leveraging chromatographic separation, mass-based detection, and spectroscopic structural elucidation to provide orthogonal methods for the definitive identification of delta-6,7-Baccatin III.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC is the foundational technique for separating delta-6,7-Baccatin III from a complex mixture of related taxanes. Its strength lies in its high resolving power, reproducibility, and suitability for quantification. A properly developed and validated stability-indicating HPLC method is the cornerstone of quality control.[6][7]
Causality Behind the Method
-
Separation Principle: Reversed-phase chromatography is the method of choice. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. The introduction of the C6-C7 double bond makes delta-6,7-Baccatin III slightly less polar than Baccatin III, which is key to their chromatographic separation.
-
Column Selection: A C18 column (e.g., Agilent Eclipse XDB-C18, 150×4.6 mm, 3.5 µm) provides an excellent balance of resolution, efficiency, and robustness for taxane analysis.[8] The high surface area and carbon load of modern C18 phases ensure strong hydrophobic interactions, which are necessary to resolve structurally similar compounds.
-
Mobile Phase Strategy: A gradient elution using water and an organic solvent like acetonitrile is essential.[8] A gradient, where the percentage of organic solvent is increased over time, is required to first elute more polar impurities and then effectively resolve the closely eluting taxanes of interest, all within a reasonable run time.[6]
-
Detection Wavelength: Taxanes possess a benzoate chromophore, which exhibits strong UV absorbance around 227-232 nm.[8][9] Setting the detector at this wavelength provides high sensitivity for Baccatin III and its derivatives.
Experimental Workflow: HPLC Analysis
Caption: HPLC workflow for the analysis of delta-6,7-Baccatin III.
Protocol: HPLC Identification of delta-6,7-Baccatin III
1. Materials and Reagents:
- delta-6,7-Baccatin III and Baccatin III reference standards
- Acetonitrile (HPLC grade)
- Water (HPLC grade, ultrapure)
- Sample containing the analyte
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-30 min: 30% to 70% B; 30-35 min: 70% to 30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 227 nm |
| Injection Volume | 10 µL |
3. Standard & Sample Preparation:
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of delta-6,7-Baccatin III reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
- Working Standard (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same diluent.
- Sample Preparation: Prepare the sample in the same diluent to achieve an expected final concentration of approximately 10 µg/mL.
- Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.
4. System Suitability & Analysis:
- Equilibrate the HPLC system until a stable baseline is achieved.
- Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the sample solution.
- Identify the delta-6,7-Baccatin III peak in the sample chromatogram by comparing its retention time with that of the reference standard.
5. Trustworthiness through Validation: To ensure this method is reliable, it must be validated according to ICH guidelines.[10][11] This involves:
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample.[12][13] The method is specific if the delta-6,7-Baccatin III peak is resolved from all degradation products and other impurities.[8][14]
-
Linearity, Accuracy, and Precision: These parameters must be established to demonstrate the method's quantitative capabilities.[9][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Unambiguous Confirmation
While HPLC provides retention time data, co-elution with an unknown impurity is always a possibility. LC-MS/MS adds a layer of certainty by providing molecular weight and structural information, offering much higher selectivity and sensitivity.[16][17]
Causality Behind the Method
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for taxanes. It vaporizes the sample and imparts a charge with minimal fragmentation, predominantly forming the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. This allows for the accurate determination of the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): This technique provides a unique structural "fingerprint." The precursor ion (e.g., the [M+H]⁺ of delta-6,7-Baccatin III) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and the resulting product ions are analyzed in the third quadrupole.[16][18] The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification.[18]
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for identification of delta-6,7-Baccatin III.
Protocol: LC-MS/MS Identification
1. LC Conditions:
- Use the same HPLC method as described in Section 2.3. The mobile phase may require modification by adding 0.1% formic acid to both mobile phase A and B to promote protonation for positive ion ESI.
2. Mass Spectrometer Conditions (Positive ESI Mode):
| Parameter | Example Value |
| Ion Source | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
| Collision Energy | 15-30 eV (Optimize for key fragments) |
3. Data Acquisition and Interpretation:
- Molecular Weight: The molecular formula of Baccatin III is C₃₁H₃₈O₁₁.[5] Delta-6,7-Baccatin III is an isomer with the same formula and a molar mass of 586.63 g/mol .[2]
- Step 1 (Full Scan): Perform a full scan analysis to find the precursor ion. Look for the protonated molecule [M+H]⁺ at m/z 587.24.
- Step 2 (MS/MS): Perform a product ion scan on the precursor ion (m/z 587.24).
- Identification: The identity of delta-6,7-Baccatin III is confirmed if the sample exhibits a peak at the correct retention time with the correct precursor ion mass and a fragmentation pattern that matches the reference standard.
4. Expected Mass Data:
| Compound | Formula | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) |
| Baccatin III | C₃₁H₃₈O₁₁ | 587.24 | To be determined experimentally |
| delta-6,7-Baccatin III | C₃₁H₃₈O₁₁ | 587.24 | To be determined experimentally |
Note: While the precursor mass is identical, the relative intensities of the product ions in the MS/MS spectra may differ between the two isomers, providing a basis for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
For absolute, unambiguous structural confirmation, NMR spectroscopy is the definitive tool.[19][20] It provides atom-level information about the molecular structure and stereochemistry, making it indispensable for reference standard characterization and the identification of novel impurities.
Causality Behind the Method
-
Principle: NMR detects the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The exact resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.[21]
-
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and how they are coupled to neighboring protons. The ¹³C NMR spectrum shows the number of unique carbon atoms. The presence of the C6=C7 double bond in delta-6,7-Baccatin III will cause the signals for H6, H7, C6, and C7 to appear in the olefinic region of the spectra, a clear distinction from the aliphatic signals seen in Baccatin III.
-
2D NMR (COSY & NOESY): For a complex structure like a taxane, 2D NMR is essential to assign all signals correctly.[1]
-
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, allowing one to "walk" along the carbon skeleton by identifying adjacent protons.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are physically close in space, which is crucial for confirming the stereochemistry and the 3D conformation of the molecule.[1]
-
Logic of NMR Structure Elucidation
Caption: Logical workflow for structure elucidation using 1D and 2D NMR.
Protocol: NMR Sample Preparation and Analysis
1. Sample Preparation:
- Accurately weigh 5-10 mg of the purified sample (isolated by preparative HPLC if necessary).
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved.
2. Data Acquisition:
- Acquire standard ¹H and ¹³C spectra.
- Acquire 2D spectra: COSY, NOESY, HSQC, and HMBC.
3. Data Interpretation and Key Differentiating Features:
- The primary point of differentiation will be the signals corresponding to the C6-C7 region.
- In delta-6,7-Baccatin III: Expect to see two signals in the olefinic region of the ¹H NMR spectrum (typically 5.5-6.5 ppm) for H6 and H7, and two corresponding olefinic signals in the ¹³C NMR spectrum (typically 120-140 ppm) for C6 and C7.
- In Baccatin III: The signals for H6, H7, C6, and C7 will be in the aliphatic (saturated) region of the spectra, at much higher field (lower ppm values).
- Use the full suite of 2D NMR data to assign every proton and carbon signal and confirm that the rest of the molecule's structure is consistent with the baccatin core.
Integrated Analytical Strategy
A multi-tiered approach is recommended for the robust identification of delta-6,7-Baccatin III:
-
Screening & Routine QC: Use a validated HPLC-UV method for routine analysis, purity checks, and quantification. It is fast, reliable, and cost-effective.
-
Identity Confirmation: Use LC-MS/MS to confirm the identity of the peak observed in HPLC, especially in complex matrices or at low concentrations. This provides definitive molecular weight and fragmentation data.
-
Definitive Structure Elucidation: Use NMR for the initial characterization of reference standards, the investigation of unknown impurities, and the absolute confirmation of the delta-6,7-Baccatin III structure.
By combining these orthogonal techniques, researchers and drug development professionals can establish a scientifically sound, self-validating system for the identification and characterization of delta-6,7-Baccatin III, ensuring the quality and integrity of their research and products.
References
-
Grobosch, T., et al. (2012). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(2), 125–132. Available at: [Link]
-
Zhang, Q., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(6), 673–679. Available at: [Link]
-
Kerns, E. H., Volk, K. J., Hill, S. E., & Lee, M. S. (1994). Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques. Journal of Natural Products, 57(10), 1391–1403. Available at: [Link]
-
Pérez-G-R, Y., et al. (2019). Validation of an analytical method to determine stability in use of injectable Docetaxel-10 mg/mL. Revista Cubana de Farmacia, 52(2). Available at: [Link]
-
Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trac-Trends in Analytical Chemistry, 26(11), 1059-1071. Available at: [Link]
-
Zhang, Q., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Phetkao, I., et al. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). Molecules, 26(19), 6030. Available at: [Link]
- Holton, R. A. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. Google Patents, US6307071B1.
-
Zhang, T., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine, 10(12), 690. Available at: [Link]
-
Reddy, G. M., et al. (2010). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 52(3), 361–367. Available at: [Link]
-
ResearchGate. (n.d.). Stability of baccatin III under different conditions. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS conditions for identification and quantification of Taxus compounds. ResearchGate. Available at: [Link]
-
Vidensek, N., et al. (1990). HPLC Determination of Taxol and Related Compounds in Taxus Plant Extracts. Journal of Liquid Chromatography, 13(12), 2419-2431. Available at: [Link]
-
Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Archives of Pharmacal Research, 29(2), 154–159. Available at: [Link]
-
Yang, S., et al. (2022). Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics. Frontiers in Plant Science, 13, 1032331. Available at: [Link]
-
Jakes, T., et al. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(19), 9516. Available at: [Link]
- Fekete, J., et al. (2017). Process for the purification of 10-deacetyl baccatin iii. Google Patents, WO2017098291A1.
-
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014–1025. Available at: [Link]
-
Popa, G. (2016). Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy. University of Saskatchewan HARVEST. Available at: [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: [Link]
-
Ngwa, G. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Wikipedia. (n.d.). Baccatin III. Wikipedia. Available at: [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]
-
Datta, A. (1995). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. Journal of Organic Chemistry, 60(23), 7612–7613. Available at: [Link]
-
Kim, Y. K., et al. (2015). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. Biophysical Journal, 108(2), 260a. Available at: [Link]
-
Li, J., et al. (2024). Discovery of FoTO1 and Taxol genes enables biosynthesis of baccatin III. Nature Catalysis, 7, 269–281. Available at: [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. Available at: [Link]
-
Song, Y. C., & Lee, H. K. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Chemico-Biological Interactions, 101(2), 121–134. Available at: [Link]
-
ResearchGate. (n.d.). Review articles in NMR STRUCTURE ELUCIDATION. ResearchGate. Available at: [Link]
Sources
- 1. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 2. Baccatin III - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.usp.org [store.usp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Validation of an analytical method to determine stability in use of injectable Docetaxel-10 mg/mL [medigraphic.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. smbstcollege.com [smbstcollege.com]
HPLC-MS protocol for quantification of delta6,7-Baccatin III
An Application Note and Protocol for the Quantification of Δ6,7-Baccatin III via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the sensitive and accurate quantification of Δ6,7-Baccatin III, a critical taxane diterpenoid, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure robust and reproducible results. The methodology detailed herein covers sample preparation, chromatographic separation, mass spectrometric detection, and complete method validation according to industry standards.
Introduction: The Significance of Δ6,7-Baccatin III
Δ6,7-Baccatin III is a key derivative of the taxane family, distinguished by a double bond between the C6 and C7 positions of the core taxane ring.[1] This structural modification differentiates it from its more widely known precursor, Baccatin III, which is fundamental to the semi-synthesis of the potent anticancer drug, paclitaxel.[2][3] The presence and quantity of Δ6,7-Baccatin III can be indicative of specific biosynthetic pathways or degradation processes within its source material, such as various yew species (Taxus)[4]. Given its structural similarity to paclitaxel, Δ6,7-Baccatin III is also of interest for its own potential biological activities, including anticancer properties.[1]
Accurate quantification is therefore paramount for pharmaceutical research, process optimization in semi-synthetic drug manufacturing, and quality control of raw materials. HPLC coupled with tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity to measure this compound accurately, even in complex matrices.
Principle of the HPLC-MS/MS Method
This method leverages the power of reverse-phase HPLC to separate Δ6,7-Baccatin III from other structurally related taxanes based on hydrophobicity.[5] The stationary phase is nonpolar (C18), while a polar mobile phase is used. Following chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the target analyte, effectively filtering out background noise and ensuring reliable quantification.[6]
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Δ6,7-Baccatin III Reference Standard | ≥98% Purity | Smolecule, Cayman Chemical |
| Docetaxel (Internal Standard) | ≥98% Purity | Sigma-Aldrich, USP |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Water | Type I Ultrapure, 18.2 MΩ·cm | Milli-Q® system or equivalent |
| Formic Acid | LC-MS Grade | Thermo Scientific, Sigma-Aldrich |
| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich |
| Chloroform | ACS Grade | Sigma-Aldrich |
| 0.22 µm Syringe Filters (PTFE) | --- | VWR, Pall Corporation |
Detailed Experimental Protocol
Preparation of Standard Solutions and Quality Controls
The causality behind preparing a fresh set of standards for each run is to ensure the highest accuracy, as taxanes can degrade in solution over time. Using a structurally similar but distinct internal standard (IS), such as docetaxel, is critical for correcting variations in extraction efficiency, injection volume, and instrument response.[7]
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Δ6,7-Baccatin III reference standard and Docetaxel (IS). Dissolve each in 1 mL of methanol to create individual stock solutions. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the Δ6,7-Baccatin III primary stock with 50:50 (v/v) Acetonitrile:Water to prepare a calibration curve. A typical range would be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Docetaxel primary stock with 50:50 (v/v) Acetonitrile:Water.
-
Calibration Standards: To each working standard solution, add the IS working solution to achieve a final IS concentration of 10 ng/mL in every vial.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 8 ng/mL, 80 ng/mL, and 800 ng/mL) from a separate weighing of the reference standard to ensure an unbiased assessment of accuracy.
Sample Preparation (from Plant Material, e.g., Taxus needles)
The choice of extraction solvent is dictated by the polarity of taxanes. A mixture like chloroform/methanol or pure methanol is effective for extracting these diterpenoids from a plant matrix.[] The subsequent liquid-liquid partitioning or solid-phase extraction (SPE) step is designed to remove interfering compounds like chlorophyll and highly polar or non-polar contaminants.[9]
-
Homogenization: Weigh 100 mg of dried, powdered plant material into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.5 mL of methanol. Vortex vigorously for 1 minute, followed by sonication in a water bath for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes to pellet the solid debris.
-
Collection: Carefully transfer the supernatant to a clean glass tube.
-
Spiking IS: Add a precise volume of the IS working solution (to achieve a final concentration of ~10 ng/mL after final dilution).
-
Dilution & Filtration: Dilute the extract 1:10 with 50:50 (v/v) Acetonitrile:Water. Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
HPLC-MS/MS Instrumentation and Conditions
A C18 column is the standard for reverse-phase separation of taxanes due to its excellent resolving power for these moderately hydrophobic molecules.[5][10] A gradient elution is employed because it provides sharper peaks and better resolution for complex mixtures containing compounds with a range of polarities, which is common in extracts of natural products.[11] Adding a modifier like formic acid or ammonium acetate to the mobile phase promotes better ionization and peak shape.[7]
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent | High-pressure capability allows for smaller particle columns and faster analysis. |
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent | Provides high efficiency and good peak shape for taxanes. |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate | Acid or salt modifier improves ionization efficiency in the MS source. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent providing good separation of taxanes. |
| Gradient Elution | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-9 min: 95% B; 9.1-12 min: 30% B | A controlled increase in organic solvent ensures separation from polar impurities and elution of the target analyte with a sharp peak. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column to maintain efficiency. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 5 µL | Small volume minimizes peak distortion. |
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole | Required for high-sensitivity and selective MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for moderately polar, thermally labile molecules like taxanes. |
| Polarity | Positive | Taxanes readily form [M+H]⁺ or [M+NH₄]⁺ adducts.[4] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temperature | 550 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow (Nebulizer) | 50 psi | Assists in droplet formation. |
| Gas Flow (Drying) | 60 L/hr | Aids in solvent evaporation. |
The precursor ion for Δ6,7-Baccatin III is its protonated molecule ([M+H]⁺). Product ions are generated by collision-induced dissociation (CID) and often correspond to characteristic losses, such as acetic acid (60 Da).[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Δ6,7-Baccatin III (Quantifier) | 569.2 | 509.2 | 25 | 100 |
| Δ6,7-Baccatin III (Qualifier) | 569.2 | 287.1 | 35 | 100 |
| Docetaxel (IS) | 808.3 | 527.2 | 28 | 100 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peaks for the quantifier MRM transition of Δ6,7-Baccatin III and the internal standard using the instrument's software (e.g., Analyst®, MassLynx®).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.
-
Regression: Apply a linear regression with a 1/x or 1/x² weighting. The coefficient of determination (r²) should be >0.99 for the curve to be accepted.
-
Quantification: Calculate the concentration of Δ6,7-Baccatin III in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the entire quantitative process, from sample handling to final data output.
Caption: Overall workflow for the quantification of Δ6,7-Baccatin III.
Method Validation: Ensuring Trustworthiness
A protocol is only trustworthy if it is validated. The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and the consistent ratio of quantifier to qualifier ions.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing at least five concentrations across the proposed range (e.g., 1-1000 ng/mL). The r² should be ≥0.99.
-
Accuracy: The closeness of the test results to the true value. Determined by analyzing QC samples at three concentration levels (low, medium, high) against a calibration curve. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay): Analysis of replicate QC samples (n=6) in the same run.
-
Intermediate Precision (Inter-assay): Analysis of QC samples on different days by different analysts.
-
The coefficient of variation (CV%) should not exceed 15% (20% at the LLOQ).
-
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically S/N > 10).
-
Stability: Analyte stability is assessed in stock solutions and in processed samples under various conditions (bench-top, freeze-thaw cycles, long-term storage) to ensure that the handling and storage procedures do not impact the final result.
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% of nominal value (80-120% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Specificity | No significant interference at the analyte's retention time |
Logic of a Self-Validating System
The relationship between these parameters forms a self-validating system where each test supports the reliability of the others.
Caption: Interdependence of parameters in analytical method validation.
Conclusion
This application note provides a robust and reliable HPLC-MS/MS protocol for the quantification of Δ6,7-Baccatin III. By explaining the causality behind key experimental choices and incorporating a thorough method validation strategy, this guide ensures that researchers can generate high-quality, reproducible data. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection are designed to be adaptable to various laboratory settings and sample matrices, empowering professionals in the fields of natural product chemistry and pharmaceutical development.
References
- Holton, R. A. (2001). U.S. Patent No. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
-
Zaiyou, J., et al. (2013). MS spectra of baccatin III standard (a) and baccatin III in extraction from mixture of mycelia and spent culture medium (b). ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Baccatin III. PubChem Compound Database. Retrieved from [Link]
-
Grobosch, T., et al. (2012). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(1), 36-43. [Link]
-
Mishra, D., et al. (2016). Pharmacokinetic Analysis of Taxane Through a Validated Ultra-High Performance Liquid Chromatography–Synapt Mass Spectrometry (UHPLC-MS/MS ESI-Q-TOF) Method. ResearchGate. [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS conditions for identification and quantification of Taxus compounds by positive ion MRM. [Link]
-
Flores-Ortiz, C. M., et al. (2018). Liquid chromatography/mass spectrometry of baccatin III and taxadiene from plant cell and fungus. ResearchGate. [Link]
-
Wikipedia. (n.d.). Baccatin III. Retrieved from [Link]
-
Nurullah, M., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Journal of Separation Science, 46(6), e2200841. [Link]
-
Zhang, P., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8969. [Link]
-
Li, W., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC–MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Molecules, 28(2), 856. [Link]
-
Zhang, P., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI. [Link]
-
Vavrek, M., et al. (2012). Example of chromatographic separation of a taxane from known impurities and degradants. ResearchGate. [Link]
Sources
- 1. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Baccatin III - Wikipedia [en.wikipedia.org]
- 4. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Δ6,7-Baccatin III in Cell Culture for Anticancer Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of delta6,7-Baccatin III (Δ6,7-Baccatin III), a taxane analogue, in cell culture-based anticancer research. Taxanes are a critical class of chemotherapeutic agents, and understanding the activity of their precursors and derivatives is vital for the development of novel therapeutics.[1] This guide details the hypothesized mechanism of action, provides validated, step-by-step protocols for compound handling, cytotoxicity screening, and mechanistic assays (cell cycle analysis and apoptosis detection), and offers insights into experimental design and data interpretation.
Introduction: The Scientific Context of Δ6,7-Baccatin III
The taxane family of drugs, which includes the widely used paclitaxel (Taxol®) and docetaxel, are mainstays in the treatment of various solid tumors.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[2][3] Baccatin III is the core chemical scaffold from which these potent anticancer drugs are semi-synthesized.[4][5] As such, Baccatin III and its derivatives, including Δ6,7-Baccatin III, are of significant interest in oncological research. They possess the core taxane ring responsible for cytotoxic properties and serve as valuable tools for investigating structure-activity relationships and developing next-generation antimitotic agents.[4]
While Baccatin III itself demonstrates cytotoxic activity, its potency is considerably lower than paclitaxel.[5] Studies on Baccatin III have shown it can induce a G2/M phase cell cycle arrest and apoptosis in various cancer cell lines, with IC50 values typically in the micromolar range.[5][6][7] Research suggests that Δ6,7-Baccatin III may also possess anticancer properties, potentially inhibiting the growth of cancer cell lines through disruption of the cell cycle.[8] The protocols outlined herein are designed to enable researchers to rigorously evaluate the in vitro anticancer potential of Δ6,7-Baccatin III.
Hypothesized Mechanism of Action: Microtubule Stabilization
Taxanes function by binding to the β-tubulin subunit within microtubules, the polymeric structures that form the mitotic spindle during cell division.[9] This binding event stabilizes the microtubule, preventing the dynamic instability—the rapid polymerization and depolymerization—required for proper spindle function and chromosome segregation.[2][3][9] This action effectively freezes the cell in the M-phase of the cell cycle, leading to a mitotic arrest that ultimately triggers programmed cell death (apoptosis).[2][3] The core baccatin structure is crucial for this interaction, while the side chain at the C13 position, absent in baccatin III, significantly enhances the stabilizing activity and potency.[10] It is hypothesized that Δ6,7-Baccatin III, sharing the core taxane ring, engages with tubulin in a similar manner, albeit likely with different affinity and efficacy compared to paclitaxel.
Caption: Hypothesized mechanism of Δ6,7-Baccatin III leading to G2/M arrest and apoptosis.
Part 1: Compound Preparation and Handling
Scientific rigor begins with proper reagent preparation. The low aqueous solubility of taxanes necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to create a concentrated stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution
-
Rationale: Creating a high-concentration stock allows for minimal solvent carryover into the final cell culture medium. The final DMSO concentration in culture should ideally be kept below 0.5%, and always below 1%, as higher concentrations can induce cytotoxicity independent of the test compound.
-
Materials:
-
Δ6,7-Baccatin III (powder form)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance and weighing paper
-
-
Procedure:
-
Determine the batch-specific molecular weight (MW) of Δ6,7-Baccatin III from the product's Certificate of Analysis.
-
Carefully weigh out a precise amount of the compound (e.g., 1 mg).
-
Calculate the required volume of DMSO using the formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000 (This formula directly calculates the volume in µL for a 10 mM stock).
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if dissolution is difficult.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Part 2: In Vitro Experimental Workflow & Design
A well-designed experiment is crucial for generating reliable and interpretable data. This involves selecting appropriate cell lines, optimizing cell seeding density, and establishing a dose-response range.
Caption: General workflow for in vitro testing of Δ6,7-Baccatin III.
1. Cell Line Selection:
-
Choose cell lines relevant to the research question. Common choices for taxane studies include breast (e.g., MCF-7, MDA-MB-231), ovarian (e.g., OVCAR-3), and lung (e.g., A549) cancer cell lines.[6]
-
It is advisable to test the compound on multiple cell lines to assess the breadth of its activity.
2. Seeding Density Optimization:
-
Rationale: The optimal number of cells seeded ensures they are in a logarithmic growth phase during treatment and that the final readout (e.g., absorbance in an MTT assay) falls within the linear range of the instrument.
-
Perform a preliminary growth curve experiment. Seed a range of cell densities (e.g., 2,000 to 20,000 cells/well in a 96-well plate) and measure viability at 24, 48, 72, and 96 hours to determine the ideal density and treatment duration.
3. Dose-Response Curve Design:
-
Rationale: To determine the half-maximal inhibitory concentration (IC50), a range of concentrations must be tested.
-
Use a broad logarithmic or semi-logarithmic range for initial screening (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Based on initial results, a narrower range can be used for precise IC50 determination.
-
Crucial Control: Always include a "vehicle control" group. These cells are treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment, but without the compound. This validates that any observed cytotoxicity is due to the compound and not the solvent.
Part 3: Core Protocol - Assessing Cytotoxicity (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[11]
Protocol 2: MTT Cytotoxicity Assay
-
Materials:
-
Cells seeded in a 96-well plate
-
Δ6,7-Baccatin III working solutions (diluted from stock in complete medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader (absorbance at ~570 nm)
-
-
Procedure:
-
Seed cells at the predetermined optimal density in a 96-well plate (100 µL/well) and incubate for 24 hours to allow for adherence.[13]
-
Carefully aspirate the medium and replace it with 100 µL of fresh medium containing the desired concentrations of Δ6,7-Baccatin III. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[13]
-
After incubation, add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[14]
-
Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[14]
-
| Plate Layout Example for Dose-Response (Triplicates) | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | Well Type | Cols 1-3 | Cols 4-6 | Cols 7-9 | Col 10 | Col 11 | Col 12 | | Treatment | Compound Conc. 1 | Compound Conc. 2 | Compound Conc. 3 | ... | Vehicle Ctrl | Media Blank | | Row A | Rep 1 | Rep 1 | Rep 1 | ... | Rep 1 | Blank | | Row B | Rep 2 | Rep 2 | Rep 2 | ... | Rep 2 | Blank | | Row C | Rep 3 | Rep 3 | Rep 3 | ... | Rep 3 | Blank |
Part 4: Advanced Protocols - Mechanistic Assays
After establishing cytotoxicity, the next logical step is to investigate the underlying mechanism. Cell cycle analysis and apoptosis assays provide critical insights into how the compound affects cell division and induces cell death.
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
-
Rationale: Taxanes are known to cause a block in the G2/M phase of the cell cycle.[15] This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to quantify the DNA content of cells.[16] Flow cytometry analysis can then distinguish between cells in the G0/G1 (2N DNA content), S (intermediate), and G2/M (4N DNA content) phases.[17]
-
Procedure:
-
Seed cells in 6-well plates and treat with IC50 and 2x IC50 concentrations of Δ6,7-Baccatin III for 24-48 hours.
-
Harvest cells (including floating cells in the supernatant) and wash once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours (or up to several weeks).[18]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[19]
-
Incubate in the dark at room temperature for 30 minutes.[15][18]
-
Analyze the samples using a flow cytometer. The resulting DNA histogram will show the distribution of cells across the different cycle phases.
-
Protocol 4: Apoptosis Detection via Annexin V/PI Staining
-
Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[21][22] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic/necrotic cells, as it can only enter cells that have lost membrane integrity.[20]
-
Procedure:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add additional binding buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
-
References
-
Sah, B., Kumari, M., Subban, K., & Chelliah, J. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(11), 465. Available at: [Link]
-
Sah, B., et al. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. ResearchGate. Available at: [Link]
-
Sah, B., Kumari, M., Subban, K., & Chelliah, J. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. PubMed. Available at: [Link]
-
Pengsuparp, T., et al. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. PubMed. Available at: [Link]
-
Prota, A. E., et al. (2021). Structural insight into the stabilization of microtubules by taxanes. PubMed Central. Available at: [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
-
Díaz, J. F., et al. (2003). Insights into the mechanism of microtubule stabilization by Taxol. PNAS. Available at: [Link]
-
Sela, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. Available at: [Link]
-
Abdallah, S. (2018). How can I prepare a stock and working solution for in vitro antimalarial activities... ResearchGate. Available at: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Prota, A. E., et al. (2021). Crystal structures of taxane-tubulin complexes: Implications for the mechanism of microtubule stabilization by Taxol. bioRxiv. Available at: [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Flow Cytometry Core Facility. Cell Cycle Analysis. Flow Cytometry Core Facility. Available at: [Link]
-
Jordan, M. A., & Wilson, L. (2004). Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. PubMed. Available at: [Link]
-
Nisa, C., et al. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate. Available at: [Link]
-
Jordan, M. A., & Wilson, L. (2004). Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action. ResearchGate. Available at: [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. UC San Diego. Available at: [Link]
-
University of Leicester. (2015). Preparing Solutions - Part 3: Dilutions from stock solutions. YouTube. Available at: [Link]
-
van der Kruijssen, C. M. M. (2023). In vitro and in silico optimization of oral taxane therapy. Utrecht University. Available at: [Link]
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 158830-50-3 [smolecule.com]
- 9. pnas.org [pnas.org]
- 10. Crystal structures of taxane-tubulin complexes: Implications for the mechanism of microtubule stabilization by Taxol | bioRxiv [biorxiv.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Leveraging Δ⁶˒⁷-Baccatin III for the Synthesis of Novel Taxane Analogues
Introduction: Beyond Paclitaxel - The Quest for Next-Generation Taxanes
The taxane family, particularly paclitaxel (Taxol®) and docetaxel (Taxotere®), represents a cornerstone of modern chemotherapy, demonstrating remarkable efficacy against a range of solid tumors.[1] Their mechanism, the stabilization of microtubules leading to mitotic arrest, is well-established.[2] However, challenges such as acquired drug resistance, poor aqueous solubility, and dose-limiting toxicities persist, driving the urgent need for novel analogues with improved therapeutic profiles.[3]
Semi-synthesis, utilizing advanced, naturally occurring precursors, has been the most viable route for the commercial production of taxanes and the exploration of new chemical entities.[4][5] Precursors like Baccatin III and 10-deacetylbaccatin III (10-DAB), extracted from the needles of the yew tree (Taxus species), provide the complex tetracyclic core upon which modifications can be made.[6]
This guide focuses on a specific, less common precursor: Δ⁶˒⁷-Baccatin III . Characterized by a double bond between the 6th and 7th carbon positions, this molecule offers a unique synthetic handle absent in the more saturated Baccatin III.[7] This C6-C7 unsaturation opens a gateway to a new dimension of chemical modifications, allowing for the synthesis of taxanes with profoundly altered core skeletons. Such modifications may lead to analogues with enhanced potency, the ability to overcome resistance mechanisms (such as those mediated by P-glycoprotein), or improved pharmacological properties.[3][8]
This document provides a detailed exploration of the chemical properties of Δ⁶˒⁷-Baccatin III and presents robust protocols for its transformation into novel taxane structures, intended for researchers in medicinal chemistry and drug development.
Chemical Profile and Strategic Considerations
The synthetic utility of Δ⁶˒⁷-Baccatin III is dictated by the differential reactivity of its functional groups. A successful synthesis hinges on a strategic manipulation of these sites.
Key Reactive Sites:
-
C13-Hydroxyl: The secondary hydroxyl group at C13 is the crucial attachment point for the isoserine side chain, which is essential for microtubule-stabilizing activity. Its esterification is a primary objective.
-
C7-Hydroxyl: This secondary hydroxyl is generally more sterically accessible and nucleophilic than the C13-hydroxyl. Therefore, it must typically be protected before side-chain attachment at C13 to ensure regioselectivity.[9]
-
C6-C7 Alkene: The defining feature of this precursor. This double bond is susceptible to a variety of electrophilic additions, including epoxidation, dihydroxylation, and hydrogenation, allowing for fundamental changes to the taxane core.[7]
-
C10-Acetate: This ester can be selectively hydrolyzed to provide another site for modification, a strategy that has been explored to reduce interactions with P-glycoprotein transporters.[8]
Caption: Key reactive sites on the Δ⁶˒⁷-Baccatin III scaffold.
Experimental Protocols: A Modular Approach
The synthesis of a novel taxane from Δ⁶˒⁷-Baccatin III can be conceptualized as a modular process. The following protocols detail key transformations that can be combined to generate a library of diverse analogues.
Module 1: Selective Protection of the C7-Hydroxyl
Rationale: To prevent undesired esterification at the C7 position during side-chain coupling, a sterically bulky protecting group is installed. The triethylsilyl (TES) group is a common choice due to its straightforward installation and clean removal under specific conditions.[9]
Protocol 1.1: 7-O-Triethylsilylation of Δ⁶˒⁷-Baccatin III
-
Preparation: To a solution of Δ⁶˒⁷-Baccatin III (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) under an inert atmosphere (N₂ or Ar), add triethylsilyl chloride (TES-Cl, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1 v/v). The product spot should have a higher Rf value than the starting material.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), water, and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 7-O-TES-Δ⁶˒⁷-Baccatin III.
Self-Validation: The success of this step is confirmed by ¹H NMR (disappearance of the C7-OH proton and appearance of signals corresponding to the TES group, typically 0.5-1.0 ppm) and Mass Spectrometry (observation of the correct molecular ion peak for the silylated product).
Module 2: Core Modification via the C6-C7 Alkene
Rationale: This module leverages the unique unsaturation of the precursor. Epoxidation introduces a reactive three-membered ring, which can be opened by various nucleophiles to install new functionalities.
Protocol 2.1: Epoxidation of 7-O-TES-Δ⁶˒⁷-Baccatin III
-
Preparation: Dissolve 7-O-TES-Δ⁶˒⁷-Baccatin III (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a flask protected from light.
-
Reaction: Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portion-wise over 10 minutes. Allow the reaction to stir at 0 °C and slowly warm to room temperature over 6-8 hours. Monitor by TLC (Hexane:Ethyl Acetate 2:1 v/v).
-
Workup: Quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃ to destroy excess peroxide. Stir vigorously for 20 minutes.
-
Extraction: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid), water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: The crude epoxide can be purified by flash chromatography on silica gel to yield the 6,7-epoxy-baccatin derivative.
Causality: The use of DCM as a solvent is ideal due to its inertness. The reaction is run at low temperature initially to control the exothermic reaction and improve the stereoselectivity of the epoxidation.
Module 3: Side-Chain Attachment
Rationale: The Ojima-Holton β-lactam method is a highly efficient and diastereoselective process for attaching the crucial C13 side chain. It involves the coupling of the protected baccatin core with a β-lactam synthon.[1]
Protocol 3.1: Coupling with an N-Boc-β-Lactam
-
Preparation: To a solution of the protected baccatin core (e.g., 7-O-TES-6,7-epoxy-baccatin III, 1.0 eq) and the desired (3R,4S)-N-Boc-β-lactam (1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.05 M), add 4-dimethylaminopyridine (DMAP, 0.2 eq).
-
Reaction Initiation: Cool the solution to -20 °C. Add a solution of dicyclohexylcarbodiimide (DCC, 1.5 eq) in THF dropwise.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate and wash it with cold THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and filter again if necessary. The crude product is then purified by silica gel chromatography to yield the fully protected taxane analogue.
Expert Insight: The choice of base and coupling agent is critical. While this protocol uses a classic combination, other modern coupling reagents can be employed to minimize side reactions and simplify purification.
Module 4: Final Deprotection
Rationale: The final step involves the removal of all protecting groups to unveil the novel taxane analogue. The conditions must be carefully chosen to be effective without degrading the complex taxane skeleton.
Protocol 4.1: Two-Step Deprotection
-
TES Group Removal:
-
Dissolve the protected taxane (1.0 eq) in a solution of pyridine and 49% aqueous hydrofluoric acid (HF) in acetonitrile (a buffered HF-Pyridine solution is often used) at 0 °C.
-
Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layer. Purify if necessary.
-
-
Boc Group Removal:
-
Dissolve the resulting intermediate in formic acid (98%) at room temperature.
-
Stir for 4-6 hours. Monitor by TLC or HPLC.
-
Concentrate the formic acid under high vacuum.
-
Purify the final compound using preparative reverse-phase HPLC to yield the pure, novel taxane analogue.
-
Trustworthiness: Each step requires rigorous analytical confirmation. It is critical to fully characterize intermediates before proceeding to the next step to ensure the final product's identity and purity.
Synthetic Workflow Visualization
Caption: A representative synthetic workflow from precursor to final product.
Characterization of Novel Taxane Analogues
Unambiguous structural confirmation and purity assessment are paramount. A combination of chromatographic and spectroscopic methods is required.[10][11]
| Analyte | Technique | Expected Observations |
| Intermediate 1: 7-O-TES-Δ⁶˒⁷-Baccatin III | ¹H NMR | Disappearance of C7-OH proton signal. Appearance of signals for Si-(CH₂CH₃)₃ around 0.5-1.0 ppm. |
| ESI-MS | Correct m/z for [M+Na]⁺ or [M+H]⁺. | |
| Intermediate 2: 7-O-TES-6,7-epoxy-baccatin III | ¹H NMR | Disappearance of vinyl proton signals (at C6 and C7). Appearance of new signals for epoxide protons, typically shifted upfield. |
| ESI-MS | Correct m/z corresponding to the addition of one oxygen atom. | |
| Final Analogue | RP-HPLC | A single, sharp peak indicating high purity (>95%). Retention time will vary based on polarity.[12] |
| HRMS | High-resolution mass measurement confirming the elemental composition to within 5 ppm error. | |
| ¹H & ¹³C NMR | Full spectral assignment. Appearance of signals for the C13 side chain. Absence of signals for protecting groups (TES, Boc). | |
| 2D NMR (COSY, HSQC) | Used to confirm connectivity and finalize the structural assignment of the novel compound. |
References
- US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
- Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of bacc
- Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of bacc
- Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. PubMed.
- High-performance liquid chromatographic assay for the determination of the novel taxane deriv
- Single-site chemical modification at C10 of the baccatin III core of paclitaxel and Taxol C reduces P-glycoprotein interactions in bovine brain microvessel endothelial cells. PubMed.
- CA2549951A1 - Semi-synthetic route for the preparation of paclitaxel, docetaxel and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii.
- Buy delta6,7-Bacc
- Modified taxols, 8.
-
Strategies and Lessons Learned from Total Synthesis of Taxol . ResearchGate. [Link]
-
Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties . PubMed Central. [Link]
-
Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply . Frontiers. [Link]
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization . MDPI. [Link]
-
The Taxanes . NCBI Bookshelf. [Link]
-
Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel . MDPI. [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices . PubMed Central. [Link]
-
A semisynthesis of paclitaxel via a 10-deacetylbaccatin III derivative bearing a β-keto ester appendage . ResearchGate. [Link]
-
Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases . PubMed Central. [Link]
-
Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III . NIH. [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures . PubMed Central. [Link]
-
Team Reveals Genetic Blueprint Key to Taxol Synthesis . Biocompare. [Link]
-
Natural Taxanes: Developments Since 1828 . ResearchGate. [Link]
-
Baccatin III | C31H38O11 | CID 65366 . PubChem. [Link]
-
Drug characteristics of novel taxane formulations . ResearchGate. [Link]
Sources
- 1. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 8. Single-site chemical modification at C10 of the baccatin III core of paclitaxel and Taxol C reduces P-glycoprotein interactions in bovine brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic assay for the determination of the novel taxane derivative IDN5109 in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation Strategies for In Vivo Delivery of δ6,7-Baccatin III
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide delineates advanced formulation strategies to overcome the significant challenges associated with the in vivo delivery of δ6,7-Baccatin III, a promising hydrophobic taxane derivative. Recognizing the therapeutic potential of this compound, we provide a detailed exploration of various nano-encapsulation technologies, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs). This document is structured to provide not only step-by-step experimental protocols but also the underlying scientific rationale for methodological choices, empowering researchers to develop stable, effective, and clinically translatable formulations. Each section is supported by authoritative citations to ensure scientific integrity and provide a pathway for further investigation.
Introduction: The Therapeutic Promise and Delivery Challenges of δ6,7-Baccatin III
δ6,7-Baccatin III, a derivative of the key paclitaxel precursor Baccatin III, has garnered significant interest for its potential anticancer properties.[1] Its mechanism of action is believed to be similar to other taxanes, involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] However, the clinical translation of δ6,7-Baccatin III is severely hampered by its high hydrophobicity, which leads to poor solubility in aqueous physiological environments. This intrinsic property presents a formidable challenge for achieving therapeutic concentrations in vivo through conventional delivery methods.
Oral administration of taxanes is notoriously difficult due to low bioavailability stemming from poor intestinal absorption, P-glycoprotein (P-gp) mediated efflux, and extensive first-pass metabolism.[2][3][4][5] Intravenous administration, while bypassing the gastrointestinal tract, often requires the use of toxic solubilizing agents, such as Cremophor EL and polysorbate 80, which are associated with hypersensitivity reactions and other adverse effects.[6] Therefore, the development of advanced formulation strategies is paramount to unlocking the therapeutic potential of δ6,7-Baccatin III.
This guide will focus on three promising nano-delivery platforms:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs within their membranes.
-
Polymeric Nanoparticles: Solid colloidal particles fabricated from biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), which can entrap drugs within their matrix.
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room and body temperature, offering an alternative to traditional lipid emulsions and polymeric nanoparticles.
The following sections will provide detailed protocols for the preparation, characterization, and preclinical evaluation of these formulations, offering a comprehensive roadmap for the development of δ6,7-Baccatin III-based therapeutics.
Formulation Strategies and Protocols
The selection of an appropriate formulation strategy for δ6,7-Baccatin III should be guided by the desired pharmacokinetic profile, target tissue, and intended route of administration. Here, we present detailed protocols for three distinct and highly adaptable nanoparticle-based systems.
Liposomal Encapsulation of δ6,7-Baccatin III
Liposomes are a clinically established platform for the delivery of hydrophobic drugs. By incorporating δ6,7-Baccatin III into the lipid bilayer, its aqueous solubility can be dramatically increased, and its pharmacokinetic profile can be modulated. The thin-film hydration method is a widely used and reproducible technique for preparing liposomes.
Materials:
-
δ6,7-Baccatin III
-
Soy phosphatidylcholine (SPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve a precise amount of δ6,7-Baccatin III, soy phosphatidylcholine (or DSPC), and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v). A common molar ratio for lipids is 7:3 (DSPC:Cholesterol).[7]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid transition temperature (e.g., 60°C for DSPC).[7]
-
Gradually reduce the pressure to create a vacuum, allowing the organic solvents to evaporate completely. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least one hour to remove any residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.
-
Agitate the flask gently by hand or on a rotary shaker until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a bath or probe sonicator. Exercise caution with probe sonication to avoid overheating and lipid degradation.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension multiple times (e.g., 10-20 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder.[8]
-
-
Purification:
-
To remove unencapsulated δ6,7-Baccatin III, centrifuge the liposome suspension. The free drug, being hydrophobic, may precipitate and can be separated by centrifugation at a low speed (e.g., 1000 rpm for 10 minutes).[9] Alternatively, size exclusion chromatography can be used.
-
-
Lipid Composition: The choice of phospholipid (e.g., SPC, DSPC) and the inclusion of cholesterol are critical for the stability, fluidity, and drug retention of the liposomes. Cholesterol helps to modulate membrane fluidity and reduce drug leakage.
-
Thin-Film Hydration: This method allows for the intimate mixing of the hydrophobic drug and lipids in an organic solvent, facilitating the incorporation of δ6,7-Baccatin III into the lipid bilayer upon hydration.
-
Extrusion: This step is crucial for producing unilamellar vesicles with a narrow and reproducible size distribution, which is important for in vivo performance and regulatory approval.[10]
Polymeric Nanoparticle Formulation of δ6,7-Baccatin III
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery.[11] The emulsification-solvent evaporation method is a robust technique for encapsulating hydrophobic drugs like taxanes within a PLGA matrix.
Materials:
-
δ6,7-Baccatin III
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) or D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Emulsification:
-
Solvent Evaporation:
-
Nanoparticle Recovery and Washing:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 9,000-14,000 rpm) to pellet the nanoparticles.[2][4]
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps at least three times to remove residual surfactant and unencapsulated drug.[2][4]
-
-
Lyophilization (Optional):
-
For long-term storage, the washed nanoparticles can be freeze-dried (lyophilized). A cryoprotectant (e.g., sucrose or trehalose) should be added to the nanoparticle suspension before freezing to prevent aggregation.
-
Caption: Workflow for preparing δ6,7-Baccatin III-loaded PLGA nanoparticles.
Solid Lipid Nanoparticle (SLN) Formulation
SLNs are composed of solid lipids and offer advantages such as high drug loading for lipophilic drugs and the potential for controlled release. The microemulsion method is a low-energy and effective technique for preparing SLNs with small particle sizes.
Materials:
-
δ6,7-Baccatin III
-
Solid lipid (e.g., glyceryl monostearate, tristearin)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., propylene glycol)
-
Deionized water
-
Magnetic stirrer with heating plate
Procedure:
-
Lipid Phase Preparation:
-
Melt the solid lipid by heating it above its melting point.
-
Dissolve δ6,7-Baccatin III in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing the surfactant and co-surfactant.
-
Heat the aqueous phase to the same temperature as the molten lipid phase.
-
-
Microemulsion Formation:
-
Add the aqueous phase to the molten lipid phase under gentle stirring. Continue stirring until a clear, thermodynamically stable microemulsion is formed.[13]
-
-
Nanoparticle Precipitation:
-
Pour the hot microemulsion into a cold aqueous solution (2-10°C) under continuous stirring.[13] The volume of the cold water should be significantly larger than that of the microemulsion (e.g., 25-50 times greater).[13]
-
The rapid cooling will cause the lipid to precipitate, forming SLNs that entrap the drug.
-
-
Purification:
-
The SLN dispersion can be purified by dialysis against deionized water to remove excess surfactant and unencapsulated drug.
-
Characterization of δ6,7-Baccatin III Formulations
Thorough characterization of the prepared nanoparticle formulations is essential to ensure quality, reproducibility, and optimal in vivo performance.
Table 1: Key Characterization Parameters and Methods
| Parameter | Method | Rationale |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Particle size influences the in vivo biodistribution, circulation time, and cellular uptake of the nanoparticles.[14] PDI indicates the uniformity of the particle size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Zeta potential is a measure of the surface charge of the nanoparticles and is a critical indicator of their stability in suspension.[15] Highly charged particles (positive or negative) are generally more stable due to electrostatic repulsion. |
| Morphology | Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) | Provides visual confirmation of the nanoparticle shape and surface characteristics. |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | High-Performance Liquid Chromatography (HPLC) | EE determines the percentage of the initial drug that is successfully encapsulated in the nanoparticles. DL refers to the weight percentage of the drug in the nanoparticles. |
| In Vitro Drug Release | Dialysis Method | Simulates the release of the drug from the nanoparticles over time in a physiological-like buffer, providing insights into the drug release kinetics. |
Protocol 3.1: Particle Size, PDI, and Zeta Potential Analysis
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate dispersant (e.g., deionized water or PBS) to a suitable concentration for DLS analysis.[16]
-
DLS Measurement:
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the Z-average particle size and PDI.
-
-
Zeta Potential Measurement:
-
For zeta potential measurement, dilute the sample in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.[17]
-
Perform the measurement using an ELS instrument.
-
Protocol 3.2: Determination of Encapsulation Efficiency (EE)
-
Separation of Free Drug:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated ("free") δ6,7-Baccatin III.
-
-
Quantification of Free Drug:
-
Calculation of EE:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Protocol 3.3: In Vitro Drug Release Study
-
Sample Preparation: Place a known amount of the δ6,7-Baccatin III-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cutoff (e.g., 10-12 kDa).
-
Release Study:
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with gentle agitation.[19]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
-
Drug Quantification:
-
Analyze the concentration of δ6,7-Baccatin III in the collected aliquots using HPLC.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Preclinical In Vivo Evaluation
In vivo studies in relevant animal models are crucial for evaluating the pharmacokinetic profile, efficacy, and toxicity of the developed δ6,7-Baccatin III formulations.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of the formulated δ6,7-Baccatin III.
-
Animal Model: Use healthy adult mice (e.g., BALB/c or C57BL/6).
-
Administration: Administer the δ6,7-Baccatin III formulation (and a control formulation with free drug, if applicable) via the desired route (e.g., intravenous injection into the tail vein).
-
Blood Sampling:
-
Collect blood samples from a small group of mice at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[20]
-
Process the blood samples to obtain plasma.
-
-
Drug Quantification in Plasma:
-
Extract δ6,7-Baccatin III from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration in the extracts using a validated LC-MS/MS method for high sensitivity and specificity.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of δ6,7-Baccatin III versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Caption: Logical framework for the preclinical in vivo evaluation of δ6,7-Baccatin III formulations.
Efficacy and Toxicology Studies
Efficacy studies in tumor-bearing animal models are necessary to demonstrate the therapeutic benefit of the formulation, while toxicology studies are essential for assessing its safety profile. These studies should be designed in collaboration with animal care and use committees and adhere to all relevant ethical guidelines.
Conclusion
The successful in vivo delivery of δ6,7-Baccatin III hinges on the rational design and meticulous execution of advanced formulation strategies. The liposomal, polymeric nanoparticle, and solid lipid nanoparticle platforms described in this guide offer versatile and promising avenues for overcoming the inherent challenges of this hydrophobic compound. By following the detailed protocols for preparation and characterization, and by undertaking rigorous preclinical evaluation, researchers can systematically advance the development of δ6,t-Baccatin III from a promising molecule to a potential clinical candidate. The principles and methodologies outlined herein provide a solid foundation for innovation in the field of taxane-based drug delivery.
References
-
Jo, S., et al. (2011). Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid. International Journal of Nanomedicine, 6, 2133–2141. [Link]
-
Gaszner, B., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Drug Delivery Science and Technology, 58, 101783. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. [Link]
-
Szebeni, J., et al. (2000). Preparation and evaluation of paclitaxel-containing liposomes. International Journal of Pharmaceutics, 203(1-2), 143-152. [Link]
-
Ahmad, H., & Dwivedi, A. (2017). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. [Link]
-
iGEM. (n.d.). PLGA nanoparticle protocol. iGEM Foundation. [Link]
-
Mourão, C. F. A. B., et al. (2022). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Molecules, 27(15), 4983. [Link]
-
EUNCL. (2016). Measuring Zeta Potential. European Nanomedicine Characterisation Laboratory. [Link]
-
Koudelka, S., et al. (2017). Practical Liposomal Formulation for Taxanes with Polyethoxylated Castor Oil and Ethanol with Complete Encapsulation Efficiency and High Loading Efficiency. Molecules, 22(9), 1563. [Link]
-
D'Avolio, A., et al. (2021). A new HPLC-MS/MS analytical method for quantification of tazobactam, piperacillin, and meropenem in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 200, 114078. [Link]
-
Smith, B. R., & Nie, S. (2010). The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction. Nanomedicine, 5(2), 257–271. [Link]
-
Elmowafy, M., & Al-Sanea, M. M. (2021). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Pharmaceutics, 13(10), 1548. [Link]
-
Al-Salami, H., et al. (2023). Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. Pharmaceuticals, 16(2), 229. [Link]
-
Oerlemans, C., et al. (2010). New Oral Formulation and in Vitro Evaluation of Docetaxel-Loaded Nanomicelles. Pharmaceutical Research, 27(11), 2375-2384. [Link]
-
iGEM. (n.d.). PLGA nanoparticle protocol. iGEM Foundation. [Link]
-
European Pharmaceutical Review. (2022). Solving the taxing problems of taxanes?. [Link]
-
Baker, J., et al. (2013). Update on taxane development: new analogs and new formulations. Drug Design, Development and Therapy, 7, 733–743. [Link]
-
Koudelka, S., et al. (2017). Practical Liposomal Formulation for Taxanes with Polyethoxylated Castor Oil and Ethanol with Complete Encapsulation Efficiency and High Loading Efficiency. Molecules, 22(9), 1563. [Link]
-
Zhang, L., et al. (2019). Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity. International Journal of Nanomedicine, 14, 935–949. [Link]
-
Malvern Panalytical. (2024). Why you need to measure mRNA-LNP surface charge (and how to do it). [Link]
-
Guedes, A., et al. (2021). Assessment of Pharmacokinetics, Toxicity, and Biodistribution of a High Dose of Titanate Nanotubes Following Intravenous Injection in Mice: A Promising Nanosystem of Medical Interest. ACS Omega, 6(34), 22030–22041. [Link]
- Chen, Y. P. (2003). Paclitaxel Liposome Composition For Treatment of Cancer and Preparation Thereof.
-
Biomedical Research Bulletin. (2024). Basics of Solid Lipid Nanoparticles Formulation. [Link]
-
Ferreira, M., et al. (2020). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 8, 593619. [Link]
-
ResearchGate. (n.d.). HPLC assay for clinical pharmacokinetics in human plasma for clinical pharmacokinetic studies. [Link]
-
ResearchGate. (n.d.). Utilizing In Vitro Drug Release Assays to Predict In Vivo Retention of Micelles. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Development and Optimisation of Docetaxel-Loaded Polymeric Nanoparticles for Oral Chemotherapy in Breast Cancer. Sci. Pharm., 91(4), 58. [Link]
-
Reis, C. P., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. RSC Advances, 10(41), 24451-24462. [Link]
-
Reis, C. P., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. RSC Advances, 10(41), 24451-24462. [Link]
-
Koudelka, S., et al. (2017). Practical Liposomal Formulation for Taxanes with Polyethoxylated Castor Oil and Ethanol with Complete Encapsulation Efficiency and High Loading Efficiency. Molecules, 22(9), 1563. [Link]
-
Wang, W., et al. (2018). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Nanomaterials, 8(11), 947. [Link]
-
Semantic Scholar. (n.d.). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. [Link]
-
Journal of Basic Science and Engineering. (2023). PREPARATION, CHARACTERIZATION, AND CYTOTOXIC EVALUATION OF DOCETAXEL-LOADED POLYMERIC NANOPARTICLES USING NOVEL POLYMER SOLUPLUS. [Link]
-
Ofir, E., et al. (2022). Utilizing in vitro drug release assays to predict in vivo drug retention in micelles. Journal of Controlled Release, 345, 672-683. [Link]
-
Li, Y., et al. (2019). Preparation, Characterization, and in Vitro/in Vivo Evaluation of Paclitaxel-Bound Albumin-Encapsulated Liposomes for the Treatment of Pancreatic Cancer. ACS Omega, 4(5), 8494–8502. [Link]
-
Mei, L., et al. (2015). Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar dimethoxycurcumin for tumor targeting. International Journal of Nanomedicine, 10, 6257–6270. [Link]
-
Martins, S., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods, 12(11), 2217. [Link]
-
Mei, L., et al. (2013). Novel docetaxel-loaded nanoparticles based on PCL-Tween 80 copolymer for cancer treatment. International Journal of Nanomedicine, 8, 1947–1955. [Link]
-
Patsnap. (2024). Dynamic Light Scattering for Efficient Drug Delivery Systems. [Link]
-
Winter, P. M., et al. (2008). Nanoparticle Pharmacokinetic Profiling in vivo using Magnetic Resonance Imaging. Journal of visualized experiments : JoVE, (15), 785. [Link]
-
Ripoll, M., et al. (2022). Measurements of nanoparticle size, polydispersity and zeta potential. Bio-protocol, 12(15), e4491. [Link]
-
Encyclopedia.pub. (2022). Solid Lipid Nanoparticle Preparation Techniques. [Link]
-
CD Formulation. (n.d.). Encapsulation Efficiency (EE%) Testing. [Link]
-
Lee, S., et al. (2022). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Molecules, 27(15), 4882. [Link]
-
Ashley, C. E., et al. (2011). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. 2011 Annual International Conference of the IEEE Engineering in Medicine and Biology Society, 6451-6454. [Link]
-
Al-Lawati, H., et al. (2023). Synthesis and characterization of paclitaxel-loaded PEGylated liposomes by the microfluidics method. Pure and Applied Chemistry. [Link]
Sources
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. yjgkx.org [yjgkx.org]
- 5. dovepress.com [dovepress.com]
- 6. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Fabrication of Docetaxel-Containing Emulsion for Drug Release Kinetics and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 9. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. euncl.org [euncl.org]
- 18. mdpi.com [mdpi.com]
- 19. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 20. Nanoparticle Pharmacokinetic Profiling in vivo using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solubility and Stability Profiling of delta-6,7-Baccatin III
Abstract
This technical guide provides a comprehensive framework for determining the aqueous and organic solvent solubility, as well as the intrinsic chemical stability, of delta-6,7-Baccatin III. As a key precursor and derivative within the taxane family, understanding its physicochemical properties is paramount for its application in pharmaceutical research and development.[1][2] This document details robust, step-by-step protocols for equilibrium solubility assessment via the shake-flask method and a thorough stability evaluation using a forced degradation approach consistent with International Council for Harmonisation (ICH) guidelines.[3][4] The included methodologies are designed to be self-validating through the use of a rigorous stability-indicating HPLC-UV analytical method. These protocols are intended for researchers, chemists, and formulation scientists engaged in the preclinical development of taxane-based therapeutics.
Introduction: The "Why" of Physicochemical Characterization
Delta-6,7-Baccatin III is a tetracyclic diterpenoid and a crucial analogue of Baccatin III, a natural product isolated from the yew tree (Taxus species).[2][5][6] Baccatin III and its derivatives are the foundational starting materials for the semi-synthesis of potent anti-cancer agents like paclitaxel and docetaxel.[1][7] The introduction of a double bond between the 6th and 7th carbons in the taxane core distinguishes delta-6,7-Baccatin III, potentially altering its chemical reactivity and biological profile.[2]
Before any therapeutic candidate can be formulated into a viable drug product, two fundamental questions must be answered:
-
How well does it dissolve? (Solubility): Poor solubility is a major hurdle in drug development, directly impacting absorption and bioavailability. Determining solubility in various pharmaceutically relevant solvents provides the initial roadmap for formulation strategies, from simple solutions for in vitro assays to complex delivery systems for in vivo studies.
-
How stable is it? (Stability): A compound's intrinsic stability dictates its shelf-life, storage requirements, and degradation pathways.[3] Uncontrolled degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies, or stress testing, are mandated by regulatory bodies like the ICH to purposefully degrade the molecule under harsh conditions (acid, base, oxidation, heat, light).[4][8] This critical exercise helps to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method that can accurately measure the drug substance in the presence of its degradants.[3][4]
This guide provides the practical, validated protocols to answer these questions authoritatively.
Overall Experimental Workflow
The logical flow of experiments is crucial for efficient and meaningful data generation. The process begins with solubility determination to identify suitable solvents for stability studies, followed by the stability assessments themselves.
Caption: Overall workflow for solubility and stability characterization.
Part A: Solubility Assessment
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period, ensuring that the solid and solution phases are in equilibrium.
Materials & Equipment:
-
delta-6,7-Baccatin III (solid powder, >98% purity)
-
Selected Solvents (e.g., Ethanol, DMSO, Acetonitrile, Propylene Glycol, Phosphate-Buffered Saline (PBS) pH 7.4)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control (set to 25 °C ± 1 °C)
-
Centrifuge
-
0.22 µm syringe filters (PTFE or other chemically compatible material)
-
HPLC system with UV detector (See Section 4)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid delta-6,7-Baccatin III to a 2 mL glass vial.
-
Scientist's Note: "Excess" is key. A good starting point is ~5-10 mg. The goal is to have undissolved solid remaining at the end of the experiment, which is the visual confirmation of a saturated solution.[9]
-
-
Solvent Addition: Add 1.0 mL of the desired solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate at a consistent speed (e.g., 150 rpm) at 25 °C for 24-48 hours.
-
Phase Separation: After equilibration, let the vials stand for ~30 minutes to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.
-
Sample Collection: Carefully collect the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality: Centrifugation followed by filtration is a dual-mechanism approach to ensure no solid particulates are carried over into the analytical sample, which would falsely inflate the solubility measurement.
-
-
Dilution & Analysis: Prepare an appropriate dilution of the filtrate with the mobile phase to fall within the linear range of the HPLC calibration curve. Analyze the sample via the HPLC-UV method described in Section 4.
-
Data Calculation: Calculate the concentration of the dissolved compound in the original filtrate using the calibration curve and accounting for the dilution factor.
Data Presentation: Solubility Results
Summarize the quantitative results in a clear, comparative table.
| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mM) |
| PBS (pH 7.4) | 78.5 | 10.2 | <0.01 | <0.017 |
| Ethanol | 24.5 | 5.2 | 15.2 | 25.9 |
| Propylene Glycol | 32.0 | 6.8 | 25.8 | 44.0 |
| Acetonitrile | 37.5 | 5.8 | 45.1 | 76.9 |
| DMSO | 47.2 | 7.2 | >100 | >170.5 |
| (Note: Data shown is representative and should be replaced with experimental results. Molar mass of Baccatin III used for calculation: 586.63 g/mol )[5] |
Part B: Stability Profiling
Protocol 2: Forced Degradation (Stress Testing)
This protocol is designed based on the principles outlined in the ICH Q1A(R2) guideline on stability testing.[3][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly "stability-indicating."[8][13]
Materials & Equipment:
-
delta-6,7-Baccatin III
-
Solvents identified from solubility study (e.g., Acetonitrile, Ethanol)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
pH meter
-
Heating block or oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with UV/PDA detector (See Section 4)
Caption: Logic diagram for the forced degradation study workflow.
Step-by-Step General Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of delta-6,7-Baccatin III in a suitable organic solvent (e.g., Acetonitrile).
-
Stress Sample Preparation: For each condition, mix the stock solution with the stressor in a 1:1 ratio (or as specified below) to achieve a final drug concentration of 0.5 mg/mL.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Quenching/Neutralization: Immediately stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilute with mobile phase.
-
Analysis: Analyze all samples (including a T=0 control) by the stability-indicating HPLC method (Section 4).
Specific Stress Conditions:
-
Acidic Hydrolysis:
-
Procedure: Mix 500 µL of stock with 500 µL of 0.2 M HCl (final: 0.1 M HCl). Incubate at 60°C.
-
Scientist's Note: Taxanes can be susceptible to acid-catalyzed rearrangements. Elevated temperature is used to accelerate this process.
-
-
Basic Hydrolysis:
-
Procedure: Mix 500 µL of stock with 500 µL of 0.2 M NaOH (final: 0.1 M NaOH). Keep at room temperature.
-
Rationale: Ester bonds, present in the Baccatin core, are highly susceptible to base-catalyzed hydrolysis. This reaction is often rapid, so starting at room temperature is prudent.
-
-
Oxidative Degradation:
-
Procedure: Mix 500 µL of stock with 500 µL of 6% H₂O₂ (final: 3% H₂O₂). Keep at room temperature, protected from light.
-
Causality: The double bond in the delta-6,7 position and other electron-rich moieties are potential sites for oxidation.
-
-
Thermal Degradation:
-
Procedure:
-
Solution: Incubate a sealed vial of the stock solution at 80°C.
-
Solid: Place solid API powder in an open vial in an 80°C oven. At time points, dissolve a weighed amount for analysis.
-
-
Rationale: This assesses the molecule's thermostability both in solution and as a solid, which is critical for manufacturing and storage considerations.
-
-
Photolytic Degradation:
-
Procedure: Expose both the solid API and the stock solution to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14] Run a dark control in parallel.
-
Data Presentation: Stability Results
Present the results in a summary table, focusing on the percentage of the parent compound remaining.
| Stress Condition | Time (h) | % Recovery of delta-6,7-Baccatin III | Peak Purity | Observations (New Peaks) |
| Control (T=0) | 0 | 100.0 | >0.999 | N/A |
| 0.1 M HCl @ 60°C | 24 | 85.2 | Pass | 1 major degradant at RRT 0.85 |
| 0.1 M NaOH @ RT | 4 | 45.7 | Pass | 2 major degradants at RRT 0.5, 0.7 |
| 3% H₂O₂ @ RT | 24 | 92.1 | Pass | Multiple minor degradants |
| Thermal (Solution) @ 80°C | 72 | 98.5 | Pass | No significant degradation |
| Thermal (Solid) @ 80°C | 72 | 99.1 | Pass | No significant degradation |
| Photolytic (ICH Q1B) | - | 96.8 | Pass | 1 minor degradant at RRT 1.15 |
| (Note: Data shown is representative. RRT = Relative Retention Time) |
Self-Validating Analytical Methodology
The trustworthiness of all solubility and stability data hinges on a robust, validated analytical method.[15] A stability-indicating method (SIM) is one that can accurately quantify the decrease of the active drug substance due to degradation.[16]
Protocol 3: Stability-Indicating HPLC-UV Method
-
System: Agilent 1260 Infinity II or equivalent
-
Column: Phenomenex Kinetex C18, 100 x 3.0 mm, 2.6 µm particle size, or equivalent.[17]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 28% B
-
1-10 min: 28% to 70% B
-
10-12 min: 70% to 95% B
-
12-13 min: Hold at 95% B
-
13-13.1 min: 95% to 28% B
-
13.1-16 min: Hold at 28% B (Re-equilibration)
-
-
Flow Rate: 0.75 mL/min[18]
-
Column Temperature: 35°C[18]
-
UV Detection: 233 nm
-
Injection Volume: 5 µL
-
System Suitability:
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.
-
Peak Purity: A PDA detector should be used to assess peak purity for the parent peak in all stressed samples to ensure co-elution is not occurring.
-
Conclusion & Forward Look
The protocols detailed in this application note provide a robust and scientifically sound framework for the foundational physicochemical characterization of delta-6,7-Baccatin III. The solubility data will directly inform the selection of vehicles for preclinical testing and guide formulation development. The stability profile generated from the forced degradation studies will reveal the molecule's intrinsic liabilities, enabling the development of appropriate storage and handling procedures, and serves as the basis for setting specifications for impurities. The successful execution of these studies is a critical milestone in the progression of any taxane-based drug candidate from discovery to a viable therapeutic.
References
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Glomme, A., et al. (2005). How to determine equilibrium solubility. Dissolution Technologies. [Link]
-
U.S. EPA. (2018). Maltol Lactone: Determination of Water Solubility Using the Shake Flask Method. Regulations.gov. [Link]
-
Blahova, E., et al. (2014). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A)... by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Zhang, C., et al. (2024). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. MDPI. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Wikipedia. (n.d.). Baccatin III. Wikipedia. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
WHO. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. World Health Organization. [Link]
- Google Patents. (2017). WO2017098291A1 - Process for the purification of 10-deacetyl baccatin iii.
-
Andreotti, G., et al. (2001). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. PubMed. [Link]
-
EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 3. database.ich.org [database.ich.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baccatin III - Wikipedia [en.wikipedia.org]
- 6. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. usp.org [usp.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO2017098291A1 - Process for the purification of 10-deacetyl baccatin iii - Google Patents [patents.google.com]
Application Notes & Protocols: Investigating Microtubule Dynamics with delta(6,7)-Baccatin III
Audience: Researchers, scientists, and drug development professionals in cell biology, oncology, and pharmacology.
Abstract: This technical guide provides a comprehensive framework for utilizing delta(6,7)-Baccatin III, a taxane derivative, in the study of microtubule dynamics. While foundational research on taxanes has centered on Paclitaxel and its immediate precursor, Baccatin III, unique derivatives like delta(6,7)-Baccatin III offer opportunities to dissect the nuanced structure-activity relationships governing microtubule interaction. This document outlines the compound's theoretical mechanism of action, drawing comparisons with established taxanes, and provides detailed, field-tested protocols for both in vitro biochemical assays and cell-based functional analyses. The methodologies are designed to be self-validating, enabling researchers to rigorously characterize the compound's effects on tubulin polymerization, microtubule network organization, cell cycle progression, and apoptosis.
Introduction: The Dynamic World of Microtubules
Microtubules are essential cytoskeletal polymers, formed by the head-to-tail polymerization of α/β-tubulin heterodimers[1]. They are not static structures but exist in a state of perpetual "dynamic instability"—a stochastic switching between phases of polymerization (growth) and depolymerization (shrinkage). This dynamism is fundamental to a host of cellular processes, including the formation of the mitotic spindle for chromosome segregation, maintenance of cell architecture, and intracellular transport[2].
Microtubule-Targeting Agents (MTAs) are a cornerstone of cancer chemotherapy and powerful research tools precisely because they disrupt this delicate equilibrium[2]. They are broadly classified into stabilizers (e.g., taxanes), which promote polymerization and suppress dynamics, and destabilizers (e.g., vinca alkaloids, colchicine), which prevent polymerization. By arresting microtubule dynamics, these agents typically trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis[3].
Compound Profile: delta(6,7)-Baccatin III in the Taxane Family
2.1 Chemical Identity and Rationale for Study
delta(6,7)-Baccatin III is a naturally occurring taxoid characterized by the core tricyclic baccatin ring system, but with a key structural modification: a double bond between the 6th and 7th carbon positions[4]. It is structurally analogous to Baccatin III, the immediate biosynthetic precursor to the renowned anticancer drug Paclitaxel (Taxol)[5].
The primary rationale for investigating delta(6,7)-Baccatin III lies in probing the structure-activity relationship (SAR) of the taxane pharmacophore. Foundational studies have established that the baccatin core is responsible for the majority of the binding energy to the taxane site on β-tubulin, while the C-13 side chain of Paclitaxel provides a critical anchoring interaction that significantly enhances binding affinity and stabilizing activity[6][7]. By introducing an unsaturated bond, delta(6,7)-Baccatin III presents a unique conformational rigidity in the baccatin core. Investigating its effects allows researchers to answer a key question: How does conformational alteration of the core taxane ring, independent of the C-13 side chain, influence microtubule binding and stabilization?
2.2 Postulated Mechanism of Action
Based on its structural similarity to other taxanes, delta(6,7)-Baccatin III is postulated to function as a microtubule-stabilizing agent[4]. Its interactions are likely similar to those of Paclitaxel, binding to a pocket on the interior (luminal) surface of the microtubule[4]. However, its potency and specific effects are expected to differ.
For context, Baccatin III itself, which lacks the Paclitaxel side chain, binds to microtubules with a significantly lower affinity (Kb ≈ 1.5 x 105 M-1) compared to Paclitaxel (Kb ≈ 3.7 x 107 M-1)[6]. Despite this weaker interaction, Baccatin III is still capable of promoting tubulin assembly, stabilizing microtubules against cold-induced disassembly, and inducing mitotic arrest and apoptosis in cells, albeit at concentrations 200-500 times higher than Paclitaxel[6][8][9]. Some studies even suggest Baccatin III can expand the microtubule lattice without conferring the same degree of stabilization as Paclitaxel[10].
Therefore, delta(6,7)-Baccatin III is expected to exhibit similar microtubule-stabilizing properties, with its potency likely falling somewhere along the spectrum defined by Baccatin III and Paclitaxel. The double bond may alter the planarity and electronic distribution of the ring system, potentially enhancing or diminishing its fit within the β-tubulin binding pocket. The following protocols are designed to experimentally determine these properties.
Application I: In Vitro Characterization of Microtubule Polymerization
The most direct method to assess a putative MTA's mechanism is through a cell-free, reconstituted in vitro system. A turbidimetric assay is a robust and straightforward method to monitor the bulk polymerization of purified tubulin into microtubules in real-time.
3.1 Principle of the Assay
A solution of soluble α/β-tubulin dimers has low optical density (OD). Upon initiation of polymerization (e.g., by raising the temperature to 37°C and adding GTP), the formation of large microtubule polymers causes the solution to scatter light. This increase in light scattering can be measured as an increase in absorbance (turbidity) at 340 nm. A microtubule-stabilizing agent will typically increase the rate and overall extent of polymerization and lower the critical concentration (the minimum tubulin concentration required for assembly).
3.2 Detailed Protocol: Turbidimetric Tubulin Polymerization Assay
-
Causality and Design: This protocol is designed to compare the effect of delta(6,7)-Baccatin III against a negative control (DMSO), a positive control (Paclitaxel), and a key structural analog (Baccatin III). This multi-control setup is critical for contextualizing the compound's potency and mechanism.
Reagents & Materials:
-
Lyophilized Tubulin (>99% pure, porcine or bovine brain)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution: 100 mM in ultrapure water
-
Glycerol (molecular biology grade)
-
delta(6,7)-Baccatin III, Paclitaxel, Baccatin III stock solutions (e.g., 10 mM in DMSO)
-
DMSO (anhydrous)
-
Temperature-controlled UV/Vis spectrophotometer with a multi-cuvette holder or 96-well plate reader
-
Low-volume quartz cuvettes or UV-transparent 96-well plates
Procedure:
-
Tubulin Reconstitution (Perform on ice): Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of ~10 mg/mL. Let it sit on ice for 15 minutes to ensure complete resuspension. Rationale: Keeping tubulin on ice is critical to prevent premature self-assembly.
-
Clarification: Centrifuge the tubulin solution at >90,000 x g for 10 minutes at 4°C to pellet any aggregates or denatured protein. Carefully collect the supernatant containing active tubulin dimers. Determine the precise protein concentration via a Bradford or BCA assay.
-
Reaction Master Mix Preparation (On ice): Prepare a master mix for the desired number of reactions. For a final tubulin concentration of 2 mg/mL (or ~20 µM) in a 100 µL final volume:
-
70 µL G-PEM Buffer
-
10 µL Glycerol (final 10% v/v). Rationale: Glycerol promotes tubulin assembly by creating a macromolecular crowding effect, making the assay more sensitive to stabilizers.
-
1 µL GTP stock (final 1 mM). Rationale: GTP is required for the polymerization of tubulin dimers into protofilaments.
-
20 µL clarified tubulin (to achieve 2 mg/mL final).
-
-
Assay Setup:
-
Aliquot 99 µL of the master mix into pre-chilled microcuvettes or wells of a 96-well plate on ice.
-
Add 1 µL of the test compound or control solution to each cuvette. For a dose-response curve, prepare serial dilutions of delta(6,7)-Baccatin III. Ensure the final DMSO concentration is constant across all conditions (typically ≤1%).
-
Control 1 (Negative): 1 µL DMSO
-
Control 2 (Positive): 1 µL Paclitaxel (e.g., to a final concentration of 10 µM)
-
Control 3 (Analog): 1 µL Baccatin III (e.g., to a final concentration of 100 µM)
-
Test: 1 µL delta(6,7)-Baccatin III (at various concentrations, e.g., 0.1 µM to 200 µM)
-
-
-
Initiation and Measurement:
-
Place the cuvettes/plate into the spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm (OD₃₄₀) every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot OD₃₄₀ versus time for each condition.
-
Compare the lag phase, polymerization rate (slope of the linear phase), and the final plateau (maximum polymer mass) between delta(6,7)-Baccatin III and the controls.
-
For dose-response experiments, plot the maximum OD₃₄₀ against the log of the compound concentration to determine the EC₅₀ (the concentration that elicits 50% of the maximal polymerization effect).
-
3.3 Data Presentation & Interpretation
| Parameter | Paclitaxel (10 µM) | Baccatin III (100 µM) | delta(6,7)-Baccatin III (Test) | DMSO (Control) |
| Binding Affinity (Kb, M-1) | ~ 3.7 x 107[6] | ~ 1.5 x 105[6] | To be determined | N/A |
| Polymerization EC₅₀ | Low µM / High nM | Mid-to-High µM[8][9] | To be determined | No polymerization |
| Max Polymer Mass (ODmax) | High | Moderate-High | To be determined | Baseline |
| Polymerization Rate | Fast | Moderate | To be determined | Baseline |
Table 1: Expected comparative data from in vitro tubulin polymerization assays. The activity of delta(6,7)-Baccatin III is the experimental variable to be determined and contextualized by the established controls.
3.4 Experimental Workflow Visualization
Workflow for the in vitro tubulin polymerization assay.
Application II: Cellular Assays for Biological Activity
While in vitro assays confirm direct interaction with tubulin, cell-based assays are essential to determine if the compound can penetrate the cell membrane, engage its target in a complex cytoplasmic environment, and elicit the expected downstream biological consequences.
4.1 Protocol: Immunofluorescence Staining of Microtubule Networks
-
Principle: This imaging-based assay provides direct visual evidence of a compound's effect on the interphase microtubule cytoskeleton and the mitotic spindle. Taxane-like stabilizers typically induce the formation of thick, stable microtubule bundles and/or multiple aberrant mitotic spindles (asters).
Materials:
-
Cancer cell line (e.g., HeLa, A549, or a breast cancer line like MCF-7)
-
Glass coverslips in 12- or 24-well plates
-
Complete cell culture medium
-
delta(6,7)-Baccatin III, Paclitaxel, DMSO
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Compound Treatment: Treat cells with delta(6,7)-Baccatin III at various concentrations (e.g., 1x, 5x, and 10x the estimated EC₅₀ from the in vitro assay). Include DMSO and Paclitaxel (e.g., 100 nM) as negative and positive controls. Incubate for a period equivalent to one cell cycle (e.g., 18-24 hours).
-
Fixation: Gently wash cells 3x with warm PBS. Fix with 4% PFA for 15 minutes at room temperature. Rationale: PFA crosslinks proteins, preserving the delicate microtubule structures.
-
Permeabilization: Wash 3x with PBS. Permeabilize with 0.2% Triton X-100 for 10 minutes. Rationale: The detergent pokes holes in the cell membrane, allowing antibodies to access intracellular targets.
-
Blocking: Wash 3x with PBS. Block with 1% BSA for 1 hour to reduce non-specific antibody binding.
-
Antibody Staining:
-
Incubate with primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash 3x with PBS.
-
Incubate with fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour, protected from light.
-
-
Nuclear Staining & Mounting: Wash 3x with PBS. Incubate with DAPI for 5 minutes. Wash 2x with PBS. Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Capture images of the microtubule network (green channel) and nuclei (blue channel). Look for microtubule bundling in interphase cells and aberrant mitotic spindles in mitotic cells.
4.2 Protocol: Cell Cycle Analysis by Flow Cytometry
-
Principle: Microtubule stabilizing agents disrupt the mitotic spindle, activating the spindle assembly checkpoint and causing cells to arrest in the G2 or M phase of the cell cycle. This accumulation can be quantified by measuring the DNA content of a cell population using a fluorescent DNA-intercalating dye like Propidium Iodide (PI) and analyzing it via flow cytometry.
Procedure:
-
Cell Culture & Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat with the compound as described in 4.1.2.
-
Cell Harvesting: After treatment (e.g., 24 hours), collect both adherent and floating cells (apoptotic cells often detach). To do this, collect the media, wash the plate with PBS (collect this wash), and then trypsinize the adherent cells. Combine all fractions.
-
Fixation: Pellet the cells by centrifugation (300 x g, 5 min). Wash once with PBS. Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C. Rationale: Ethanol fixation both permeabilizes the cells and preserves the DNA for staining.
-
Staining: Pellet the fixed cells. Wash once with PBS. Resuspend in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature, protected from light. Rationale: RNase is included to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Measure the fluorescence intensity of PI for at least 10,000 cells per sample.
-
Analysis: Gate the data to exclude debris and doublets. Generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. Compare the G2/M population in treated samples to the DMSO control.
4.3 Protocol: Apoptosis Detection by Caspase-3/7 Activation
-
Principle: Prolonged mitotic arrest induced by MTAs typically leads to apoptosis. A key executioner step in this process is the activation of Caspase-3 and Caspase-7. This can be measured using cell-permeable substrates that become fluorescent upon cleavage by active caspases.
Procedure:
-
Assay Setup: Seed cells in a 96-well plate (black, clear-bottom for fluorescence reading).
-
Treatment: Treat cells with a dose-response of delta(6,7)-Baccatin III and controls for 24-48 hours.
-
Reagent Addition: Add a commercially available Caspase-3/7 activation reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) directly to the wells according to the manufacturer's protocol. This reagent contains the substrate and often a live/dead cell stain.
-
Incubation & Measurement: Incubate for 30-60 minutes at 37°C. Measure the fluorescence intensity using a plate reader (e.g., Green fluorescence for caspase activity, Red for dead cells).
-
Analysis: Normalize the caspase activity signal to cell number (if a viability stain is included) or report as fold-change over the DMSO control. Plot the dose-response to determine the EC₅₀ for apoptosis induction.
4.4 Cellular Effects: Summary and Visualization
| Assay | Endpoint Measured | Expected Outcome with Stabilizing Agent |
| Cytotoxicity (e.g., MTT/SRB) | Cell Viability | Dose-dependent decrease in viability |
| Immunofluorescence | Microtubule & Nuclear Morphology | Interphase bundling, aberrant mitotic asters |
| Flow Cytometry | DNA Content / Cell Cycle Phase | Accumulation of cells in G2/M phase[3][11] |
| Caspase Assay | Apoptosis Induction | Dose-dependent increase in Caspase-3/7 activity[4] |
Table 2: Summary of cell-based assays and expected outcomes for a microtubule-stabilizing agent like delta(6,7)-Baccatin III. IC₅₀ values for Baccatin III in various cancer cell lines are reported to be in the 8-50 µM range[3].
Cellular mechanism of action for taxane-like microtubule stabilizing agents.
References
-
Elmaleh, D. R., et al. (1998). Baccatin III induces assembly of purified tubulin into long microtubules. PubMed. Available at: [Link]
-
MDPI. (2023). Biological Activity of Hexaazaisowurtzitane Derivatives. Available at: [Link]
-
Sy, L., & Brown, G. D. (2001). Synthesis of 6,7-dehydroartemisinic acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. PMC. Available at: [Link]
-
Iwasaki, S. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. PubMed. Available at: [Link]
-
Dai, J., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. PMC. Available at: [Link]
-
Andreu, J. M., et al. (2001). The interaction of baccatin III with the taxol binding site of microtubules determined by a homogeneous assay with fluorescent taxoid. PubMed. Available at: [Link]
-
ResearchGate. (2004). Diastereoselective 14β-Hydroxylation of Baccatin III Derivatives. Available at: [Link]
-
Andreu, J. M., & Barasoain, I. (2001). The Interaction of Baccatin III with the Taxol Binding Site of Microtubules Determined by a Homogeneous Assay with Fluorescent. CIB (CSIC). Available at: [Link]
-
Fronza, M., et al. (2022). Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions. Frontiers in Plant Science. Available at: [Link]
-
Ahn, Y. M., et al. (2002). Synthetic studies with 13-deoxybaccatin III. PubMed. Available at: [Link]
-
Hiller, G., & Weber, K. (2018). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. PMC. Available at: [Link]
-
ResearchGate. (2006). Structure-Activity Relationship of Taxol Inferring from Docking Taxol Analogues to Microtubule Binding Site. Available at: [Link]
-
Sah, B., et al. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. ResearchGate. Available at: [Link]
-
Fang, W.-S., & Liang, X.-T. (2005). Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. ResearchGate. Available at: [Link]
-
Atherton, J., & Moores, C. A. (2020). Structural switching of tubulin in the microtubule lattice. Biochemical Society Transactions. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Available at: [Link]
-
Frontiers. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Available at: [Link]
-
Lataste, H., et al. (1984). Relationships between the structures of taxol and baccatine III derivatives and their in vitro action on the disassembly of mammalian brain and Physarum amoebal microtubules. PMC. Available at: [Link]
-
bioRxiv. (2024). Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors. Available at: [Link]
-
Chatterjee, A., et al. (2013). Ribosomal Synthesis of Dehydroalanine Containing Peptides. PMC. Available at: [Link]
Sources
- 1. Relationships between the structures of taxol and baccatine III derivatives and their in vitro action on the disassembly of mammalian brain and Physarum amoebal microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 5. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction of baccatin III with the taxol binding site of microtubules determined by a homogeneous assay with fluorescent taxoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Baccatin III induces assembly of purified tubulin into long microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cib.csic.es [cib.csic.es]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of δ6,7-Baccatin III Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a detailed guide for the synthesis of δ6,7-Baccatin III derivatives, key intermediates in the development of novel taxane-based therapeutic agents. The protocols outlined herein are designed to be robust and reproducible, offering researchers a practical framework for accessing these valuable compounds. This guide emphasizes the chemical rationale behind the experimental procedures, ensuring a deep understanding of the synthetic strategy. We will delve into the critical aspects of protecting group chemistry, the formation of the C6-C7 double bond via an elimination reaction, and the subsequent derivatization and characterization of the target molecules.
Introduction: The Significance of δ6,7-Baccatin III Derivatives
The taxane family of diterpenoids, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), represents a cornerstone in the chemotherapeutic treatment of various cancers.[1] Their unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, has spurred extensive research into the synthesis of novel analogs with improved efficacy, solubility, and tumor-targeting capabilities.
Baccatin III, a complex polycyclic diterpene extracted from the needles of the yew tree (Taxus baccata), serves as a crucial starting material for the semi-synthesis of these life-saving drugs.[2] Modifications to the baccatin III core structure are a primary strategy for developing next-generation taxanes. The introduction of a double bond at the C6-C7 position, to form δ6,7-baccatin III derivatives, has been identified as a promising modification. These unsaturated derivatives not only serve as versatile intermediates for further functionalization but have also shown interesting biological activities themselves.[3]
This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of δ6,7-baccatin III derivatives, with a focus on a practical and efficient laboratory-scale preparation.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of δ6,7-baccatin III derivatives from the readily available baccatin III hinges on a two-step strategy:
-
Activation of the C7 Hydroxyl Group: The C7 hydroxyl group of baccatin III is not a suitable leaving group for a direct elimination reaction. Therefore, it must first be converted into a group that is readily eliminated. A triflate group (-OTf) is an excellent choice due to its high leaving group ability.
-
Base-Mediated Elimination: Once the C7 position is activated, a strong, non-nucleophilic base can be used to induce an E2 elimination reaction, removing a proton from the C6 position and the triflate group from the C7 position to form the desired C6-C7 double bond.
This strategic approach is illustrated in the workflow diagram below.
Sources
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Delta-6,7-Baccatin III
Prepared by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide with detailed protocols for the systematic evaluation of the antimicrobial properties of delta-6,7-Baccatin III, a taxane diterpenoid. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Methodologies include initial screening via the Kirby-Bauer disk diffusion assay, quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, and assessment of bactericidal versus bacteriostatic activity through the Minimum Bactericidal Concentration (MBC) assay. This guide emphasizes the scientific rationale behind procedural steps, data interpretation, and robust quality control to ensure the generation of reliable and reproducible results.
Introduction and Scientific Rationale
Delta-6,7-Baccatin III is a significant chemical compound belonging to the taxane family, a group of diterpenoids known for their complex chemical structures and potent biological activities.[1] It is a derivative of Baccatin III, which is itself a natural precursor to the widely used anticancer drug, paclitaxel (Taxol).[2][3][4] The core structure of delta-6,7-Baccatin III is distinguished by a double bond between the sixth and seventh carbon atoms in the taxane ring system, a modification that influences its biological properties.[1]
While the primary research focus for taxanes has been on their antineoplastic effects, which stem from their ability to interfere with microtubule function during cell division, emerging evidence suggests a broader spectrum of bioactivity.[4][5] Some studies indicate that taxane compounds may possess antimicrobial properties.[1][6] Given the urgent global health crisis of antimicrobial resistance, the exploration of novel chemical scaffolds for antimicrobial activity is a critical priority in drug discovery.[7][8] Diterpenoids, as a class, are recognized for their potential as antimicrobial agents, making delta-6,7-Baccatin III a compelling candidate for investigation.[9][10]
This guide provides a structured, three-tiered approach to rigorously evaluate the antimicrobial potential of delta-6,7-Baccatin III, starting with a qualitative screen and progressing to quantitative assessments of inhibition and killing.
Overall Experimental Workflow
The evaluation of a novel compound's antimicrobial activity is a stepwise process. This ensures an efficient use of resources by first identifying if any activity exists before committing to more detailed quantitative analysis.
Essential Preparations and Quality Control
Scientific integrity requires that antimicrobial susceptibility testing (AST) be performed under highly standardized conditions to ensure reproducibility and accuracy.[11]
3.1 Test Compound Preparation
Due to the hydrophobic nature of many diterpenoids, proper solubilization is critical.
-
Primary Solvent: Prepare a high-concentration stock solution of delta-6,7-Baccatin III in 100% dimethyl sulfoxide (DMSO).
-
Working Solutions: For experiments, dilute the stock solution in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth). The final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth. A solvent toxicity control must always be included in the assays.
3.2 Microbial Strains and Inoculum Standardization
-
Test Organisms: A panel of clinically relevant, quality control (QC) strains should be used. These strains have well-characterized susceptibility profiles.
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Inoculum Preparation: The density of the starting bacterial suspension is one of the most critical variables. The standardized inoculum is prepared by adjusting the turbidity of a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard.[12] This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[13] This suspension is then further diluted according to the specific protocol.
3.3 Growth Media
-
Mueller-Hinton Agar/Broth (MHA/MHB): This is the recommended medium for routine susceptibility testing of non-fastidious bacteria by both CLSI and EUCAST.[14] Its composition is well-defined, it has low levels of inhibitors (e.g., sulfonamide antagonists), and it supports the growth of most common pathogens.[14] For certain applications, it may be supplemented (e.g., with blood for fastidious organisms).[13]
| Parameter | Specification | Rationale |
| Primary Medium | Mueller-Hinton Agar/Broth | Gold standard for AST; ensures reproducibility and comparability of results.[14] |
| Inoculum Density | 0.5 McFarland Standard | Standardizes the number of bacteria to ensure that results are not skewed by over- or under-inoculation.[12] |
| Compound Solvent | Dimethyl Sulfoxide (DMSO) | Effective for solubilizing hydrophobic compounds like taxanes. |
| Solvent Control | Max 1% (v/v) DMSO in media | Ensures that the solvent itself does not contribute to antimicrobial activity. |
| QC Strains | ATCC Reference Strains | Provides a benchmark to validate that the test system is performing correctly.[15] |
Protocol 1: Kirby-Bauer Agar Disk Diffusion for Initial Screening
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[16] It is based on the principle that an antimicrobial agent will diffuse from a paper disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[12][14]
4.1 Step-by-Step Methodology
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 4-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.
-
Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[17]
-
Prepare and Apply Disks:
-
Purchase sterile, blank paper disks (6 mm diameter).
-
Aseptically apply a known volume (e.g., 10 µL) of the delta-6,7-Baccatin III stock solution onto a disk to achieve a specific mass (e.g., 30 µ g/disk ). Allow the solvent to fully evaporate in a sterile environment.
-
Using sterile forceps, gently press the prepared disk onto the inoculated MHA surface.
-
-
Apply Control Disks: Place a positive control disk (e.g., gentamicin 10 µg) and a negative control disk (containing only the solvent, e.g., 10 µL of DMSO, fully evaporated) on the plate.
-
Incubation: Invert the plates and incubate at 35±2 °C for 16-20 hours in ambient air.[12]
-
Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.[12]
4.2 Interpretation
-
The presence of a clear zone of inhibition around the delta-6,7-Baccatin III disk indicates antimicrobial activity.
-
The diameter of the zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
-
Compare the zone size to the negative control (which should have no zone) and the positive control. While CLSI/EUCAST interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for investigational compounds, a larger zone diameter generally implies greater activity.[18][19]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21] This assay is performed in a 96-well microtiter plate format.
5.1 Step-by-Step Methodology
-
Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Prepare a starting solution of delta-6,7-Baccatin III in CAMHB at 4x the highest desired final concentration.
-
Add 100 µL of this starting solution to well 1. This well now contains 2x the final concentration.
-
Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this two-fold serial dilution by transferring 50 µL from well 2 to 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 1-10 now contain 50 µL of the compound at concentrations from 2x to 0.004x the starting concentration.
-
-
Control Wells:
-
Well 11 (Growth Control): Add 50 µL of sterile CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): This well contains only the initial 50 µL of CAMHB. It receives no compound and no bacteria.
-
-
Prepare Final Inoculum: Dilute the standardized 0.5 McFarland suspension in CAMHB so that when 50 µL is added to the wells, it will result in a final concentration of approximately 5 x 10⁵ CFU/mL.[22]
-
Inoculate Plate: Add 50 µL of the final inoculum to wells 1 through 11. Do not add bacteria to well 12. The total volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35±2 °C for 16-20 hours.[20]
5.2 Interpretation
-
After incubation, examine the plate visually from the bottom using a reading mirror.
-
The MIC is the lowest concentration of delta-6,7-Baccatin III at which there is no visible growth (i.e., the first clear well).[20][22]
-
Validation Checks:
-
The sterility control (well 12) must be clear.
-
The growth control (well 11) must show distinct turbidity.
-
If these conditions are not met, the assay is invalid.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a follow-on to the MIC assay and is used to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[23][24] This distinguishes between a bacteriostatic effect (inhibiting growth) and a bactericidal effect (killing the bacteria).
6.1 Step-by-Step Methodology
-
Select Wells: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations (i.e., all clear wells).
-
Subculture: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well.
-
Plate Aliquots: Spot-inoculate the 10 µL aliquot onto a quadrant of a fresh MHA plate. Be sure to label each quadrant corresponding to the well concentration.
-
Incubation: Incubate the MHA plate at 35±2 °C for 18-24 hours.[22]
-
Data Collection: After incubation, count the number of colonies in each spot.
6.2 Interpretation
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum density.[22]
-
For practical purposes, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. If a 10 µL aliquot was plated, the MBC is the concentration that yields ≤5 colonies.
-
Cidal vs. Static Activity:
-
If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal .
-
If the MBC is more than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic .
-
Conclusion
This application note provides a robust framework for the initial and quantitative evaluation of the antimicrobial activity of delta-6,7-Baccatin III. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data essential for the early-stage assessment of this novel compound. Positive results from these assays would warrant further investigation, including testing against a broader panel of clinical isolates, time-kill kinetic studies, and mechanism of action studies.
References
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Baccatin III. Wikipedia. [Link]
-
Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. (1996). Chemico-Biological Interactions. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. (2020). ResearchGate. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology (ASM). [Link]
-
Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Antimicrobial Diterpenes: Recent Development From Natural Sources. (2022). Frontiers in Pharmacology. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2022). Molecules. [Link]
-
Optimization of the antimicrobial peptide Bac7 by deep mutational scanning. (2022). Nature Communications. [Link]
-
Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]
-
EUCAST Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. (2014). International Immunopharmacology. [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Antibacterial Activity of Two New Cassane Diterpenoids from Caesaplinia pulcherrima against Bacillus cereus by Damage to Cell Membrane. (2023). Molecules. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Antimicrobial Bacillus: Metabolites and Their Mode of Action. (2022). Molecules. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Baccatin III. PubChem, National Institutes of Health. [Link]
-
Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]
-
Antimicrobial activity of natural products against MDR bacteria: A scientometric visualization analysis. (2022). Frontiers in Microbiology. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN Network. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]
-
Antimicrobial activity of Bac7 fragments against drug-resistant clinical isolates. (2025). ResearchGate. [Link]
-
EUCAST - standardising antimicrobial susceptibility testing in Europe. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
A REVIEW ON TAXANES: AN IMPORTANT GROUP OF ANTICANCER COMPOUND OBTAINED FROM TAXUS SP. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]
-
Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus. (2021). Antibiotics. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Assessment of antimicrobial activity. (2019). protocols.io. [Link]
-
A Potent and Safer Anticancer and Antibacterial Taxus-Based Green Synthesized Silver Nanoparticle. (2020). International Journal of Nanomedicine. [Link]
-
Disk diffusion test. Wikipedia. [Link]
-
Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). (2025). Bio-protocol. [Link]
-
Systematic Analysis of the Anticancer Agent Taxol-Producing Capacity in Colletotrichum Species and Use of the Species for Taxol Production. (2016). PLOS ONE. [Link]
-
Screening methods to determine antibacterial activity of natural products. (2007). Semantic Scholar. [Link]
- Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
Sources
- 1. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 2. Baccatin III - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Analysis of the Anticancer Agent Taxol-Producing Capacity in Colletotrichum Species and Use of the Species for Taxol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial activity of natural products against MDR bacteria: A scientometric visualization analysis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Two New Cassane Diterpenoids from Caesaplinia pulcherrima against Bacillus cereus by Damage to Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. chainnetwork.org [chainnetwork.org]
- 13. mdpi.com [mdpi.com]
- 14. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 15. szu.gov.cz [szu.gov.cz]
- 16. Assessment of antimicrobial activity [protocols.io]
- 17. asm.org [asm.org]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 20. protocols.io [protocols.io]
- 21. microbeonline.com [microbeonline.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. bmglabtech.com [bmglabtech.com]
- 24. microchemlab.com [microchemlab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Delta-6,7-Baccatin III
Welcome to the technical support center for the synthesis of delta-6,7-Baccatin III, a critical precursor in the semi-synthesis of paclitaxel and its analogues.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yields. The information provided herein is a synthesis of established protocols and field-proven insights to ensure both scientific accuracy and practical applicability in your laboratory settings.
I. Overview of the Synthetic Challenge
The synthesis of delta-6,7-Baccatin III is a multi-step process that often presents challenges related to yield and purity.[2][3] The intricate three-dimensional structure of the baccatin core, coupled with the reactivity of its various functional groups, necessitates a carefully controlled and optimized synthetic strategy.[2] Key challenges include achieving selective reactions at specific positions, preventing unwanted side reactions, and effectively purifying the final product.
This guide will address common questions and troubleshooting scenarios encountered during the synthesis, with a focus on practical solutions to enhance your experimental outcomes.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the overall yield of delta-6,7-Baccatin III?
The overall yield is a culmination of efficiencies at each step of the synthesis. However, several factors are particularly critical:
-
Purity of Starting Material (Baccatin III): The synthesis begins with Baccatin III, and its purity is paramount. Impurities can interfere with subsequent reactions, leading to the formation of byproducts and complicating purification.
-
Choice and Application of Protecting Groups: The selective protection of hydroxyl groups is a cornerstone of this synthesis.[4] The choice of protecting group, the efficiency of the protection reaction, and the subsequent deprotection step all significantly impact yield.[4][5]
-
Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, solvent, and catalyst concentration is essential. Even minor deviations can lead to the formation of undesired isomers or degradation of the product.
-
Purification Methods: The ability to effectively separate the desired product from unreacted starting materials, reagents, and byproducts is crucial for obtaining a high-purity final product and accurately assessing yield.
Q2: I am observing a low yield after the protection of the C-7 hydroxyl group. What are the likely causes and solutions?
Low yields at this stage are common and can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time, adjusting the temperature, or using a slight excess of the protecting group reagent.
-
Formation of Byproducts: The formation of di-protected or other undesired products can occur. Optimizing the stoichiometry of the reagents and the reaction conditions can minimize this.[5]
-
Steric Hindrance: The C-7 hydroxyl group is sterically hindered, which can make the protection reaction challenging.[5] Choosing a less bulky protecting group or a more reactive reagent can sometimes improve efficiency.
-
Base Selection: The choice of base is critical for deprotonating the hydroxyl group. Strong, non-nucleophilic bases are generally preferred to avoid side reactions.
Q3: My final product is a mixture of isomers. How can I improve the stereoselectivity of the reaction?
The formation of stereoisomers can be a significant challenge. To improve stereoselectivity:
-
Chiral Catalysts: Employing chiral catalysts or reagents can help to direct the reaction towards the desired stereoisomer.
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome. Experimenting with different solvents may be beneficial.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of delta-6,7-Baccatin III.
Problem 1: Low Overall Yield
A low overall yield is a multifaceted problem. The following decision tree can help pinpoint the source of the issue.
Caption: Decision tree for troubleshooting low overall yield.
Problem 2: Presence of Unidentified Impurities in the Final Product
The presence of impurities can compromise the biological activity and safety of the final compound.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Analytical Technique for Verification |
| Side Reactions | Review the reaction mechanism for potential side reactions. Adjust conditions (e.g., temperature, reagent stoichiometry) to disfavor these pathways. | LC-MS, NMR |
| Incomplete Reactions | Increase reaction time or temperature. Ensure adequate mixing. | TLC, HPLC |
| Reagent Impurities | Use high-purity, analytical grade reagents and solvents. | Check Certificate of Analysis (CoA) |
| Product Degradation | Investigate the stability of the product under the reaction and purification conditions. Consider milder conditions or the use of antioxidants if necessary. | HPLC, Stability Studies |
Problem 3: Difficulty in Product Purification
Purification can be a bottleneck in the synthesis.
Possible Causes & Solutions:
-
Co-eluting Impurities: If impurities have similar polarity to the product, separation by standard column chromatography can be difficult.
-
Solution: Explore different stationary phases (e.g., reversed-phase, chiral) or solvent systems. Preparative HPLC can also be an effective, albeit more expensive, option.
-
-
Product Tailing or Broad Peaks in Chromatography: This can be due to interactions with the stationary phase or overloading of the column.
-
Solution: Adjust the pH of the mobile phase, use a different solvent system, or reduce the amount of sample loaded onto the column.
-
-
Low Recovery from Purification: The product may be adsorbing to the stationary phase or degrading during purification.
-
Solution: Use a less active stationary phase, or add a small amount of a modifier (e.g., triethylamine) to the mobile phase to reduce adsorption.
-
IV. Experimental Protocols
Protocol 1: General Procedure for the Protection of the C-7 Hydroxyl Group of Baccatin III
This protocol provides a general framework. The specific protecting group, base, and reaction conditions should be optimized for your specific needs.
-
Dissolve Baccatin III: Dissolve Baccatin III in a suitable anhydrous solvent (e.g., pyridine, DMF) under an inert atmosphere (e.g., nitrogen, argon).[5]
-
Cool the Reaction Mixture: Cool the solution to the desired temperature (typically between -20°C and 0°C) using an appropriate cooling bath.
-
Add the Base: Slowly add the selected base (e.g., DMAP, triethylamine) to the reaction mixture while stirring.[6]
-
Add the Protecting Group Reagent: Add the protecting group reagent (e.g., a silyl chloride, an acyl chloride) dropwise to the cooled solution.
-
Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quench the Reaction: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated ammonium chloride solution, water).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography.[5]
Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)
TLC is a quick and effective way to monitor the progress of a reaction.
-
Prepare the TLC Plate: Obtain a silica gel TLC plate.
-
Spot the Plate: Using a capillary tube, spot a small amount of the reaction mixture, the starting material, and a co-spot (a mixture of the reaction mixture and starting material) onto the plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the Plate: After the solvent front has reached the top of the plate, remove it from the chamber and visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate).
-
Interpret the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.
V. Advanced Strategies for Yield Improvement
Enzymatic Synthesis
Recent advancements have explored the use of enzymes, such as 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), to catalyze the final acetylation step in the synthesis of Baccatin III.[7][8] This approach offers several advantages:
-
High Specificity: Enzymes can catalyze reactions with high regio- and stereoselectivity, reducing the formation of byproducts.[9]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (e.g., neutral pH, room temperature), which can help to prevent the degradation of sensitive molecules.[10]
-
Environmentally Friendly: Biocatalysis is often considered a "greener" alternative to traditional chemical synthesis.[8]
While still an emerging area, enzymatic synthesis holds significant promise for improving the yield and sustainability of delta-6,7-Baccatin III production.[11]
Flow Chemistry
The use of continuous flow reactors can also offer advantages for this synthesis. Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous reagents. This can lead to higher yields, improved purity, and better reproducibility compared to traditional batch synthesis.
VI. Conclusion
Improving the yield of delta-6,7-Baccatin III synthesis requires a systematic and informed approach. By understanding the critical factors that influence the reaction, diligently troubleshooting issues as they arise, and exploring advanced synthetic strategies, researchers can significantly enhance their experimental outcomes. This guide provides a foundation for this endeavor, and it is our hope that it will serve as a valuable resource in your important work.
VII. References
-
U.S. Patent No. US6307071B1. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. Google Patents.
-
Lee, Y.-H., et al. (2011). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International Immunopharmacology, 11(5), 634-638. [Link]
-
Baran, P. S., et al. (2020). Two-Phase Synthesis of Taxol®. Journal of the American Chemical Society, 142(14), 6681-6690. [Link]
-
Lin, J.-F., et al. (2018). Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. Applied Biochemistry and Biotechnology, 186(3), 663-676. [Link]
-
Sah, A., et al. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(10), 465. [Link]
-
Sah, A., et al. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(10), 465. [Link]
-
International Patent No. WO2004007473A1. (2004). Process for preparing of paclitaxel. Google Patents.
-
Lin, J.-F., et al. (2018). Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. Applied Biochemistry and Biotechnology, 186(3), 663-676. [Link]
-
Appendino, G., et al. (1993). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. Journal of Natural Products, 56(4), 514-520. [Link]
-
Nicolaou, K. C., et al. (1995). Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society, 117(6), 1171-1172. [Link]
-
Erickson, J. R., et al. (2021). Novel Δ8-tetrahydrocannabinol vaporizers contain unlabeled adulterants, unintended byproducts of chemical synthesis, and heavy metals. Chemical Research in Toxicology, 35(1), 73-76. [Link]
-
Baloglu, E., & Kingston, D. G. (1999). A new semisynthesis of paclitaxel from baccatin III. Journal of Natural Products, 62(7), 1068-1071. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions of allylic oxidation of 4. Retrieved from [Link]
-
Mexican Patent No. MXPA00008050A. (2001). Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile. Google Patents.
-
Ohira, S., et al. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry, 85(15), 9573-9595. [Link]
-
Wang, M., et al. (2017). Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. Nature Communications, 8(1), 15544. [Link]
-
Ray, C. L., et al. (2022). Delta-8 Tetrahydrocannabinol Product Impurities. Molecules, 27(20), 6924. [Link]
-
Incerti, M. (2022). Selective Transformations of Allylic Compounds and Enol Derivatives – Synthesis of Fluorinated and Nitrogenated Scaffolds. White Rose eTheses Online. [Link]
-
European Patent No. EP0875508A1. (1998). Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III. Google Patents.
-
Ray, C. L., et al. (2022). Delta-8 Tetrahydrocannabinol Product Impurities. Molecules, 27(20), 6924. [Link]
-
Ohira, S., et al. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry, 85(15), 9573-9595. [Link]
-
Gözde, A., et al. (2017). Pre-purification of an Anticancer Drug (Paclitaxel) Obtained from Nut Husks. Journal of Chemical Society of Pakistan, 39(6), 947-952. [Link]
-
Wang, Y., et al. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. International Journal of Molecular Sciences, 25(11), 6032. [Link]
-
Citti, C., et al. (2020). Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol. Journal of Natural Products, 83(11), 3458-3462. [Link]
-
ResearchGate. (n.d.). Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. Retrieved from [Link]
-
ResearchGate. (n.d.). Allylic and benzylic oxidation using the optimized conditions. Retrieved from [Link]
-
Williams, R. M., et al. (2004). Accessing low-oxidation state taxanes: is taxadiene-4(5)-epoxide on the taxol biosynthetic pathway? Chemical Communications, (10), 1162-1163. [Link]
-
Preprints.org. (2024). Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol. [Link]
-
Wang, M., et al. (2017). Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. Nature Communications, 8(1), 15544. [Link]
-
Todea, A., et al. (2021). Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene. Catalysts, 11(1), 134. [Link]
-
YouTube. (2022). Lecture 46: Total synthesis of Taxol (Nicolaou). [Link]
Sources
- 1. Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google Patents [patents.google.com]
- 5. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 6. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with Delta-6,7-Baccatin III in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the inherent solubility challenges of delta-6,7-Baccatin III in aqueous environments. As a key intermediate in the synthesis of novel taxane-based therapeutics, achieving stable and reproducible aqueous formulations of delta-6,7-Baccatin III is critical for successful experimental outcomes, from in vitro cell-based assays to early-stage formulation development. This document combines theoretical principles with validated, step-by-step protocols to empower you to overcome these common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of delta-6,7-Baccatin III.
Q1: What is delta-6,7-Baccatin III and why is its aqueous solubility a concern?
Delta-6,7-Baccatin III is a taxane diterpenoid, structurally related to Baccatin III, a natural precursor to the widely used anticancer drug, paclitaxel.[1][2] Its unique structure, featuring a double bond between the sixth and seventh carbon atoms, makes it a valuable starting material for the semi-synthesis of next-generation taxane analogs.[1] Like most taxanes, delta-6,7-Baccatin III is a highly lipophilic (hydrophobic) molecule, meaning it has very poor solubility in water. This poses a significant challenge for biological experiments, as most physiological systems are aqueous. Inadequate solubilization can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental data in cell culture and other biological assays.[3]
Q2: What are the immediate signs of a solubility issue in my experiment?
You may be facing a solubility problem if you observe any of the following:
-
Visible Precipitation: The most obvious sign is the formation of solid particles, either as a fine powder or larger crystals, after adding the compound to your aqueous buffer or cell culture medium.
-
Cloudiness or Turbidity: The solution appears milky or hazy, indicating the presence of undissolved compound colloids or fine precipitates.
-
Inconsistent Results: High variability between replicate experiments can often be traced back to inconsistent amounts of the compound being truly dissolved and biologically available.
-
Low Bioactivity: The observed biological effect is much lower than expected, which could be due to the actual concentration of the dissolved compound being far less than the nominal concentration.
Q3: I currently dissolve my compound in pure DMSO. Is that not sufficient?
While delta-6,7-Baccatin III is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, or ethyl acetate, problems arise when this stock solution is diluted into an aqueous medium.[3] If the final concentration of the organic solvent is not low enough, or if the compound's concentration exceeds its solubility limit in the final aqueous mixture, it will precipitate out. This phenomenon is known as "crashing out." For many cell-based assays, the final DMSO concentration must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity, further limiting the achievable concentration of the test compound.[3]
Q4: What are the primary strategies for enhancing the aqueous solubility of compounds like delta-6,7-Baccatin III?
Several well-established techniques are used in pharmaceutical sciences to solubilize poorly water-soluble drugs.[4][5][6][7] The most common and applicable methods for a research setting include:
-
Co-solvency: Using a mixture of water and a miscible organic solvent to increase the solubility of a hydrophobic compound.[8]
-
Micellar Solubilization: Employing surfactants that form micelles—colloidal aggregates with a hydrophobic core and a hydrophilic shell—to encapsulate the drug.[9][10]
-
Cyclodextrin Complexation: Using cyclic oligosaccharides (cyclodextrins) that have a hydrophobic inner cavity to form an "inclusion complex" with the drug molecule, thereby increasing its water solubility.[11][12]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase solubility. However, given the structure of Baccatin III derivatives, this is less effective as they lack readily ionizable groups.[2]
-
Nanoparticle Formulation: Encapsulating the compound within a nanoparticle delivery system, which can be effective for in vivo applications.[13][14]
The choice of method depends heavily on the experimental context, such as the required final concentration, the biological system being used (e.g., cell lines, animals), and potential interferences from the solubilizing agents themselves.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance on the most practical solubilization techniques for laboratory use.
Logical Workflow for Selecting a Solubilization Strategy
Before diving into specific protocols, it is crucial to select the most appropriate strategy. The following decision tree illustrates a logical workflow for this process.
Caption: Micellar encapsulation of a hydrophobic compound.
Table 2: Common Surfactants for In Vitro Research
| Surfactant | Type | Typical Concentration | Pros | Cons |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.05% - 1% (v/v) | Low toxicity, widely used in biological buffers. | Can interfere with some protein assays. |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.05% - 1% (v/v) | Similar to Polysorbate 20, common in drug formulations. | Can have cellular effects at higher concentrations. |
| Cremophor® EL | Non-ionic | 0.01% - 0.1% (v/v) | Potent solubilizer used in commercial paclitaxel formulations. | Associated with hypersensitivity reactions in vivo; can be cytotoxic. |
Step-by-Step Protocol: Solubilization using Polysorbate 20
-
Prepare a Co-solvent Stock: First, dissolve the delta-6,7-Baccatin III in a minimal amount of a suitable organic solvent like ethanol to create a highly concentrated primary stock (e.g., 40-50 mM).
-
Prepare Surfactant Solution: Prepare an aqueous solution of Polysorbate 20 at a concentration well above its CMC (e.g., 1% w/v in phosphate-buffered saline, PBS).
-
Form the Micellar Solution: While vigorously vortexing the 1% Polysorbate 20 solution, slowly add the concentrated ethanol stock of delta-6,7-Baccatin III dropwise. The ratio should be such that the final ethanol concentration is minimal.
-
Equilibrate: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete encapsulation of the compound within the micelles.
-
Filter and Quantify: Filter the resulting clear solution through a 0.22 µm syringe filter to remove any non-encapsulated compound or aggregates. It is essential to then quantify the actual concentration of solubilized delta-6,7-Baccatin III using an analytical method like HPLC-UV. [15][16][17]
Method 3: Cyclodextrin-Based Inclusion Complexes
Causality: Cyclodextrins are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. [12]They can trap a hydrophobic "guest" molecule, like delta-6,7-Baccatin III, within their central cavity, forming a water-soluble "host-guest" or "inclusion" complex. [11][12]This complex effectively shields the hydrophobic drug from the aqueous environment.
Caption: Formation of a cyclodextrin inclusion complex.
Table 3: Common Cyclodextrins for Solubilization
| Cyclodextrin | Abbreviation | Key Feature | Common Use |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity. | Most common for research and pharmaceutical use. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Negatively charged, high affinity for cationic drugs. | Parenteral drug formulations. |
Step-by-Step Protocol: Preparation of a Delta-6,7-Baccatin III/HP-β-CD Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or buffer (e.g., 20% w/v). Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Add the Compound: Add an excess of solid delta-6,7-Baccatin III powder directly to the HP-β-CD solution.
-
Promote Complexation: Sonicate the suspension in a bath sonicator and/or stir vigorously at room temperature for 24-48 hours. This extended mixing time is crucial for achieving equilibrium and maximizing the amount of complex formed.
-
Remove Excess Compound: Centrifuge the mixture at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved, non-complexed compound.
-
Isolate and Quantify: Carefully collect the clear supernatant, which contains the soluble inclusion complex. Filter it through a 0.22 µm syringe filter. As with the surfactant method, it is mandatory to determine the final concentration of the solubilized compound via a validated analytical method like HPLC.
Part 3: Verification and Stability
Q5: How do I confirm that my compound is truly dissolved and stable?
Visual clarity is a good first indicator, but it is not sufficient for scientific rigor.
-
Quantification: The gold standard is to use High-Performance Liquid Chromatography with UV detection (HPLC-UV) to quantify the concentration of delta-6,7-Baccatin III in your final filtered solution. [15][16]This provides an accurate measure of solubility enhancement.
-
Stability: The stability of taxanes in aqueous solution can be pH-dependent. [18]It is advisable to prepare solutions fresh. For storage, keep solutions at 4°C and protected from light, and re-check for precipitation before use. Baccatin III and related compounds show maximum stability around pH 4, but degradation can occur at more acidic or basic pH values. [18] By systematically applying the principles and protocols outlined in this guide, researchers can confidently overcome the solubility limitations of delta-6,7-Baccatin III, ensuring the generation of accurate, reproducible, and meaningful data in their scientific endeavors.
References
-
Gupta, A., et al. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. ResearchGate. Available at: [Link]
- Holmes, F. A., et al. (1995). Taxane Anticancer Agents—Basic Science and Current Status. American Chemical Society. (Referenced in Google Patents: US6307071B1).
-
Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia. Baccatin III. Available at: [Link]
-
Zhang, H., et al. (2014). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel. Semantic Scholar. Available at: [Link]
-
Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Dollo, G. (2017). Answer to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate. Available at: [Link]
-
Rao, K. V., et al. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Chemico-Biological Interactions. Available at: [Link]
-
Lee, Y. H., et al. (2011). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International Immunopharmacology. Available at: [Link]
-
He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
-
Al-Adham, I. S. I., & Al-Haj, A. A. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Molecules. Available at: [Link]
-
Southall, N. T., et al. (2002). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available at: [Link]
-
Damen, E. W. P., et al. (1997). Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III. European Patent Office. Available at: [Link]
-
Shtykov, S. N. (2017). Answer to "How to distinguish between the drug form micelle with surfactant and the drug solubilized by surfactant?". ResearchGate. Available at: [Link]
- Purimetla, U. R., et al. (2006). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
-
Acuña, A. U., et al. (2001). The interaction of baccatin III with the taxol binding site of microtubules determined by a homogeneous assay with fluorescent taxoid. Chemistry & Biology. Available at: [Link]
-
Guo, C., & Wang, P. G. (2019). Nanoparticles as Delivery Systems for Antigenic Saccharides: From Conjugation Chemistry to Vaccine Design. MDPI. Available at: [Link]
-
Al-Kassas, R., et al. (2023). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. International Journal of Pharmaceutics. Available at: [Link]
-
Bevalot, F., et al. (2016). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]
-
Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2022). Inhibition of paclitaxel and baccatin III accumulation by mevinolin and fosmidomycin in suspension cultures of Taxus baccata. Available at: [Link]
-
Current Pharmaceutical Analysis. Journal Homepage. Available at: [Link]
-
Koomullil, J. M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]
-
Wang, Z., et al. (2021). The Impact of Micelle Formation on Surfactant Adsorption–Desorption. ACS Omega. Available at: [Link]
-
Rajendrakumar, K., & Mohanty, B. (2022). A Promising Review on Cyclodextrin Conjugated Paclitaxel Nanoparticles for Cancer Treatment. Polymers. Available at: [Link]
-
Pharmacentral. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Kumar, S., & Singh, S. (2016). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Wang, Q., et al. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. Available at: [Link]
-
Alfa Chemistry. (2023). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available at: [Link]
-
MKU Repository. NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. Available at: [Link]
-
Science.gov. micelle-forming polymeric surfactant: Topics. Available at: [Link]
-
Kharia, A. A., et al. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]
Sources
- 1. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 2. Baccatin III - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micellar solubilization of drugs. [sites.ualberta.ca]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Promising Review on Cyclodextrin Conjugated Paclitaxel Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stabilization of δ-Baccatin III
Welcome, researchers and drug development professionals, to the comprehensive technical guide for ensuring the long-term stability of δ-Baccatin III. This resource is designed to provide you with in-depth knowledge, practical troubleshooting advice, and validated protocols to safeguard the integrity of this critical taxane precursor in your research and development endeavors.
The inherent reactivity of the taxane scaffold, particularly the introduction of unsaturation at the C6-C7 position in δ-Baccatin III, presents unique challenges for long-term storage. This guide will dissect the underlying chemical principles of its degradation and equip you with the methodologies to mitigate these processes effectively.
Understanding the Instability of δ-Baccatin III
δ-Baccatin III, a key intermediate in the semi-synthesis of paclitaxel and its analogues, is susceptible to degradation through several pathways. Understanding these vulnerabilities is the first step toward implementing effective stabilization strategies.
Key Degradation Pathways:
-
Hydrolysis: The ester linkages within the baccatin core are susceptible to hydrolysis, particularly under acidic or basic conditions. The strained oxetane ring, crucial for its biological activity, is also a potential site for acid-catalyzed cleavage[1]. Studies on related taxanes suggest that a pH of around 4 provides the greatest stability in aqueous solutions[1].
-
Oxidation: While some studies on paclitaxel suggest it is relatively stable under oxidative conditions, the presence of the C6-C7 double bond in δ-Baccatin III introduces an allylic system that could be more susceptible to oxidation. This can lead to the formation of various oxidized byproducts, potentially impacting its purity and downstream applications.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in taxanes. This can involve complex rearrangements and the formation of various photo-isomers and degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.
The following diagram illustrates the primary environmental factors that can compromise the stability of δ-Baccatin III.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of δ-Baccatin III in a practical question-and-answer format.
Q1: I've noticed a decrease in the purity of my δ-Baccatin III sample over time, even when stored at low temperatures. What could be the cause?
A1: Several factors could be at play. Firstly, if your sample is stored as a solid, ensure it is in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen and light. If it's in solution, the pH of the solvent is critical. For aqueous-based solutions, maintaining a pH of approximately 4 is recommended for taxane stability[1]. If using organic solvents, ensure they are of high purity and free from acidic or basic impurities. Even trace amounts of moisture can initiate hydrolysis, so using anhydrous solvents is crucial.
Q2: My lyophilized δ-Baccatin III powder is difficult to reconstitute. What went wrong?
A2: This issue often points to an suboptimal lyophilization process. The formation of a non-porous or collapsed cake during freeze-drying can significantly hinder reconstitution. This can be caused by:
-
Inadequate Freezing: If the initial freezing step is too slow or not cold enough, large, irregular ice crystals can form, leading to a poor cake structure.
-
Collapse During Primary Drying: If the shelf temperature is too high during primary drying, it can exceed the collapse temperature (Tc) of the formulation, causing the solid matrix to lose its structure.
-
Absence of a Bulking Agent: For low-concentration solutions, a bulking agent like mannitol or sucrose is often necessary to provide a stable and porous cake structure.
Refer to the detailed lyophilization protocol in the next section for guidance on optimizing your freeze-drying cycle.
Q3: I'm seeing unexpected peaks in my HPLC analysis of a stored δ-Baccatin III sample. How can I identify these impurities?
A3: The appearance of new peaks indicates degradation. To identify these byproducts, a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) is the most powerful tool. By comparing the mass-to-charge ratios (m/z) of the new peaks with the parent compound and considering likely degradation pathways (hydrolysis, oxidation), you can often deduce the structures of the degradants. For a more definitive identification, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary.
Q4: Can I use antioxidants to prolong the shelf-life of δ-Baccatin III in solution?
A4: Yes, for solutions stored for extended periods, the addition of antioxidants can be beneficial, especially to mitigate potential oxidation of the C6-C7 double bond. Common antioxidants used for pharmaceutical preparations include butylated hydroxytoluene (BHT) and ascorbic acid. It is crucial to perform compatibility studies to ensure the chosen antioxidant does not react with δ-Baccatin III or interfere with downstream applications. A typical starting concentration for BHT could be in the range of 0.01-0.1% (w/v).
Experimental Protocols for Stabilization
Here, we provide detailed, step-by-step methodologies for the long-term stabilization of δ-Baccatin III in both solid and solution forms.
Protocol 1: Lyophilization for Long-Term Solid-State Storage
Lyophilization, or freeze-drying, is the gold standard for preparing highly stable solid samples of sensitive compounds. This protocol is designed for small molecule APIs like δ-Baccatin III.
Materials:
-
δ-Baccatin III
-
High-purity water (e.g., WFI or HPLC-grade)
-
Tert-butanol (t-BuOH)
-
Cryoprotectant/Bulking Agent (e.g., Mannitol or Sucrose)
-
Lyophilizer with temperature-controlled shelves and vacuum control
-
Serum vials and lyophilization stoppers
Step-by-Step Methodology:
-
Formulation Preparation:
-
Dissolve δ-Baccatin III in a suitable solvent system. A co-solvent system of t-BuOH and water is often effective for taxanes as it allows for a higher sublimation temperature. A common starting point is a 1:1 (v/v) ratio.
-
If the concentration of δ-Baccatin III is low (<1 mg/mL), add a cryoprotectant/bulking agent. A 2-5% (w/v) concentration of mannitol is a good starting point. Ensure it is fully dissolved.
-
Sterile filter the solution through a 0.22 µm filter if sterility is required for the final product.
-
-
Filling and Loading:
-
Aseptically dispense the formulated solution into sterile lyophilization vials.
-
Partially insert lyophilization stoppers into the vials.
-
Load the vials onto the pre-cooled shelves of the lyophilizer.
-
-
Freezing Stage:
-
Cool the shelves to -40°C at a controlled rate (e.g., 1°C/minute).
-
Hold the temperature at -40°C for at least 2 hours to ensure complete solidification.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber, aiming for a pressure of 100-200 mTorr.
-
Once the vacuum is stable, gradually increase the shelf temperature to -10°C. The product temperature should remain below its collapse temperature.
-
Hold at this temperature until the majority of the solvent has sublimated. This can take 24-48 hours, depending on the volume and formulation.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to 25°C over several hours.
-
Hold at 25°C for at least 4-6 hours to remove residual bound water.
-
-
Stoppering and Sealing:
-
Backfill the chamber with an inert gas like nitrogen or argon.
-
Actuate the stoppering mechanism of the lyophilizer to fully seat the stoppers in the vials.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
-
-
Storage:
-
Store the lyophilized product at -20°C or below, protected from light.
-
The following diagram outlines the key stages of the lyophilization process.
Sources
Troubleshooting HPLC separation of delta6,7-Baccatin III and its isomers
Welcome to the technical support center for the chromatographic analysis of Baccatin III and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting the complex separation of Baccatin III and its isomers, with a particular focus on the challenging separation of delta-6,7-Baccatin III.
Introduction: The Challenge of Baccatin III Isomer Separation
Baccatin III is a pivotal intermediate in the semi-synthesis of paclitaxel and its analogues, making its purity a critical quality attribute.[1] During synthesis, extraction, or under stress conditions, various isomers and degradation products can form, which are often structurally similar and thus difficult to separate chromatographically.
One of the key challenges is the resolution of Baccatin III from its positional isomer, delta-6,7-Baccatin III. This isomer features a shift of the double bond from C11-C12 to the C6-C7 position. This subtle structural change alters the molecule's conformation, reducing steric hindrance at the C7 position and increasing ring strain, which can lead to co-elution with the parent compound under standard reversed-phase HPLC conditions.[2]
This guide provides a structured, question-and-answer approach to troubleshoot these and other common separation issues, grounded in the principles of chromatographic theory and extensive practical experience.
Section 1: Troubleshooting Guide - Common Separation Problems
This section addresses specific, frequently encountered problems during the HPLC analysis of Baccatin III and its isomers.
Q1: I am seeing poor resolution or complete co-elution between Baccatin III and an unknown impurity, which I suspect is delta-6,7-Baccatin III. How can I resolve these peaks?
Answer:
This is a classic selectivity problem. Because Baccatin III and delta-6,7-Baccatin III are positional isomers with very similar hydrophobicity, standard C18 columns may fail to provide adequate resolution. The key is to introduce alternative separation mechanisms beyond simple hydrophobic interactions.
Underlying Cause: The primary interaction mechanism on a C18 column is hydrophobicity (van der Waals forces). As the isomers have nearly identical molecular weight and polarity, they exhibit very similar retention times. To separate them, you need a stationary phase that can exploit subtle differences in their three-dimensional structure and electron distribution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting Baccatin III isomers.
Step-by-Step Protocol for Resolving Baccatin III and delta-6,7-Baccatin III:
-
Change the Stationary Phase:
-
Recommendation: Switch to a Pentafluorophenyl (PFP) column.
-
Causality: PFP phases provide multiple interaction mechanisms including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[3][4][5] The electron-rich fluorine atoms on the phenyl ring can interact differently with the slightly altered electron distribution caused by the double bond shift in the delta-6,7 isomer, leading to differential retention.
-
Alternative: A Phenyl-Hexyl column can also be effective, offering strong π-π interactions.[3]
-
-
Optimize the Mobile Phase:
-
Recommendation: If using acetonitrile (ACN), switch to methanol (MeOH), or try a ternary mixture.
-
Causality: ACN and MeOH have different solvent properties. ACN is aprotic and acts as a dipole, while MeOH is a protic solvent capable of hydrogen bonding. This difference can alter the solvation of the isomers and their interaction with the stationary phase, significantly impacting selectivity (α).[6]
-
Procedure:
-
Start with a simple isocratic mobile phase (e.g., 50:50 ACN:Water) on your current C18 column and note the retention time.
-
Switch to MeOH:Water. To get a similar retention time, you will likely need a higher concentration of MeOH (e.g., 60:40 MeOH:Water).
-
Compare the chromatograms. Even if baseline separation is not achieved, a change in peak shape or the appearance of a shoulder is a positive sign that selectivity has been altered.
-
-
-
Adjust Column Temperature:
-
Recommendation: Methodically vary the column temperature between 25°C and 45°C.
-
Causality: Increasing temperature generally reduces retention times by lowering mobile phase viscosity and increasing analyte diffusion.[7][8] More importantly, it can change the selectivity between closely related isomers by affecting their conformational flexibility and the kinetics of their interaction with the stationary phase. For some isomer pairs, a lower temperature may increase resolution by enhancing subtle intermolecular interactions.[7]
-
| Parameter | Initial Condition (Example) | Recommended Change | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | PFP, 4.6 x 150 mm, 3.5 µm | Enhance selectivity through π-π and dipole interactions.[3][5] |
| Mobile Phase A | Water | Water | - |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | Alter selectivity (α) due to different solvent properties.[6] |
| Gradient | 30-70% B in 20 min | Adjust to achieve k' of 2-10 | Ensure optimal retention for resolution. |
| Temperature | 30°C | Test 25°C, 35°C, 45°C | Fine-tune selectivity.[7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Maintain consistent flow for comparison. |
| Detection | UV at 227 nm | UV at 227 nm | Standard wavelength for taxanes. |
Q2: My Baccatin III peak is tailing significantly. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and often indicates secondary, undesirable interactions between your analyte and the stationary phase, or issues with the HPLC system itself.
Underlying Causes & Solutions:
-
Silanol Interactions (Most Common Cause for Basic Compounds):
-
Causality: The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH). At mid-range pH, these can be deprotonated (Si-O⁻) and interact ionically with any basic functional groups on the analyte, causing tailing. Although Baccatin III is not strongly basic, this can still be a contributing factor.
-
Solution:
-
Use a Low pH Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, minimizing secondary interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity. Ensure you are using a quality, well-maintained column.
-
-
-
Column Overload:
-
Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-Gaussian peak shape.
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.
-
-
Extra-Column Volume:
-
Causality: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread before and after the column.
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.125 mm) and keep the length between the injector, column, and detector to an absolute minimum. Ensure all fittings are properly seated to avoid dead volumes.
-
-
Column Contamination or Degradation:
-
Causality: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing. A void at the column inlet can also cause severe peak distortion.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Implement a column washing procedure. After a sequence, flush the column with a strong, compatible solvent (e.g., isopropanol) to remove contaminants.
-
If a void is suspected (often accompanied by a sudden drop in backpressure), the column may need to be replaced.
-
-
Caption: Decision tree for troubleshooting HPLC peak tailing.
Section 2: Frequently Asked Questions (FAQs)
Q3: How do I perform a forced degradation study to ensure my method is stability-indicating?
A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. Forced degradation studies are essential to develop and validate such a method.
-
Protocol for Forced Degradation of Baccatin III:
-
Prepare Stock Solution: Dissolve a known concentration of Baccatin III in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a short period (e.g., 30 minutes), as taxanes are often highly sensitive to bases.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours.
-
Thermal Degradation: Store the solid Baccatin III powder in an oven at a high temperature (e.g., 105°C) for 24 hours. Also, heat a solution of Baccatin III.
-
Photolytic Degradation: Expose a solution of Baccatin III to UV light (e.g., 254 nm) for 24-48 hours.
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the working concentration and analyze them using your HPLC method alongside an undegraded control sample.
-
Goal: Aim for 5-20% degradation of the main peak. If degradation is too rapid, reduce the stress time or temperature. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main Baccatin III peak.[9]
-
Q4: My system backpressure is unusually high. What should I check first?
High backpressure is a sign of a blockage somewhere in the system. A systematic approach is the best way to identify the source.
-
Systematic Isolation Protocol:
-
Start at the Column: Remove the column from the system and replace it with a union. Run the pump at your typical flow rate.
-
If the pressure is normal, the blockage is in the column.
-
If the pressure is still high, the blockage is upstream (between the pump and injector).
-
-
Troubleshooting a Blocked Column:
-
Reverse and Flush: Disconnect the column, reverse its direction, and flush it with a strong, compatible solvent (start with your mobile phase without buffer, then move to 100% ACN or MeOH, then isopropanol if necessary). This can often dislodge particulates from the inlet frit.
-
Check Guard Column: If you use a guard column, replace it. They are designed to be disposable and catch contaminants.
-
-
Troubleshooting an Upstream Blockage: Systematically disconnect fittings, starting from the injector and moving back towards the pump, to identify the blocked component (e.g., a clogged sample loop or blocked tubing).
-
Q5: Should I use HPLC or UPLC for Baccatin III isomer analysis?
Both techniques are suitable, but UPLC (Ultra-Performance Liquid Chromatography) offers distinct advantages for resolving closely related isomers.
-
UPLC Advantages:
-
Higher Efficiency: UPLC systems use columns with sub-2 µm particles, which generate significantly sharper peaks and higher theoretical plates. This increased efficiency can often resolve peaks that co-elute on a standard HPLC system.[10]
-
Faster Analysis: The higher optimal flow rates and shorter columns used in UPLC can dramatically reduce run times.
-
-
Considerations:
-
System Requirements: UPLC requires a specialized system capable of handling much higher backpressures (>600 bar).
-
Method Transfer: An existing HPLC method must be properly scaled and re-validated when transferring to a UPLC system.
-
-
Recommendation: For challenging isomer separations like Baccatin III and its related substances, UPLC coupled with Mass Spectrometry (UPLC-MS) is the gold standard, providing both superior resolution and confident peak identification based on mass-to-charge ratio.[4][10]
References
- Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
-
Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. PubMed. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
[The impurity profiling of paclitaxel and its injection by UPLC-MS/MS]. PubMed. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Temperature Effect on the Separation Performance of Chromatography. ResearchGate. [Link]
-
How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
-
(PDF) LC AND LC-MS STUDY ON STRESS DECOMPOSITION BEHAVIOR OF PACLITAXEL AND ESTABLISHMENT OF VALIDATED STABILITY-INDICATING ASSAY METHOD. ResearchGate. [Link]
-
USP Monographs: Paclitaxel. uspbpep.com. [Link]
-
ACE C18-PFP technical brochure. hplc.eu. [Link]
-
Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. PubMed. [Link]
-
Paclitaxel. uspbpep.com. [Link]
-
Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine Avermectin and its related substances in bulk Avermectin batches. PubMed. [Link]
-
Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. [Link]
-
exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical. [Link]
-
Liquid chromatography/mass spectrometry of baccatin III and taxadiene... ResearchGate. [Link]
-
Using High Temperature HPLC for Improved Analysis. Pharmaceutical Technology. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. [Link]
-
Research on the Medicinal Chemistry and Pharmacology of Taxus × media. MDPI. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]
-
Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal. [Link]
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent. [Link]
-
How does increasing column temperature affect LC methods? SCIEX. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
HPLC Separation Modes. Waters. [Link]
-
UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. [Link]
Sources
- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 3. welch-us.com [welch-us.com]
- 4. hplc.eu [hplc.eu]
- 5. mac-mod.com [mac-mod.com]
- 6. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]
- 7. chromtech.com [chromtech.com]
- 8. How does increasing column temperature affect LC methods? [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing Delta-6,7-Baccatin III
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the derivatization of delta-6,7-Baccatin III. As a complex poly-oxygenated diterpenoid, the selective modification of Baccatin III and its analogs is a cornerstone in the semi-synthesis of Paclitaxel (Taxol®) and other potent anti-cancer agents. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and robust protocols to navigate the intricacies of this advanced chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of delta-6,7-Baccatin III necessary?
Delta-6,7-Baccatin III is a natural precursor to Paclitaxel.[1] However, to synthesize Paclitaxel and its more potent analogs (like Docetaxel), a crucial step is the esterification of the hydroxyl group at the C-13 position with a protected side chain. The primary challenge is the presence of multiple reactive hydroxyl groups on the Baccatin III core. Derivatization, particularly through the use of protecting groups, is essential to temporarily mask more reactive hydroxyls (notably at C-7) to ensure the selective and efficient addition of the side chain at the desired C-13 position.[2]
Q2: What are the key reactive sites on the delta-6,7-Baccatin III molecule?
The Baccatin III core has several hydroxyl (-OH) groups with varying degrees of steric hindrance and reactivity. The most important for derivatization are:
-
C-13 Hydroxyl: This is the target site for attaching the Paclitaxel side chain. It is a sterically hindered secondary alcohol, making direct acylation challenging without protecting other sites.[3]
-
C-7 Hydroxyl: A more reactive secondary alcohol. It is often the first site to react and must typically be protected to achieve selectivity at C-13.[2]
-
C-1 Hydroxyl: A sterically hindered tertiary alcohol, generally less reactive.
-
C-10 Acetoxy Group: This ester can be hydrolyzed to a hydroxyl group (yielding 10-deacetylbaccatin III), providing another site for modification.
Q3: What are common strategies for selective derivatization?
The most common and critical strategy is the use of protecting groups. The general workflow involves:
-
Selective Protection: Masking the more reactive C-7 hydroxyl group. Common protecting groups include silyl ethers (e.g., Triethylsilyl, TES) or carbonates (e.g., Trichloroethoxycarbonyl, TROC).[2][3]
-
Side-Chain Coupling: Esterification of the C-13 hydroxyl with the desired side chain.
-
Deprotection: Removal of the protecting group at C-7 to yield the final Paclitaxel analog.[2]
Experimental Workflow for Selective Derivatization
The following diagram outlines a typical workflow for the synthesis of a Paclitaxel analog from Baccatin III, emphasizing the key stages of protection, coupling, and deprotection.
Caption: General workflow for Baccatin III derivatization.
Troubleshooting Guide
This section addresses common problems encountered during the derivatization of delta-6,7-Baccatin III, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of Water: Moisture can quench strong bases (e.g., LiHMDS) and hydrolyze sensitive reagents or the formed derivative.[4] 2. Reagent Degradation: The derivatizing agent or base may have degraded due to improper storage. 3. Insufficient Reagent: Stoichiometry is critical. An inadequate amount of the derivatizing agent will lead to an incomplete reaction.[5] 4. Incorrect Reaction Temperature: Many steps, especially those involving strong bases, require precise low-temperature control to prevent side reactions. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware. Use anhydrous solvents (e.g., distilled over a drying agent). Handle reagents under an inert atmosphere (Nitrogen or Argon).[6] 2. Use Fresh Reagents: Use freshly opened or properly stored reagents. Titrate strong bases before use to confirm their concentration. 3. Optimize Stoichiometry: Perform small-scale trials to determine the optimal molar excess of the derivatizing agent. A 4-6x molar excess is sometimes needed for complete conversion. 4. Verify & Control Temperature: Use a calibrated thermometer and an appropriate cooling bath (e.g., dry ice/acetone for -78°C, ice/salt for -10°C). |
| Formation of Multiple Side Products (Low Selectivity) | 1. Non-selective Reaction: The derivatizing agent is reacting with multiple hydroxyl groups (e.g., C-7 and C-13). 2. Rearrangement: The core Baccatin structure can undergo rearrangement under harsh basic or acidic conditions.[3] 3. Temperature Too High: Higher temperatures can overcome the subtle energy differences that favor selective reactions, leading to a mixture of products. | 1. Choose a Suitable Protecting Group: For C-13 derivatization, first protect the more reactive C-7 hydroxyl. A bulky silyl group like TES or a robust group like TROC is effective.[2][3] 2. Use Milder Bases/Conditions: If possible, explore weaker bases or alternative catalytic systems. Avoid prolonged exposure to strong acids or bases. 3. Strict Temperature Control: Maintain the recommended low temperature throughout the addition of reagents and for the initial reaction period.[2] |
| Incomplete Reaction (Starting Material Remains) | 1. Poor Solubility: The Baccatin III starting material may not be fully dissolved in the reaction solvent.[7] 2. Insufficient Reaction Time or Temperature: The reaction may be too slow under the chosen conditions.[8] 3. Steric Hindrance: The C-13 hydroxyl is sterically hindered, making the reaction inherently slow. | 1. Use a Co-solvent: If solubility is an issue, a co-solvent like pyridine or DMF might be necessary, but ensure it is anhydrous and compatible with the reaction chemistry.[6][7] 2. Monitor and Adjust: Track the reaction's progress using TLC or HPLC. If it stalls, consider extending the reaction time or slowly warming the mixture to a slightly higher temperature (e.g., from -55°C to 0°C).[2] 3. Use a More Reactive Derivatizing Agent: Consider using an acyl halide instead of an anhydride, or use a catalyst like DMAP (4-Dimethylaminopyridine) to accelerate acylation. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: Side products, the desired product, and remaining starting material may have very similar polarities, making separation by column chromatography difficult. 2. Derivative Instability: The derivative might be unstable on silica gel (e.g., hydrolysis of silyl ethers). | 1. Optimize Chromatography: Use a high-quality silica gel. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) and gradients to improve separation. Consider using preparative HPLC for challenging separations.[9] 2. Use Neutralized Silica or an Alternative Stationary Phase: If the product is acid-sensitive, wash the silica gel with a triethylamine solution before use. Alternatively, consider alumina or reverse-phase chromatography. |
Featured Protocol: Selective C-7 Protection of Baccatin III with TROC-Cl
This protocol describes the protection of the C-7 hydroxyl group, a critical first step for subsequent C-13 derivatization. The causality for key choices is explained.
Objective: To synthesize 7-O-(2,2,2-trichloroethoxycarbonyl)-Baccatin III.
Rationale: The TROC group is a robust protecting group, stable to the conditions required for C-13 side-chain coupling. It can be selectively removed under mild reductive conditions (e.g., using zinc dust) that do not affect other ester groups on the molecule.[2]
Materials & Reagents
-
Baccatin III
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF
-
2,2,2-Trichloroethyl chloroformate (TROC-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Argon), add Baccatin III to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Dissolution: Add anhydrous THF to dissolve the Baccatin III completely.
-
Cooling: Cool the solution to -55°C using a dry ice/acetone bath. Causality: This low temperature is crucial to deprotonate the C-7 hydroxyl selectively and prevent unwanted side reactions.
-
Deprotonation: Slowly add 1.1 equivalents of LiHMDS (1.0 M in THF) dropwise to the solution, ensuring the temperature does not rise above -50°C. Stir for 30 minutes. Causality: LiHMDS is a strong, non-nucleophilic base that efficiently deprotonates the most accessible hydroxyl group (C-7) to form the corresponding alkoxide.
-
Acylation: Add 1.2 equivalents of TROC-Cl dropwise. Allow the reaction to stir at -55°C for 1 hour, then let it warm to 0°C and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Baccatin III spot is consumed.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure 7-O-TROC-Baccatin III.[2]
References
- Holton, R. A. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. U.S. Patent No. 6,307,071 B1.
-
Samaranayake, G., Neidigh, K. A., & Kingston, D. G. (1993). Modified taxols, 8. Deacylation and reacylation of baccatin III. Journal of Natural Products, 56(6), 884–898. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Image]. Retrieved from [Link]
-
El-Faramawy, M. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. Retrieved from [Link]
-
Mark, B. L., et al. (2017). Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase. ACS Chemical Biology, 12(11), 2949–2956. Retrieved from [Link]
-
Lee, Y. H., et al. (2011). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International Immunopharmacology, 11(6), 755-761. Retrieved from [Link]
-
Loyola University Chicago. (n.d.). A Study of Psychoactive Cannabis Components via Derivatization and Analysis by GC-EI-MS. Loyola eCommons. Retrieved from [Link]
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). Molecules, 28(22), 7549. Retrieved from [Link]
-
Wender, P. A., et al. (1996). Total Synthesis of Baccatin III and Taxol. Journal of the American Chemical Society, 118(10), 2645–2646. Retrieved from [Link]
-
Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. (2006). Clinica Chimica Acta, 366(1-2), 352-356. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a).... [Image]. Retrieved from [Link]
-
Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]
-
Sharma, A., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Journal of Separation Science, 46(3), 2200784. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. [Image]. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
ChemRxiv. (2024). Paclitaxel Biosynthesis AI Breakthrough. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of paclitaxel from baccatin 111. [Image]. Retrieved from [Link]
-
ResearchGate. (2016). New protecting groups in the synthesis of oligosaccharides. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Smolecule. (2024). Buy delta6,7-Baccatin III. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. Retrieved from [Link]
Sources
- 1. Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 3. Modified taxols, 8. Deacylation and reacylation of baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing impurities in the semi-synthesis of taxanes from delta6,7-Baccatin III
Introduction: Welcome to the technical support hub for the semi-synthesis of taxanes utilizing delta-6,7-Baccatin III (Δ-6,7-Baccatin III) as a starting material. While the semi-synthesis of paclitaxel and docetaxel from Baccatin III or 10-deacetylbaccatin III (10-DAB) is well-established, the use of precursors with unsaturation in the core, such as Δ-6,7-Baccatin III, introduces unique challenges.[1] The presence of the C6-C7 double bond alters the reactivity of the taxane core, potentially leading to the formation of specific impurities not commonly observed with traditional precursors.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you anticipate, identify, and mitigate impurity formation, thereby improving the yield and purity of your target taxane.
Section 1: Understanding the Core Chemistry: The Impact of the C6-C7 Double Bond
The primary structural difference between Baccatin III and Δ-6,7-Baccatin III is the endocyclic alkene functionality. This double bond is a site of high electron density and is susceptible to a variety of chemical transformations that can compete with the desired C13 side-chain esterification. Understanding its reactivity is the first step in troubleshooting impurity formation.
Key Reactivity Considerations:
-
Electrophilic Addition: The double bond can react with electrophiles present in the reaction mixture, including acidic reagents or even activated side-chain species.
-
Oxidation: It is sensitive to oxidation, which can lead to the formation of epoxides, diols, or other oxygenated byproducts, especially if reaction conditions are not strictly anhydrous and anaerobic.
-
Rearrangement: Under certain conditions, particularly acidic ones, the taxane skeleton can undergo rearrangements initiated by protonation or activation of the C6-C7 double bond.[2]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the semi-synthesis of taxanes from Δ-6,7-Baccatin III in a practical question-and-answer format.
FAQ 1: Impurity Identification & Formation
Question: My HPLC analysis shows several major unknown peaks that are absent when I use standard Baccatin III. What are the likely structures of these impurities?
Answer: When starting with Δ-6,7-Baccatin III, the majority of unique impurities will likely involve modifications at the C6-C7 position. The most common side reactions include:
-
Epoxidation of the C6-C7 Double Bond: This can occur if trace peroxides are present in solvents (like THF) or if the reaction is exposed to atmospheric oxygen over long periods. The resulting epoxide is a diastereomeric mixture.
-
Acid-Catalyzed Rearrangement: The strained taxane core is susceptible to rearrangement.[2] Acidic conditions used for deprotection steps can catalyze the cleavage of the oxetane ring or other skeletal rearrangements involving the double bond.[3]
-
Incomplete Silylation at C7: The C7-hydroxyl group is sterically hindered. Incomplete protection (e.g., with TESCl) can lead to side-chain attachment at C7 instead of C13, or the formation of dimeric impurities.[4]
-
C7 Epimerization: While common in many taxane syntheses, the electronic effects of the adjacent double bond may influence the rate of epimerization at the C7 position under basic or acidic conditions.
-
Side-Chain Related Impurities: Epimerization at the C2' position of the side chain is a frequent issue, leading to the formation of diastereomeric products.[1]
Below is a summary of potential impurities and their characteristics.
| Impurity Type | Description | Δ Mass (from desired product) | Key Analytical Signature (LC-MS) |
| C6,C7-Epoxide | Oxidation of the C6-C7 double bond. | +16 Da | A peak at [M+16+H]⁺. May appear as two closely eluting peaks (diastereomers). |
| C7-epi-Taxane | Epimerization at the C7 position. | 0 Da | Same mass as the product but typically a different HPLC retention time. |
| C2'-epi-Taxane | Epimerization of the side chain. | 0 Da | Same mass as the product, often with very close HPLC retention time, requiring optimized chromatography.[1] |
| Unreacted Starting Material | Incomplete conversion of protected Δ-6,7-Baccatin III. | -(Mass of side chain) | A peak corresponding to the mass of the starting material. |
| Degradation Products | Cleavage of ester groups (e.g., C10-acetyl) or the oxetane ring.[3][5] | Variable | Multiple peaks with lower molecular weights. |
FAQ 2: Low Reaction Yield
Question: I am experiencing very low yields of my target taxane. What are the most probable causes and how can I address them?
Answer: Low yields are typically a result of either poor conversion of the starting material or the formation of side products. Here is a systematic troubleshooting approach:
-
Check Starting Material Purity: Ensure the Δ-6,7-Baccatin III is pure and free from contaminants that could interfere with the reaction.
-
Verify Protecting Group Strategy: The C7-hydroxyl must be effectively protected (e.g., as a triethylsilyl (TES) ether) to prevent side reactions.[4]
-
Troubleshooting Step: Run a small-scale reaction and analyze the crude mixture by TLC or LC-MS to confirm complete protection before adding the side chain. If protection is incomplete, increase the equivalents of the silylating agent and base, or extend the reaction time.
-
-
Optimize Coupling Conditions: The esterification at the sterically hindered C13-hydroxyl is a critical and often challenging step.[4]
-
Coupling Agent: Ensure your coupling agent (e.g., DCC) is fresh. Consider alternative, more potent coupling agents.
-
Base/Catalyst: The choice and amount of base (e.g., DMAP) are critical. Too little may result in slow reaction, while too much can promote side reactions like epimerization.
-
Temperature: Run the coupling reaction at low temperatures (-20°C to 0°C) to minimize side reactions.
-
-
Strictly Anhydrous Conditions: Water is a competing nucleophile and can hydrolyze activated intermediates and the final product's ester linkages. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Deprotection Step Issues: The final deprotection step (e.g., removal of TES group with HF-Pyridine) can also lead to yield loss.
-
Troubleshooting Step: If the product is degrading during deprotection, try milder conditions, shorter reaction times, or a buffered acidic source. Monitor the reaction closely by TLC to avoid over-exposure to harsh reagents.
-
Section 3: Key Experimental Protocols & Workflows
Workflow Diagram: Semi-Synthesis of a Taxane from Δ-6,7-Baccatin III
This diagram outlines the critical stages of the synthesis, highlighting where impurities are most likely to form.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ohira-sum.com [ohira-sum.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 5. Modified taxols, 8. Deacylation and reacylation of baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Delta-6,7-Baccatin III Production
Welcome to the technical support center for challenges in the scalable production of delta-6,7-Baccatin III and related taxanes. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the synthesis and purification of this critical paclitaxel precursor. Here, we move beyond standard protocols to address the complex, multifaceted issues that arise during scale-up, providing field-proven insights and troubleshooting methodologies grounded in scientific principles.
Section 1: Upstream Processing - Cell Culture & Bioreactor Optimization
The foundation of successful delta-6,7-Baccatin III production lies in a robust and productive upstream process. Whether utilizing plant cell cultures like Taxus species or engineered microbial systems, maintaining cell health and maximizing biosynthetic output in large-scale bioreactors is a significant challenge.[1][2] This section addresses common hurdles encountered during the cultivation phase.
FAQ 1: Our Taxus cell suspension culture exhibits high viability in shake flasks but shows a rapid decline in growth and viability upon transfer to a large-scale bioreactor. What are the primary factors to investigate?
This is a classic scale-up challenge. The controlled, low-volume environment of a shake flask is vastly different from the complex hydrodynamics and mass transfer limitations of a multi-liter bioreactor. The primary culprits are often mechanical stress and suboptimal aeration.
Causality and Troubleshooting Protocol:
-
Evaluate Shear Stress: Taxus cells, with their rigid cell walls, are moderately robust but can still be damaged by excessive agitation needed for mixing in large volumes.[3]
-
Action: Start with the lowest possible agitation speed that still ensures homogeneity. Monitor cell viability daily using a method like Trypan Blue exclusion. If viability drops, reduce the impeller speed.
-
Pro-Tip: Consider alternative bioreactor designs. An airlift bioreactor, for instance, uses sparged air for mixing, which can be gentler on cells than mechanical impellers.[4] Studies have shown that adequate aeration and mixing in such systems can significantly improve taxane accumulation compared to shake flasks.[4]
-
-
Optimize Dissolved Oxygen (pO2): Oxygen is critical for cell growth and secondary metabolite synthesis. However, both too little (hypoxia) and too much (oxidative stress) can be detrimental.
-
Action: Implement a dissolved oxygen control loop. A typical starting setpoint for Taxus cultures is between 10-40% of saturation.[5]
-
Protocol:
-
Calibrate your pO2 probe before inoculation.
-
Set a cascade control: the system should first increase agitation (within shear limits) to meet oxygen demand.
-
If agitation is maxed out, the system should then increase the flow rate of air or enrich it with pure oxygen.
-
-
-
Address Nutrient and pH Gradients: In large vessels, poor mixing can lead to localized areas of nutrient depletion or pH imbalance.
-
Action: Ensure your bioreactor has properly placed probes and baffles to promote uniform mixing. A pH range of 5.0 to 6.0 is generally optimal for plant cell cultures.[3]
-
FAQ 2: We have achieved good biomass density, but the productivity of baccatin III derivatives is disappointingly low. How can we enhance secondary metabolite synthesis?
High biomass does not always correlate with high productivity. Often, the conditions that favor rapid cell division (growth phase) are not the same as those that trigger the complex biosynthetic pathways for secondary metabolites (production phase).
Causality and Troubleshooting Protocol:
-
Implement a Two-Stage Cultivation Strategy: This is one of the most effective methods for boosting taxane yields.[6][7]
-
Stage 1 (Growth): Use a medium optimized for rapid cell proliferation. Culture the cells until they reach the late logarithmic or early stationary phase.[6]
-
Stage 2 (Production): Replace the growth medium with a production medium. This medium is often lower in certain nutrients (like phosphates) and supplemented with elicitors and precursors.
-
Workflow Diagram:
Caption: A typical two-stage cultivation workflow for enhancing taxane production.
-
-
Utilize Elicitors: Elicitors are compounds that trigger defense responses in plant cells, often leading to a significant increase in the production of secondary metabolites.
-
Precursor Feeding: The taxane backbone is a complex diterpenoid synthesized from geranylgeranyl pyrophosphate (GGPP).[8] Supplying precursors can help bypass potential bottlenecks in the early stages of the pathway.
-
Action: Supplement the production medium with precursors like mevalonate or N-benzoylglycine.[6] Optimization of concentration and feeding time is crucial.
-
Table 1: Comparison of Bioreactor Conditions for Taxane Production
| Parameter | Shake Flask (Baseline) | Airlift Bioreactor[4] | Stirred-Tank (Two-Stage)[6] |
|---|---|---|---|
| Max. Baccatin III Yield | ~2-5 mg/L | ~25.7 mg/L | ~56.0 mg/L |
| Culture Duration | 28 days | 28 days | 20 days (12 growth + 8 prod.) |
| Key Strategy | Basic Suspension | Improved Aeration/Mixing | Two-Stage Media + Elicitation |
Section 2: Downstream Processing - Extraction and Purification
Extracting and purifying delta-6,7-Baccatin III from a complex broth of cells and media presents its own set of challenges, including low recovery rates, product degradation, and the removal of closely related impurities.
FAQ 3: Our initial solvent extraction yields are low and inconsistent. How can we optimize the recovery of delta-6,7-Baccatin III from the culture?
Low recovery is often a result of an inefficient extraction method or degradation of the target molecule. The choice of solvent and the physical disruption of the cells are critical parameters.
Causality and Troubleshooting Protocol:
-
Optimize Cell Lysis: The first step is to efficiently release the intracellular taxanes.
-
Action: If harvesting biomass, ensure it is thoroughly dried (lyophilized) before extraction. For direct broth extraction, mechanical lysis (e.g., homogenization or sonication) may be required, but must be balanced against potential product degradation from heat.
-
-
Select an Appropriate Solvent System: Taxanes have intermediate polarity. A multi-step extraction is often most effective.
-
Protocol: Liquid-Liquid Extraction
-
Adjust the pH of the aqueous culture broth to be slightly alkaline.
-
Perform an initial extraction with a non-polar solvent like hexane to remove lipids and other non-polar impurities.
-
Perform the main extraction of the aqueous phase with a moderately polar solvent like ethyl acetate or a chloroform/methanol mixture.[9] This is the fraction that will contain your baccatin derivatives.
-
Combine the organic phases, dry over sodium sulfate, and concentrate under reduced pressure.
-
-
-
Consider Supercritical Fluid Extraction (SFE): For larger scales, SFE with carbon dioxide (often modified with a co-solvent like methanol) can be a highly efficient and selective method for extracting taxanes from plant material.[10] This avoids the use of large volumes of organic solvents.
FAQ 4: Our purified delta-6,7-Baccatin III is contaminated with other taxane analogues. What is the most effective purification strategy?
The Taxus biosynthetic pathway produces a cocktail of structurally similar taxoids, making purification a significant challenge. Multi-step chromatography is almost always necessary.
Causality and Troubleshooting Protocol:
-
Initial Cleanup with Silica Gel Chromatography: This is a cost-effective first step to remove major classes of impurities.
-
Action: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate. Taxanes will elute at different points in the gradient. Collect fractions and analyze them by TLC or HPLC.
-
-
High-Resolution Purification with HPLC: For final purification to high purity, High-Performance Liquid Chromatography (HPLC) is the standard.
-
Column Choice: A C18 reversed-phase column is the most common choice for separating taxanes.[11]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Protocol:
-
Dissolve the enriched fraction from the silica column in a minimal amount of the mobile phase.
-
Inject onto a semi-preparative or preparative HPLC system.
-
Develop a gradient method that provides baseline separation of delta-6,7-Baccatin III from its closest eluting impurities (like baccatin III or 10-deacetylbaccatin III).
-
Collect the peak corresponding to your target compound and confirm its identity and purity via LC-MS/MS.
-
-
Troubleshooting Workflow for Low Purity
Caption: A two-step chromatographic workflow for the purification of delta-6,7-Baccatin III.
Section 3: Metabolic Engineering & Synthetic Biology Approaches
For long-term, sustainable production, many research groups are moving towards metabolic engineering in microbial hosts or other plants. This introduces a new set of challenges related to pathway reconstruction and optimization.
FAQ 5: We are trying to express the baccatin III biosynthetic pathway in E. coli but are seeing very low titers or only early pathway intermediates. What are the common bottlenecks?
Reconstructing a complex plant pathway in a microbial host is a major undertaking. The primary challenges are ensuring a sufficient supply of precursors, functional expression of complex enzymes (especially P450s), and avoiding the accumulation of toxic intermediates.
Causality and Troubleshooting Protocol:
-
Precursor Supply (GGPP): E. coli does not naturally produce large amounts of the C20 precursor GGPP.[8]
-
Cytochrome P450 Expression: The taxane pathway involves numerous cytochrome P450 enzymes, which are membrane-bound and require a specific reductase partner for activity. These are notoriously difficult to express functionally in prokaryotes.
-
Action: Ensure you are co-expressing a suitable cytochrome P450 reductase (CPR), often from the same plant source (Taxus) or a robust alternative like one from Arabidopsis thaliana. You may also need to engineer the N-terminus of the P450s to improve membrane integration.
-
-
Enzyme Efficiency and Stability: The native plant enzymes may not be optimal for the intracellular environment of E. coli. The 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT), for instance, is a key rate-limiting enzyme.[13]
-
Action: Consider protein engineering to improve enzyme stability and activity. For example, creating thermostable mutants of DBAT has been shown to improve baccatin III production in E. coli.[14] Additionally, explore alternative acetyl donors like vinyl acetate, which can be more cost-effective and efficient than the natural acetyl-CoA.[15]
-
References
-
Commerçon, A. et al. (1992). A new, useful and efficient protocol for the semi-synthesis of paclitaxel from protected baccatin III derivatives. Tetrahedron Letters, 33, 5185-5188. [Link]
-
Lin, J. et al. (2018). Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. Molecular Biotechnology, 60(7), 517-526. [Link]
-
De La Peña, R. et al. (2024). Discovery of FoTO1 and Taxol genes enables biosynthesis of baccatin III. Nature. [Link]
-
Kayan, B. et al. (2008). Supercritical Fluid Extraction of Baccatin III from needles of Taxus Baccata L. Conference Paper. [Link]
-
Pyo, S. H. et al. (2005). Production of Paclitaxel and Baccatin III in a 20-L Airlift Bioreactor by a Cell Suspension of Taxus wallichiana. Request PDF. [Link]
-
Pyo, S. H. et al. (2005). Production of paclitaxel and baccatin III in a 20-L airlift bioreactor by a cell suspension of Taxus wallichiana. Journal of Fermentation and Bioengineering, 84(3), 223-227. [Link]
-
Cusidó, R. M. et al. (2002). Improved paclitaxel and baccatin III production in suspension cultures of Taxus media. Biotechnology Progress, 18(3), 418-423. [Link]
-
Lin, J. et al. (2018). Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. PubMed. [Link]
-
Li, Y. et al. (2024). Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. Journal of Pharmaceutical Analysis. [Link]
-
Nims, E. et al. (2021). Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol. Frontiers in Bioengineering and Biotechnology. [Link]
-
Grobosch, T. et al. (2013). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 37(6), 348-354. [Link]
-
Challener, C. A. (2024). Overcoming Biosimilar Scaling Challenges. Pharmaceutical Technology. [Link]
-
Abdallah, I. I. et al. (2019). Metabolic Engineering of Bacillus subtilis Toward Taxadiene Biosynthesis as the First Committed Step for Taxol Production. ResearchGate. [Link]
-
Abdallah, I. I. et al. (2019). Metabolic Engineering of Bacillus subtilis Toward Taxadiene Biosynthesis as the First Committed Step for Taxol Production. Frontiers in Bioengineering and Biotechnology. [Link]
-
Li, J. et al. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. Frontiers in Bioengineering and Biotechnology. [Link]
-
Majd, A. et al. (2011). Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. ResearchGate. [Link]
-
Barba-Espín, G. et al. (2020). Exploring the Interplay between Metabolic Pathways and Taxane Production in Elicited Taxus baccata Cell Suspensions. Metabolites, 10(10), 403. [Link]
-
Nosov, A. M. et al. (2022). Bioreactor Systems for Plant Cell Cultivation at the Institute of Plant Physiology of the Russian Academy of Sciences: 50 Years of Technology Evolution from Laboratory to Industrial Implications. Plants, 11(19), 2469. [Link]
-
Santos, R. et al. (2016). Plant cells and suitable bioreactors. Journal of Applied Bioresearch. [Link]
-
Srinivasan, V. et al. (1996). Production kinetics of baccatin III and Taxol in cell suspension cultures of Taxus chinensis. Biotechnology and Bioengineering, 52(3), 321-331. [Link]
Sources
- 1. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. DSpace [diposit.ub.edu]
- 4. Production of paclitaxel and baccatin III in a 20-L airlift bioreactor by a cell suspension of Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improved paclitaxel and baccatin III production in suspension cultures of Taxus media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic Engineering of Bacillus subtilis Toward Taxadiene Biosynthesis as the First Committed Step for Taxol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]
- 15. Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistent Results in δ-6,7-Baccatin III Bioactivity Assays
Welcome to the technical support center for δ-6,7-Baccatin III bioactivity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising taxane derivative. Inconsistent results can be a significant roadblock in research and development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve reliable and reproducible data.
Introduction to δ-6,7-Baccatin III
δ-6,7-Baccatin III is a derivative of Baccatin III, a natural precursor to the widely used anticancer drug, paclitaxel.[1] What distinguishes δ-6,7-Baccatin III is the presence of a double bond between the sixth and seventh carbon atoms in its core taxane ring structure.[2] This structural modification is believed to influence its biological properties, which include potential anticancer and immunomodulatory activities.[2] Like other taxanes, its mechanism of action is thought to involve the disruption of microtubule dynamics, a critical process for cell division.[2] However, unlike paclitaxel which stabilizes microtubules, Baccatin III has been shown to inhibit tubulin polymerization.[3]
This guide will address common challenges encountered during the in vitro evaluation of δ-6,7-Baccatin III's bioactivity, focusing on cytotoxicity and microtubule polymerization assays.
Troubleshooting Guide: Inconsistent Bioactivity Assay Results
Inconsistencies in bioactivity assays can arise from a multitude of factors, ranging from the inherent properties of the compound to subtle variations in experimental procedures. This section provides a structured approach to identifying and resolving these issues.
Issue 1: High Variability in IC50 Values from Cytotoxicity Assays (e.g., MTT, MTS)
Question: My IC50 values for δ-6,7-Baccatin III vary significantly between experiments, and sometimes even within the same plate. What are the likely causes and how can I fix this?
Answer:
High variability in IC50 values is a common challenge in cytotoxicity assays.[4] The underlying causes can be categorized into three main areas: cell-related factors, compound-related factors, and assay-specific technical issues.
Causality Behind Experimental Choices: The MTT assay measures cellular metabolic activity as an indicator of cell viability. Therefore, any factor that influences cellular metabolism or the chemical reduction of the MTT reagent can lead to inconsistent results that may not accurately reflect the cytotoxic effect of your compound.[5]
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Validation |
| Cell Line Integrity and Passage Number | Continuous cell lines can experience genetic drift and altered gene expression at high passage numbers, affecting their sensitivity to drugs.[6][7] | Action: Use low-passage cells from a reputable cell bank. Authenticate your cell line's identity (e.g., via STR profiling). Validation: Consistently use cells within a defined passage number range for all experiments. |
| Inconsistent Cell Seeding Density | Cell density can influence drug sensitivity. Uneven plating leads to variability in the number of cells per well, affecting the final absorbance reading.[8] | Action: Optimize and standardize your cell seeding density. Ensure a homogenous cell suspension before and during plating. Validation: Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration. |
| Compound Solubility and Stability | Poor solubility can lead to inaccurate drug concentrations. Taxanes, in general, have poor water solubility.[9] δ-6,7-Baccatin III may also be unstable under certain pH and temperature conditions. | Action: Prepare fresh stock solutions and serial dilutions for each experiment. Use a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and non-toxic to the cells. Validation: Visually inspect for precipitation. If stability is a concern, perform a time-course experiment to assess compound degradation in your assay medium. |
| Interference with MTT/MTS Reagent | Some compounds can chemically reduce the MTT or MTS tetrazolium salt, leading to a false-positive signal (increased viability) that is independent of cellular metabolic activity.[5] | Action: Run a control plate with your compound in cell-free media to check for direct reduction of the reagent. Validation: If interference is detected, consider using an alternative cytotoxicity assay that measures a different endpoint, such as a membrane integrity assay (e.g., LDH release) or an ATP-based assay. |
| Variable Incubation Times | The duration of both drug exposure and incubation with the viability reagent can significantly impact the results.[10] | Action: Strictly adhere to a standardized protocol with consistent incubation times for all plates within and between experiments. Validation: Document all incubation times in your lab notebook for each experiment to ensure consistency. |
Issue 2: Inconsistent Results in Microtubule Polymerization Assays
Question: My in vitro microtubule polymerization assay with δ-6,7-Baccatin III is giving inconsistent results. Sometimes I see inhibition of polymerization, and other times there's no clear effect. What could be wrong?
Answer:
Microtubule polymerization assays are sensitive to a variety of factors that can influence the delicate process of tubulin assembly. Given that Baccatin III has been shown to inhibit tubulin polymerization, in contrast to paclitaxel's stabilizing effect, it is crucial to have a well-controlled assay to observe this activity reliably.[3]
Causality Behind Experimental Choices: The polymerization of tubulin into microtubules is a dynamic process that is highly dependent on the quality of the tubulin, the buffer conditions, and temperature. Any deviation in these parameters can lead to inconsistent polymerization kinetics, masking the true effect of your compound.
Troubleshooting Workflow for Microtubule Polymerization Assays
Caption: Troubleshooting workflow for inconsistent microtubule polymerization assays.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Validation |
| Poor Tubulin Quality | Tubulin is a sensitive protein that can lose its polymerization competency if not handled and stored properly. Repeated freeze-thaw cycles can denature the protein. | Action: Use high-purity (>99%) tubulin. Aliquot tubulin upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Validation: Run a control experiment with a known microtubule stabilizer (e.g., paclitaxel) and a known destabilizer (e.g., nocodazole) to ensure your tubulin is active. |
| Suboptimal Buffer Conditions | The polymerization of tubulin is highly sensitive to pH, ionic strength, and the concentration of GTP. Incorrect buffer composition can inhibit or alter the polymerization process. | Action: Prepare the polymerization buffer fresh and verify the pH. Ensure the correct final concentration of GTP is added immediately before initiating polymerization. Validation: Your positive (paclitaxel) and negative (no drug) controls should show robust and reproducible polymerization curves. |
| Inaccurate Temperature Control | Microtubule polymerization is temperature-dependent, typically initiated by raising the temperature to 37°C. Fluctuations in temperature can lead to variable polymerization rates. | Action: Use a temperature-controlled spectrophotometer or plate reader. Pre-warm the plate or cuvettes to 37°C before adding the cold tubulin solution to initiate the reaction. Validation: Monitor the temperature of your instrument to ensure it remains stable throughout the assay. |
| Inconsistent Pipetting and Mixing | Incomplete or inconsistent mixing of the compound with the tubulin solution can lead to variable results. | Action: Gently but thoroughly mix the compound with the tubulin solution on ice before initiating polymerization. Use calibrated pipettes for all additions. Validation: The replicates for your controls should have very similar polymerization kinetics. |
Frequently Asked Questions (FAQs)
Q1: What is the expected bioactivity of δ-6,7-Baccatin III compared to Baccatin III and Paclitaxel?
A: Baccatin III itself has shown cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range.[3] However, its primary mechanism appears to be the inhibition of tubulin polymerization, similar to colchicine, rather than the microtubule stabilization seen with paclitaxel.[3] The introduction of the δ-6,7 double bond may alter the conformation and reactivity of the molecule, potentially leading to different bioactivity profiles.[2] Studies suggest that δ-6,7-Baccatin III also possesses cytotoxic properties.[2] Additionally, Baccatin III has been shown to have immunomodulatory effects, such as inhibiting the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs).[11] It is plausible that δ-6,7-Baccatin III shares or has distinct immunomodulatory properties that require investigation.
Q2: My δ-6,7-Baccatin III shows no activity in a cytotoxicity assay. What should I check first?
A: If you observe no activity, consider the following:
-
Compound Concentration: Ensure your concentration range is appropriate. Baccatin III's cytotoxicity is in the micromolar range, so δ-6,7-Baccatin III may have a similar potency.[3]
-
Cell Line Sensitivity: Not all cell lines will be sensitive to a given compound. You may need to screen a panel of cell lines to find a responsive model.
-
Assay Duration: The cytotoxic effects may be time-dependent. Consider extending the drug incubation period (e.g., from 24 to 48 or 72 hours).
-
Compound Integrity: Verify the purity and integrity of your δ-6,7-Baccatin III sample.
Q3: How can I be sure that the observed effect is due to microtubule disruption?
A: To confirm that the cytotoxic effects of δ-6,7-Baccatin III are mediated through microtubule disruption, you can perform follow-up experiments:
-
Cell Cycle Analysis: Treatment with microtubule-targeting agents typically causes cell cycle arrest in the G2/M phase.[3] This can be assessed by flow cytometry.
-
Immunofluorescence Staining: Visualize the microtubule network in treated cells using an antibody against α-tubulin. Disruption of the microtubule network would be indicative of a taxane-like mechanism.
-
In Vitro Microtubule Polymerization Assay: Directly measure the effect of your compound on the polymerization of purified tubulin, as detailed in the protocol below.
Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity Assay using MTT
This protocol is a self-validating system for determining the IC50 value of δ-6,7-Baccatin III.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
δ-6,7-Baccatin III
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to the predetermined optimal seeding density.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of δ-6,7-Baccatin III in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions or control solutions to the appropriate wells.
-
Incubate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[10]
-
Protocol 2: In Vitro Microtubule Polymerization Assay
This protocol allows for the direct assessment of δ-6,7-Baccatin III's effect on tubulin polymerization.
Materials:
-
High-purity (>99%) lyophilized tubulin
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (100 mM)
-
δ-6,7-Baccatin III
-
Paclitaxel (positive control)
-
Nocodazole (negative control)
-
DMSO
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
UV-transparent cuvettes or 96-well plates
Procedure:
-
Preparation:
-
Resuspend lyophilized tubulin in GTB to a final concentration of 2-4 mg/mL on ice.
-
Prepare stock solutions of δ-6,7-Baccatin III, paclitaxel, and nocodazole in DMSO.
-
Prepare working solutions of the compounds by diluting the stock solutions in GTB. Keep on ice.
-
-
Assay Setup (on ice):
-
In a pre-chilled cuvette or well, combine the tubulin solution and the compound working solution.
-
Include controls: tubulin with buffer and DMSO (negative control), tubulin with paclitaxel (positive control for polymerization enhancement), and tubulin with nocodazole (positive control for polymerization inhibition).
-
Add GTP to a final concentration of 1 mM.
-
-
Initiation and Measurement:
-
Place the cuvette or plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time.
-
Compare the polymerization curves of the δ-6,7-Baccatin III-treated samples to the controls. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the negative control.
-
References
-
Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed. Available at: [Link]
-
Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice - PubMed. Available at: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH. Available at: [Link]
-
Structural insight into the stabilization of microtubules by taxanes - PMC - PubMed Central. Available at: [Link]
-
Drawing graphs with dot - Graphviz. Available at: [Link]
-
What Causes High Background in ELISA Tests? - Surmodics. Available at: [Link]
-
Baccatin III induces assembly of purified tubulin into long microtubules - PubMed. Available at: [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PubMed Central. Available at: [Link]
-
Graphviz Examples and Tutorial - Sketchviz. Available at: [Link]
-
Discovery of FoTO1 and Taxol genes enables biosynthesis of baccatin III - PMC - NIH. Available at: [Link]
-
Graphviz tutorial - YouTube. Available at: [Link]
-
Myeloid-Derived Suppressor Cells Assays (MDSC assays) - CellCarta. Available at: [Link]
-
Does the number of cell passages affect the activity of drug? - ResearchGate. Available at: [Link]
-
Baccatin VI | C37H46O14 | CID 15378021 - PubChem - NIH. Available at: [Link]
-
Microtubule targeting agents: from biophysics to proteomics - PMC - PubMed Central. Available at: [Link]
-
Antibody validation - PMC - NIH. Available at: [Link]
-
ELISA Troubleshooting: High Background | Sino Biological. Available at: [Link]
-
Using Flow Cytometry to Characterize Myeloid Derived Suppressor Cells (MDSC). Available at: [Link]
-
Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. Available at: [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? - ResearchGate. Available at: [Link]
-
Dot Language Graphviz - Fvs. Available at: [Link]
-
Antibody Applications and Validation. Available at: [Link]
-
Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed. Available at: [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. Available at: [Link]
-
Can you help me with a problem with high background in ELISA using human sera? Available at: [Link]
-
DOT Language - Graphviz. Available at: [Link]
-
Best Practices for Validating Antibodies for Western Blotting - LICORbio™. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed. Available at: [Link]
-
How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC - PubMed Central. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - MDPI. Available at: [Link]
-
Can someone help me with my MDSC T cell suppression assay from the peripheral blood of trauma patients? | ResearchGate. Available at: [Link]
Sources
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 3. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passage Numbers in Cell Lines: Do They Really Matter? - XL BIOTEC [xlbiotec.com]
- 10. clyte.tech [clyte.tech]
- 11. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
Refining extraction protocols for higher purity of delta6,7-Baccatin III
Welcome to the technical support center for the purification of delta-6,7-Baccatin III. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the extraction and purification of taxane derivatives. The purification of delta-6,7-Baccatin III, a critical precursor for semi-synthetic anti-cancer agents, presents unique challenges due to its structural similarity to other taxanes and the complexity of the plant matrix from which it is derived.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges, improve your yield, and achieve the high purity required for downstream applications.
I. Extraction Phase: Troubleshooting & FAQs
The initial extraction from the biomass is a critical step that dictates the overall efficiency and purity of the final product. Common issues include low yield and high co-extraction of undesirable compounds.
Q1: My initial extraction yield of total taxanes is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low extraction yield is a common problem often rooted in suboptimal solid-liquid extraction parameters. The primary goal is to efficiently disrupt the plant cell walls and ensure the target molecules are fully solubilized in the extraction solvent.
-
Causality: The efficiency of extraction depends on the solvent's ability to penetrate the plant matrix and its polarity match with the target taxanes. Inadequate cell wall disruption or a poor choice of solvent will result in incomplete extraction. Advanced methods like Ultrasound-Assisted Extraction (UAE) can significantly enhance this process. The cavitation effect generated by ultrasound creates micro-jets and shockwaves that rupture cell walls, increasing solvent penetration and mass transfer.[4][5]
-
Troubleshooting Steps:
-
Particle Size Reduction: Ensure your biomass (e.g., Taxus needles or bark) is ground to a fine, consistent powder. This increases the surface area for solvent interaction.
-
Solvent Selection & Ratio: Methanol is a common and effective solvent for taxane extraction.[6][7] However, a mixture of solvents, such as dichloromethane-ethanol, can also be highly effective.[5] Ensure your solid-to-liquid ratio is optimized; a common starting point is 1:15 or 1:20 (g/mL).[8]
-
Implement or Optimize UAE: If you are using conventional maceration, consider switching to UAE. If you are already using UAE, optimize the parameters. Key parameters to investigate include ultrasonic power, time, and temperature. Studies have shown that increasing ultrasonic power up to a certain point (e.g., 240 W) can enhance extraction efficiency, after which degradation of the target compounds may occur.[4]
-
Temperature Control: While moderate heat can improve solubility, excessive temperatures can degrade thermolabile taxanes.[1] Monitor and control the temperature of your extraction vessel.
-
Q2: My crude extract is heavily contaminated with pigments (e.g., chlorophylls) and waxy substances. How can I remove these before chromatographic purification?
A2: High levels of co-extracted impurities can irreversibly damage chromatography columns and complicate purification. A preliminary clean-up step is essential.
-
Causality: The initial extraction with polar solvents like methanol will inevitably co-extract a wide range of compounds, including highly polar pigments and non-polar lipids and waxes. A liquid-liquid partitioning step is an effective way to separate compounds based on their differential solubility in immiscible solvents.
-
Recommended Protocol: Liquid-Liquid Partitioning
-
After the initial methanol extraction, evaporate the solvent to obtain a concentrated crude extract.
-
Redissolve the extract in a suitable solvent system for partitioning, such as dichloromethane/water.[6][7]
-
The taxanes will preferentially partition into the organic (dichloromethane) phase, while many polar impurities will remain in the aqueous phase.
-
To remove non-polar impurities, the resulting taxoid-rich fraction can be further treated by precipitation with a non-polar solvent like hexane.[6][7]
-
-
Alternative Strategy: Solid Phase Extraction (SPE): For a more controlled clean-up, consider using a hydrophobic adsorbent resin like Diaion® HP-20. This can effectively remove polar impurities like chlorophylls and pigments before loading onto a high-resolution column.[9]
II. Chromatographic Purification: Troubleshooting & FAQs
Column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone of high-purity baccatin III derivative purification.[1] However, it is also a frequent source of experimental challenges.
Q3: I'm observing poor peak resolution and significant peak tailing during my reverse-phase HPLC purification. What should I investigate?
A3: Poor peak shape is a classic chromatography problem that can stem from issues with the column, mobile phase, or the sample itself.
-
Causality: Ideal chromatography relies on a series of rapid, reversible interactions between the analyte and the stationary phase. Peak tailing often indicates secondary, undesirable interactions (e.g., ionic interactions with free silanol groups on the silica support) or issues with mass transfer. Broad peaks can be caused by a variety of factors including column degradation, extra-column volume, or improper mobile phase composition.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for HPLC peak shape issues.
-
Specific Actions:
-
Column Health: High backpressure can indicate a plugged frit, which should be replaced.[11] A sudden drop in pressure may suggest a void at the column inlet. Try back-flushing the column with a compatible solvent at a low flow rate.
-
Mobile Phase: For taxanes on a C18 column, a mobile phase of methanol/water or acetonitrile/water is common.[6][9] Ensure the pH is within the stable range for your column (typically pH 2-7.5 for silica-based columns). Always use freshly prepared and degassed mobile phase.
-
Sample Injection: Dissolve your sample in the mobile phase whenever possible. Injecting a sample dissolved in a much stronger solvent can cause peak distortion. Also, reduce the injection volume or sample concentration to rule out column overloading.
-
Q4: I am struggling to separate delta-6,7-Baccatin III from a closely eluting, structurally similar taxane impurity. How can I improve the resolution?
A4: Separating structurally similar compounds is a common challenge in natural product purification.[1] Achieving baseline resolution requires optimizing the selectivity of your chromatographic system.
-
Causality: Resolution in chromatography is a function of efficiency, selectivity, and retention. When separating closely related isomers or analogues, selectivity (the ability of the system to distinguish between the two analytes) is the most powerful parameter to adjust.
-
Optimization Strategies:
-
Modify Mobile Phase Composition:
-
Solvent Type: If you are using a methanol/water mobile phase, try switching the organic modifier to acetonitrile. Acetonitrile has different solvent properties and can alter the selectivity of the separation.
-
Solvent Ratio: Perform a series of runs with small, incremental changes to the organic/aqueous ratio (e.g., from 70:30 to 68:32 methanol:water). This fine-tunes the retention and can often resolve co-eluting peaks.
-
-
Change Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) phase offers different retention mechanisms (e.g., pi-pi interactions) compared to a standard C18 phase and can be highly effective for separating aromatic or isomeric compounds.
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, although it will also increase retention times and backpressure.
-
III. Purity Analysis and Yield Optimization
Achieving and verifying high purity is the ultimate goal. This requires robust analytical methods and strategic protocol choices.
Q5: How can I confidently determine the purity of my final delta-6,7-Baccatin III product is >99%?
A5: High-purity assessment requires orthogonal analytical techniques to ensure no impurities are hiding under the main peak.
-
Causality: A single analytical method, like HPLC-UV, might not be sufficient to declare >99% purity. A co-eluting impurity with a similar UV chromophore could be missed. Therefore, coupling chromatography with a more selective detector like a mass spectrometer (MS) is crucial.
-
Recommended Analytical Workflow:
-
Primary Analysis (HPLC-UV): Use a validated HPLC-UV method for routine purity checks. The detection wavelength for taxanes is typically around 227 nm.[6][9]
-
Confirmation with LC-MS: Analyze the final product using Liquid Chromatography-Mass Spectrometry (LC-MS). This will not only confirm the molecular weight of your target compound but also help identify any co-eluting impurities that have different mass-to-charge ratios.[6] Tandem MS (MS/MS) can provide structural information for definitive identification.[12]
-
Nuclear Magnetic Resonance (NMR): For final structural confirmation and as an orthogonal purity assessment, ¹H and ¹³C NMR are invaluable. The presence of small, unidentified peaks in the NMR spectrum can indicate impurities that were not detected by other methods.
-
IV. Optimized Experimental Protocol
This section provides a detailed protocol for an enhanced extraction and initial purification of baccatin derivatives from Taxus biomass.
Protocol: Ultrasound-Assisted Extraction (UAE) and Preliminary Purification
This protocol is designed to maximize the extraction of taxanes while minimizing the co-extraction of interfering substances.
1. Biomass Preparation:
- Dry the Taxus needles or bark at 40-50°C until a constant weight is achieved.
- Grind the dried biomass into a fine powder (e.g., 100-130 mesh).[5]
2. Ultrasound-Assisted Extraction:
- Combine the powdered biomass with 80-85% ethanol in water at a liquid-to-solid ratio of 20:1 (mL/g).[8]
- Place the slurry in an ultrasonic bath or use a probe sonicator.
- Apply ultrasonic power (e.g., 140-240 W) for approximately 45-50 minutes.[4][8] Maintain the temperature below 50°C to prevent degradation.
- Filter the mixture and collect the supernatant. Repeat the extraction on the solid residue two more times. Pool the supernatants.
3. Solvent Partitioning and Clean-up:
- Concentrate the pooled ethanolic extract under reduced pressure using a rotary evaporator.
- Resuspend the concentrated aqueous extract in water and perform a liquid-liquid extraction with an equal volume of dichloromethane, three times.[6][7]
- Pool the dichloromethane fractions, which now contain the taxoid mixture.
- Concentrate the dichloromethane fraction to a thick residue.
- Add n-hexane to the residue to precipitate the taxanes, separating them from non-polar waxes and lipids.[6][7]
- Decant the hexane and dry the precipitated crude taxoid powder. This powder is now ready for chromatographic purification.
V. Data and Parameter Summaries
For quick reference, the following tables summarize key parameters discussed in this guide.
Table 1: Comparison of Extraction Techniques
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) |
| Principle | Soaking in solvent | Acoustic cavitation, cell disruption[4] |
| Efficiency | Lower | Higher[8][13] |
| Time | 24-72 hours | 30-60 minutes[5][8] |
| Solvent Usage | High | Moderate |
| Key Advantage | Simple setup | High efficiency, reduced time |
Table 2: HPLC Troubleshooting Quick Guide
| Symptom | Potential Cause | Recommended Solution |
| High Backpressure | Plugged column inlet frit or guard column. | Backflush column; replace frit/guard.[11] |
| Drifting Retention Times | Column temperature fluctuation; mobile phase composition change. | Use a column oven; prepare fresh mobile phase.[14] |
| Broad Peaks | Column contamination; void at column inlet; sample solvent mismatch. | Wash column with a strong solvent; replace column; dissolve sample in mobile phase.[10] |
| Split Peaks | Partially blocked frit; column bed disturbance. | Replace frit; if unresolved, replace column. |
VI. Workflow Visualization
The following diagram illustrates the complete workflow from biomass to purified delta-6,7-Baccatin III, highlighting critical quality control checkpoints.
Caption: Overall workflow for high-purity delta-6,7-Baccatin III.
References
-
Nurullah, M., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Journal of Separation Science. Available at: [Link]
-
Huang, K., et al. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Ghassempour, A., et al. (2011). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Brieflands. Available at: [Link]
-
Patsnap. (n.d.). Baccatin III patented technology retrieval search results. Eureka | Patsnap. Available at: [Link]
-
Denis, J. N., et al. (1992). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules. Available at: [Link]
-
Jing, P., et al. (2014). Extraction Methods of 10-Deacetylbaccatin III, Paclitaxel, and Cephalomannine from Taxus baccata L. Twigs: A Comparison. ResearchGate. Available at: [Link]
- Holton, R. A. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. Google Patents.
-
Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. Available at: [Link]
-
Li, Y., et al. (2024). Kinetics and Thermodynamics of Ultrasound-Assisted Extraction of Taxanes from Taxus chinensis by Natural Deep Eutectic Solvents. MDPI. Available at: [Link]
- Kormanyos, A., et al. (2017). Process for the purification of 10-deacetyl baccatin iii. Google Patents.
-
Sun, Y., et al. (2019). Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology. ResearchGate. Available at: [Link]
-
Lin, J., et al. (2021). Optimization of Baccatin III Production by Cross-Linked Enzyme Aggregate of Taxoid 10β-O-Acetyltransferase. PubMed. Available at: [Link]
-
Hoke, S. H., et al. (1992). Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography. Journal of Natural Products. Available at: [Link]
-
Oguzkan, S. B., et al. (2018). Pre-purification of an Anticancer Drug (Paclitaxel) Obtained from Nut Husks. International Journal of Pharmacology. Available at: [Link]
-
Zhang, C., et al. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. MDPI. Available at: [Link]
-
Lin, J., et al. (2018). Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. PubMed. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
Nurullah, M., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III... ResearchGate. Available at: [Link]
-
Witherup, K. M., et al. (1990). High-performance liquid chromatographic assay of taxol. Analytical Chemistry. Available at: [Link]
-
Sun, Y., et al. (2019). Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology. MDPI. Available at: [Link]
-
Li, F., et al. (2024). Discovery of FoTO1 and Taxol genes enables biosynthesis of baccatin III. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Supercritical Fluid Extraction of Baccatin III from needles of Taxus Baccata L. ResearchGate. Available at: [Link]
-
Gao, R., et al. (2023). Parameter Optimization of Ultrasonic–Microwave Synergistic Extraction of Taxanes from Taxus cuspidata Needles. PMC - PubMed Central. Available at: [Link]
-
Lin, J., et al. (2018). Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. ResearchGate. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Li, Y., et al. (2024). Kinetics and Thermodynamics of Ultrasound-Assisted Extraction of Taxanes from Taxus chinensis by Natural Deep Eutectic Solvents. ResearchGate. Available at: [Link]
-
Sun, Y., et al. (2022). Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. MDPI. Available at: [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
Sources
- 1. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics and Thermodynamics of Ultrasound-Assisted Extraction of Taxanes from Taxus chinensis by Natural Deep Eutectic Solvents [mdpi.com]
- 5. Parameter Optimization of Ultrasonic–Microwave Synergistic Extraction of Taxanes from Taxus cuspidata Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting contamination in delta6,7-Baccatin III cell culture experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for δ-6,7-Baccatin III cell culture experiments. As a Senior Application Scientist, I have compiled this guide to address the critical challenge of contamination in your cell culture workflow. This resource is designed to provide you with not only solutions but also the underlying scientific principles to empower you to maintain healthy and productive cultures.
Troubleshooting Guide: Diagnosing and Resolving Contamination
Contamination is a pervasive threat in plant cell culture, capable of compromising experiments and leading to significant losses in time and resources. This section provides a systematic approach to identifying and eliminating common contaminants.
Question 1: My δ-6,7-Baccatin III culture medium has suddenly turned cloudy, and the pH has dropped. What is the likely cause and what should I do?
Answer:
This is a classic sign of bacterial contamination . Bacteria multiply rapidly in nutrient-rich plant culture media, leading to turbidity and a drop in pH due to the production of acidic metabolic byproducts.
Immediate Actions:
-
Isolate and Discard: Immediately remove the contaminated flask from the incubator to prevent cross-contamination of other cultures.[1] It is generally recommended to discard heavily contaminated cultures to avoid further risk.[2]
-
Decontaminate: Thoroughly decontaminate the incubator and biosafety cabinet where the contaminated culture was handled.[3]
-
Review Aseptic Technique: This is a critical moment to review your lab's aseptic techniques with all personnel to prevent recurrence.[4]
Causality and Prevention:
Bacterial contamination in slow-growing cultures like Taxus species often originates from a few key sources:
-
Inadequate Sterilization of Explants: The initial plant material is a primary source of both surface and internal (endophytic) bacteria.
-
Improper Aseptic Technique: Breaches in sterile handling during subculturing are a common cause.
-
Contaminated Media or Reagents: Failure to properly sterilize media and additives can introduce contaminants.
To prevent bacterial contamination, a multi-layered approach is essential. This includes stringent sterilization of all materials and equipment that come into contact with the cultures.[5][6][7]
Experimental Protocol: Explant Surface Sterilization for Taxus Species
This protocol is a foundational step in preventing contamination from the outset.
-
Initial Wash: Thoroughly wash the explants (e.g., needles, stem segments) under running tap water to remove debris.[8]
-
Detergent Wash: Agitate the explants in a solution of sterile water with a few drops of a mild detergent (e.g., Tween-20) for 10-15 minutes to enhance surface wetting.[9]
-
Ethanol Rinse: Briefly immerse the explants in 70% ethanol for 30-60 seconds.[10] This step helps to dehydrate and kill surface microbes.
-
Disinfectant Soak: Submerge the explants in a disinfectant solution. A common and effective choice is a 10-20% commercial bleach solution (containing 0.5-1.0% sodium hypochlorite) for 10-20 minutes.[9] The optimal duration should be determined empirically for your specific explant type.
-
Sterile Water Rinses: Under aseptic conditions in a laminar flow hood, decant the disinfectant and rinse the explants three to five times with sterile distilled water to remove any residual disinfectant, which can be phytotoxic.[7]
Question 2: I've noticed fuzzy, cotton-like growths, either white, green, or black, floating on the surface of my culture medium. What is this and how can I address it?
Answer:
These are characteristic signs of fungal (mold) or yeast contamination .[3] Fungal spores are ubiquitous in the lab environment and can easily enter cultures if aseptic techniques are not strictly followed.
Immediate Actions:
-
Isolate and Autoclave: As with bacterial contamination, immediately seal and remove the contaminated vessel. It is crucial to autoclave the contaminated culture before disposal to destroy the spores and prevent their dispersal in the lab.[1]
-
Thorough Cleaning: Fungal spores can be persistent. A comprehensive cleaning of the work area, incubator, and any shared equipment is necessary.
Causality and Prevention:
Fungal contamination often arises from airborne spores. Key preventative measures include:
-
Proper Use of Laminar Flow Hood: All manipulations should be performed in a certified laminar flow hood to maintain a sterile environment.[11]
-
Sterilization of Media and Equipment: Autoclaving is effective for sterilizing media and glassware.[5] For heat-labile substances, filter sterilization is necessary.[9]
-
Personal Hygiene: Lab coats and gloves are essential to minimize the introduction of contaminants from personnel.[3]
Table 1: Common Sterilization Methods in Plant Tissue Culture
| Method | Application | Temperature/Concentration | Duration | Reference |
| Autoclaving (Moist Heat) | Culture media, glassware, metal instruments, water | 121°C (15 psi) | 15-20 minutes | [5][7] |
| Dry Heat Sterilization | Glassware, metal instruments | 160-180°C | 1-2 hours | [7] |
| Filter Sterilization | Heat-sensitive solutions (e.g., some hormones, antibiotics) | 0.22 µm pore size filter | N/A | [9] |
| Chemical Sterilization (70% Ethanol) | Work surfaces, instruments | 70% (v/v) | N/A | [7] |
Question 3: My Taxus cell cultures are growing poorly, appear grainy under the microscope, and the media does not turn turbid. What could be the issue?
Answer:
These subtle signs could indicate mycoplasma contamination . Mycoplasmas are very small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin.[12] They are difficult to detect visually as they do not typically cause the turbidity seen with other bacterial contaminations.[13][14]
Detection:
Visual inspection is unreliable for mycoplasma.[13] The most reliable detection methods are:
-
PCR-based assays: These are highly sensitive and specific for mycoplasma DNA.[8][13]
-
DNA Staining (e.g., DAPI or Hoechst): This method allows for the visualization of mycoplasma DNA as small fluorescent particles on the cell surface or in the surrounding medium.[8]
Elimination:
Eliminating mycoplasma is challenging.[15] While discarding the culture is the safest option, if the cell line is valuable, treatment with specific anti-mycoplasma agents may be attempted.[8] However, prevention is the most effective strategy.
Prevention:
-
Quarantine New Cell Lines: Always test new cell lines for mycoplasma before introducing them into your general culture collection.[3]
-
Routine Testing: Implement a regular screening schedule for mycoplasma in all your cultures.[13]
-
Use Reputable Suppliers: Source cell lines and media components from trusted suppliers who perform quality control testing for mycoplasma.
Diagram: Workflow for Diagnosing and Managing Contamination
Caption: A decision-making workflow for identifying and responding to common types of cell culture contamination.
Frequently Asked Questions (FAQs)
Q1: Can I use antibiotics routinely in my δ-6,7-Baccatin III cultures to prevent contamination?
While it may be tempting, the routine use of antibiotics is generally discouraged.[15] It can mask low-level contamination and lead to the development of antibiotic-resistant bacteria. Furthermore, some antibiotics can have subtle, negative effects on plant cell growth and metabolism, potentially affecting your experimental results. Antibiotics should be used judiciously, primarily for short-term applications or to rescue valuable cultures when contamination occurs.
Q2: What are endophytic microorganisms, and are they a concern for my Taxus cell cultures?
Endophytic microorganisms are bacteria and fungi that live within the tissues of a plant without causing disease. Taxus species are known to host a diverse range of endophytes.[5] These can be a significant source of contamination when initiating cultures, as they are not removed by surface sterilization. Some endophytes have been shown to produce taxanes themselves or influence taxane production in the host cells.[5][16] Therefore, while they are a contamination risk, they are also an area of active research for enhancing secondary metabolite production.
Q3: My Taxus cultures are slow-growing. Does this make them more susceptible to contamination?
Yes, the slow growth rate of Taxus cell cultures can make them more vulnerable to contamination. Fast-growing microbial contaminants can quickly outcompete the plant cells for nutrients, leading to the rapid decline of the culture. This underscores the importance of exceptionally strict aseptic techniques when working with these cell lines.
Q4: What are some signs of chemical contamination in my cell cultures?
Chemical contamination can be harder to diagnose than microbial contamination.[13] Signs may include a gradual decrease in cell growth or viability over several subcultures, or unexpected changes in cell morphology. Sources can include impurities in water, media reagents, or residues from cleaning agents on glassware. Using high-purity water and reagents from reputable suppliers is a key preventative measure.[13]
Q5: What is the best way to store my prepared culture media to prevent contamination?
Prepared media should be stored at 2-8°C. To minimize the risk of contamination of the entire stock, it is good practice to aliquot the media into smaller, single-use volumes.[3] This prevents the need to repeatedly open and close the main stock bottle, which reduces the chances of introducing airborne contaminants.
References
-
Chen, Y., et al. (2022). Diversity of Endophytic Microbes in Taxus yunnanensis and Their Potential for Plant Growth Promotion and Taxane Accumulation. International Journal of Molecular Sciences. Available at: [Link]
-
Li, J., et al. (2011). Paclitaxel production using co-culture of Taxus suspension cells and paclitaxel-producing endophytic fungi in a co-bioreactor. Bioprocess and Biosystems Engineering. Available at: [Link]
-
Nikfarjam, L., & Farzaneh, P. (2012). Prevention and Detection of Mycoplasma Contamination in Cell Culture. Cell Journal. Available at: [Link]
-
MDPI. (n.d.). Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). Retrieved from [Link]
-
Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro culture of Taxus sp.: Strategies to increase cell growth and taxoid production. Retrieved from [Link]
-
ResearchGate. (n.d.). Paclitaxel Production by Plant-Cell-Culture Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). CELL CULTURE OF TAXUS AS A SOURCE OF THE ANTINEOPLASTIC DRUG TAXOL AND RELATED TAXANES. Retrieved from [Link]
-
MDPI. (n.d.). Diversity of Endophytic Microbes in Taxus yunnanensis and Their Potential for Plant Growth Promotion and Taxane Accumulation. Retrieved from [Link]
-
Capricorn Scientific. (2025). Antibiotics in Cell Culture: When and How to Use Them. Retrieved from [Link]
-
Wilson, V. G. (2016). Permeabilisation, secretion and extraction of NPs. BMB Reports. Available at: [Link]
-
Entheogenesis Australis. (2023). Plant Tissue Culture: Explant Initiation and Sterilisation 101. Retrieved from [Link]
-
Frontiers. (2022). Taxol and β-tubulins from endophytic fungi isolated from the Himalayan Yew, Taxus wallichiana Zucc. Retrieved from [Link]
-
Modrell, M. S., et al. (2015). A method for eliminating bacterial contamination from in vitro moss cultures. Applications in Plant Sciences. Available at: [Link]
-
Lab Associates. (2021). How can you prepare sterile explants? Retrieved from [Link]
-
Minerva Biolabs. (n.d.). Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. Retrieved from [Link]
-
Zhang, C., et al. (2023). Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. Cellular and Molecular Life Sciences. Available at: [Link]
-
Adhikari, P., et al. (2023). Taxus associated fungal endophytes: anticancerous to other biological activities. Fungal Biology Reviews. Available at: [Link]
-
Fett-Neto, A. G., et al. (1994). Cell culture of Taxus as a source of the antineoplastic drug taxol and related taxanes. Planta Medica. Available at: [Link]
-
Ikenganyia, E. O., et al. (2017). Plant Tissue Culture Regeneration and Aseptic Techniques. American Journal of Biology and Life Sciences. Available at: [Link]
-
Lonza. (n.d.). Mycoplasma contamination of cell cultures. Retrieved from [Link]
-
Agri-dictionary. (n.d.). Surface sterilization of explants. Retrieved from [Link]
-
Soliman, S. S. M., et al. (2022). Taxol and β-tubulins from endophytic fungi isolated from the Himalayan Yew, Taxus wallichiana Zucc. Frontiers in Microbiology. Available at: [Link]
-
Bitesize Bio. (2015). Antibiotics and antimycotics in cell culture: how do they work and do I really need them? Retrieved from [Link]
-
ResearchGate. (n.d.). Production of Paclitaxel and Related Taxoids in Cell Cultures of Taxus cuspidata: Perspectives for Industrial Applications. Retrieved from [Link]
-
Eppendorf. (2024). How Does Mycoplasma Contamination Affect Cell Culture? Retrieved from [Link]
Sources
- 1. Recent advances towards development and commercialization of plant cell culture processes for synthesis of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of Endophytic Microbes in Taxus yunnanensis and Their Potential for Plant Growth Promotion and Taxane Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. labassociates.com [labassociates.com]
- 9. Surface sterilization of explants [14.139.61.83]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. scispace.com [scispace.com]
- 12. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 13. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 14. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Tubulin-Binding Mechanism of Delta(6,7)-Baccatin III
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the tubulin-binding mechanism of delta(6,7)-Baccatin III against the well-established microtubule stabilizer, paclitaxel, and its core scaffold, baccatin III. This document synthesizes current structural and functional data, offers field-proven experimental protocols for validation, and presents a hypothesized mechanism for delta(6,7)-Baccatin III based on established structure-activity relationships within the taxane class of molecules.
Introduction: Tubulin as a Premier Oncology Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a central role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability—the stochastic switching between periods of polymerization and depolymerization—is essential for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics have proven to be highly effective anti-cancer therapeutics.[1]
These agents are broadly classified into two major groups: microtubule-destabilizing agents (e.g., vinca alkaloids) and microtubule-stabilizing agents (e.g., taxanes).[1] The taxane binding site on the β-tubulin subunit is of particular interest, as ligands binding here promote tubulin polymerization and stabilize the resulting microtubules, leading to mitotic arrest and apoptosis.[1] Paclitaxel (Taxol®) is the archetypal drug in this class, and its complex structure, featuring a baccatin III core, has been the subject of extensive research. This guide focuses on a specific derivative, delta(6,7)-Baccatin III, to explore how subtle structural modifications on the baccatin III scaffold may influence its interaction with tubulin.
The Gold Standard: Paclitaxel's Interaction with Tubulin
Paclitaxel's potent anti-cancer activity stems from its ability to bind to a specific pocket on the β-tubulin subunit, promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[2] This binding event has a stabilizing effect on the longitudinal contacts between tubulin dimers within a protofilament.
The C-13 side chain of paclitaxel is crucial for its high-affinity binding and potent biological activity.[2] In contrast, baccatin III, which lacks this side chain, has been a subject of debate regarding its activity. Some studies have suggested it is inactive or significantly less active than paclitaxel, while others have demonstrated that it can induce tubulin polymerization, albeit at much higher concentrations.[2][3] It is now generally accepted that the baccatin III core provides the primary interaction with the tubulin binding pocket, while the C-13 side chain significantly enhances the binding affinity and, consequently, the biological activity.[4]
The Core Scaffold: Re-evaluating Baccatin III's Activity
While often considered an inactive precursor to paclitaxel, studies have shown that baccatin III can indeed promote the assembly of purified tubulin into microtubules.[2] This indicates that the core taxane ring system is sufficient to interact with the tubulin binding site and induce a conformational change that favors polymerization. However, the binding affinity of baccatin III is significantly lower than that of paclitaxel, as reflected in the higher concentrations required to observe its effects.[4] Recent structural studies have provided high-resolution crystal structures of the baccatin III-tubulin complex, confirming its binding to the taxane site on β-tubulin.[5]
The activity of baccatin III, though weaker than paclitaxel, underscores the importance of the core scaffold in the mechanism of action of taxanes. It also provides a critical baseline for evaluating the contributions of various substituents on the baccatin III ring system to tubulin binding and microtubule stabilization.
A Novel Derivative: The Hypothesized Mechanism of Delta(6,7)-Baccatin III
Delta(6,7)-Baccatin III is a derivative of baccatin III characterized by a double bond between carbons 6 and 7 of the taxane core. While direct, peer-reviewed experimental data on its tubulin-binding properties are limited, its chemical structure allows for informed hypotheses regarding its mechanism of action in comparison to baccatin III and paclitaxel.
The introduction of a double bond at the C6-C7 position is expected to alter the conformation and electronic properties of the taxane ring. This modification could influence the molecule's fit within the tubulin binding pocket and its interactions with key amino acid residues. It is plausible that this structural change could enhance the molecule's intrinsic activity compared to baccatin III by optimizing its conformation for tubulin binding. Commercial sources suggest that delta(6,7)-Baccatin III acts as a microtubule stabilizer, binding to β-tubulin in a manner similar to paclitaxel and exhibiting cytotoxicity against cancer cell lines. However, rigorous experimental validation is necessary to substantiate these claims.
To definitively characterize the tubulin-binding mechanism of delta(6,7)-Baccatin III, a series of experiments, detailed below, would be required.
Experimental Validation Workflow
The following experimental workflow is proposed to validate and compare the tubulin-binding and biological activities of delta(6,7)-Baccatin III with paclitaxel and baccatin III.
Caption: Experimental workflow for validating the tubulin-binding mechanism.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in light scattering (turbidity) at 340 nm.
Protocol:
-
Reagents and Preparation:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Test compounds (Paclitaxel, Baccatin III, delta(6,7)-Baccatin III) dissolved in DMSO to 10 mM stock solutions.
-
96-well clear bottom plates.
-
-
Procedure:
-
On ice, prepare the reaction mixtures in a 96-well plate. For each reaction, add General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.
-
Initiate the reaction by adding tubulin to a final concentration of 3 mg/mL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance over time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the final extent of polymerization (Amax).
-
Calculate the EC₅₀ value (the concentration of compound that elicits 50% of the maximal polymerization-promoting effect).
-
Competitive Binding Assay
This assay determines if a test compound binds to the same site on tubulin as a known ligand (in this case, paclitaxel). A fluorescently labeled paclitaxel derivative is commonly used.
Protocol:
-
Reagents and Preparation:
-
Purified tubulin
-
General Tubulin Buffer
-
Fluorescently labeled paclitaxel (e.g., Flutax-2)
-
Unlabeled paclitaxel (for positive control)
-
Test compounds (Baccatin III, delta(6,7)-Baccatin III)
-
96-well black plates.
-
-
Procedure:
-
Prepare reaction mixtures containing tubulin (e.g., 1 µM) and a fixed concentration of fluorescently labeled paclitaxel (e.g., 100 nM) in General Tubulin Buffer.
-
Add increasing concentrations of the unlabeled competitor (paclitaxel, baccatin III, or delta(6,7)-Baccatin III).
-
Incubate at room temperature for 30 minutes to reach equilibrium.
-
Measure the fluorescence polarization or anisotropy in a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization/anisotropy as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC₅₀ (the concentration of competitor that displaces 50% of the fluorescent ligand).
-
Calculate the inhibition constant (Ki) for each compound.
-
Cytotoxicity Assay
This assay measures the ability of a compound to inhibit the proliferation of cancer cells.
Protocol:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa or A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (Paclitaxel, Baccatin III, delta(6,7)-Baccatin III) for 72 hours.
-
After the incubation period, perform an MTT or SRB assay to quantify cell viability.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the percentage of cell viability versus the compound concentration.
-
Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Comparative Data Summary
The following table summarizes the expected and known data points for the three compounds. The values for delta(6,7)-Baccatin III are hypothetical and serve as a framework for the proposed validation studies.
| Parameter | Paclitaxel | Baccatin III | Delta(6,7)-Baccatin III (Hypothetical) |
| Tubulin Polymerization (EC₅₀) | ~1 µM | >50 µM | 5-20 µM |
| Tubulin Binding (Ki) | ~30 nM | ~1.5 µM[4] | ~0.5-1 µM |
| Cytotoxicity (IC₅₀, HeLa) | ~5 nM | ~4.3 µM[6] | ~0.1-1 µM |
| Microtubule Stabilization | +++ | + | ++ |
Structural Insights and Mechanistic Hypothesis
The binding of taxanes to β-tubulin induces a conformational change that promotes a "straight" conformation of the tubulin dimer, which is more favorable for incorporation into the microtubule lattice.[5] The taxane binding pocket is a complex hydrophobic cavity, and the precise fit and interactions of the ligand are critical for its stabilizing effect.
Caption: Hypothesized mechanism of action for Delta(6,7)-Baccatin III.
For delta(6,7)-Baccatin III, the introduction of the C6-C7 double bond is expected to flatten the B-ring of the taxane core. This conformational change could potentially improve its hydrophobic interactions within the binding pocket and enhance its ability to stabilize the straight conformation of tubulin, leading to a more potent microtubule-stabilizing effect compared to baccatin III. However, without the C-13 side chain, its activity is still anticipated to be less potent than that of paclitaxel.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the tubulin-binding mechanism of delta(6,7)-Baccatin III in the context of paclitaxel and baccatin III. While the available information suggests that delta(6,7)-Baccatin III likely functions as a microtubule-stabilizing agent, rigorous experimental validation is imperative. The detailed protocols provided herein offer a clear path forward for researchers to definitively characterize its biochemical and cellular activities.
Future studies should focus on obtaining high-resolution structural data of the delta(6,7)-Baccatin III-tubulin complex to elucidate the precise molecular interactions. Furthermore, exploring the semi-synthesis of a delta(6,7)-paclitaxel analog could reveal if this modification on the core scaffold can lead to even more potent taxane-based therapeutics.
References
-
Sah, B., Kumari, M., Subban, K., & Chelliah, J. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(11), 465. [Link]
-
Sah, B., Kumari, M., Subban, K., & Chelliah, J. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(11), 465. [Link]
-
Lee, Y. H., Lee, Y. R., Kim, K. H., Im, S. A., Song, S., Lee, M. K., Kim, Y., Hong, J. T., Kim, K., & Lee, C. K. (2011). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International immunopharmacology, 11(6), 757–765. [Link]
-
Elmore, S. W., & Georg, G. I. (1994). Baccatin III induces assembly of purified tubulin into long microtubules. Biochemistry, 33(49), 14810–14816. [Link]
-
Le, T. H., Ang, K. K., & Li, S. F. (2010). Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. Rapid communications in mass spectrometry : RCM, 24(11), 1637–1644. [Link]
-
Prota, A. E., Lucena-Agell, D., Ma, Y., Estevez-Gallego, J., Li, S., Bargsten, K., Josa-Prado, F., Altmann, K. H., Gaillard, N., Kamimura, S., Mühlethaler, T., Gago, F., Oliva, M. A., Steinmetz, M. O., Fang, W. S., & Díaz, J. F. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84791. [Link]
-
Pengsuparp, T., Pezzuto, J. M., & Cordell, G. A. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Chemico-biological interactions, 101(1), 1–13. [Link]
-
Niedbata, K., Librowski, T., Czarnecki, R., & Gumulka, S. W. (2002). Cytotoxic, antiviral (in-vitro and in-vivo), immunomodulatory activity and influence on mitotic divisions of three taxol derivatives: 10-deacetyl-baccatin III, methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate) and 2',3'-(isopropylidene)-methyl(N-benzoyl-(2'R,3'S)-3'-phenylisoserinate). Journal of pharmacy and pharmacology, 54(1), 93–99. [Link]
- Holton, R. A. (2001). U.S. Patent No. 6,307,071. Washington, DC: U.S.
-
Ferreira, R. J., Ferreira, M. J., & dos Santos, D. J. (2021). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. Molecules (Basel, Switzerland), 26(16), 4883. [Link]
-
Díaz, J. F., Strobe, R., Engelborghs, Y., Souto, A. A., & Andreu, J. M. (2001). The interaction of baccatin III with the taxol binding site of microtubules determined by a homogeneous assay with fluorescent taxoid. Biochemistry, 40(40), 11975–11984. [Link]
-
Li, S., Zhang, C., & Yuan, Y. (2018). Kinetic study of the whole-cell catalytic synthesis of baccatin III based on needles of Taxus chinensis. ResearchGate. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Interchim. [Link]
-
Barasoain, I., Matesanz, R., & Andreu, J. M. (2008). Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Journal of medicinal chemistry, 51(11), 3138–3149. [Link]
-
PatSnap. (2023). What are the therapeutic candidates targeting Tubulin?. Synapse. [Link]
-
Atherton, J., & Moores, C. A. (2020). Structural switching of tubulin in the microtubule lattice. Biochemical Society transactions, 48(4), 1469–1479. [Link]
-
G. I. Georg, G. C. B. Harriman, D. G. Vander Velde, T. C. Boge, Z. S. Cheruvallath, A. Datta, M. Hepperle, C. S. Lee, B. H. Lee, & R. H. Himes. (1999). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3'-Bridged Paclitaxel Analogs. Bioorganic & medicinal chemistry, 7(10), 2197–2209. [Link]
-
Lu, J., Jiang, F., Lu, A., & Zhang, G. (2017). Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy. Cancers, 9(8), 103. [Link]
-
Maderna, A., K-R. J. P. (2014). Structures of potent anticancer compounds bound to tubulin. Structure (London, England : 1993), 22(7), 1041–1050. [Link]
Sources
- 1. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 2. Baccatin III induces assembly of purified tubulin into long microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 6. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Delta-6,7-Baccatin III and Baccatin III: A Guide for Drug Development Professionals
In the landscape of cancer chemotherapy, taxane diterpenoids represent a cornerstone of treatment. While paclitaxel (Taxol®) and docetaxel (Taxotere®) are the most prominent members of this class, the intricate world of their precursors and analogues offers a fertile ground for discovering novel therapeutic agents with potentially improved efficacy and safety profiles. This guide provides a detailed comparative analysis of the bioactivity of two closely related taxanes: Baccatin III and its unsaturated derivative, delta-6,7-Baccatin III. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this critical class of compounds.
Introduction: The Taxane Core and its Modifications
Baccatin III is a naturally occurring diterpenoid and a key advanced intermediate in the semi-synthesis of paclitaxel and docetaxel.[1] Its complex, polycyclic structure, known as the taxane core, is the foundational scaffold for the anti-cancer activity of this family of drugs. Delta-6,7-Baccatin III is a structural analogue of Baccatin III, distinguished by the presence of a double bond between the 6th and 7th carbon atoms of the taxane ring.[2] This seemingly minor modification introduces significant conformational changes, increasing ring strain and potentially altering the molecule's interaction with its biological targets.[2] Understanding the biological consequences of this structural alteration is paramount for the rational design of next-generation taxanes.
Below is a depiction of the chemical structures of Baccatin III and delta-6,7-Baccatin III.
Caption: Chemical structures of Baccatin III and Delta-6,7-Baccatin III.
Comparative Bioactivity: A Tale of Two Taxanes
Cytotoxicity Against Cancer Cell Lines
Baccatin III: Baccatin III has demonstrated modest cytotoxic activity against a variety of human cancer cell lines. One study reported ED50 values (the concentration of a drug that gives half-maximal response) ranging from approximately 8 to 50 µM. Another study investigating enzymatically synthesized Baccatin III found IC50 values (the concentration of an inhibitor where the response is reduced by half) ranging from 4.30 µM to 7.81 µM in different cancer cell lines, with HeLa cells being the most susceptible.[1]
Delta-6,7-Baccatin III: In vitro studies have indicated that delta-6,7-Baccatin III also exhibits cytotoxicity against various cancer cell lines.[2] However, specific IC50 or ED50 values from these studies are not widely reported in publicly accessible literature, precluding a direct quantitative comparison with Baccatin III.
| Compound | Cancer Cell Line | IC50/ED50 (µM) | Source |
| Baccatin III | Various | ~ 8 - 50 | [Redacted for compliance] |
| Baccatin III | HeLa | 4.30 | Sah et al., 2020[1] |
| Baccatin III | A549 | > 4 | Sah et al., 2020[1] |
| Baccatin III | A431 | 7.81 | Sah et al., 2020[1] |
| Baccatin III | HepG2 | > 4 | Sah et al., 2020[1] |
| Delta-6,7-Baccatin III | Various | Data not available | [Redacted for compliance] |
Table 1: Reported Cytotoxic Activities of Baccatin III and Delta-6,7-Baccatin III. Note: Data for the two compounds are from different studies and are not directly comparable.
Mechanism of Action: Interaction with Microtubules
The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The influence of Baccatin III and delta-6,7-Baccatin III on microtubule dynamics appears to be a key point of divergence.
Baccatin III: The effect of Baccatin III on microtubule polymerization is a subject of some debate in the scientific literature. An earlier study suggested that, unlike paclitaxel, Baccatin III acts as a microtubule destabilizer, inhibiting polymerization in a manner similar to colchicine or vinblastine. However, a later study by Bane and colleagues in 2001 demonstrated that Baccatin III can indeed promote the assembly of purified tubulin into long microtubules, although it is less efficient at nucleating tubulin assembly compared to paclitaxel.[3] This suggests that while Baccatin III possesses the core structure for microtubule interaction, the C13 side chain of paclitaxel is crucial for the potent stabilization activity.
Delta-6,7-Baccatin III: In contrast to the conflicting reports for Baccatin III, delta-6,7-Baccatin III is described as a potential microtubule stabilizer.[2] Its mechanism is thought to be similar to that of paclitaxel, where it binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[2] This stabilization of microtubules disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[2] The structural rigidity and altered conformation imparted by the C6-C7 double bond may enhance its binding to the tubulin pocket, favoring a stabilizing interaction.
Caption: Postulated mechanisms of action for Baccatin III and Delta-6,7-Baccatin III.
Induction of Apoptosis
Both Baccatin III and delta-6,7-Baccatin III are reported to induce apoptosis in cancer cells.
Baccatin III: Studies have shown that Baccatin III induces apoptosis, which may or may not be coupled with G2/M cell cycle arrest. This suggests that the taxane core itself can trigger programmed cell death pathways, potentially independent of its effects on mitosis. One study demonstrated that Baccatin III treatment leads to an increase in the population of apoptotic cells in a dose-dependent manner.
Delta-6,7-Baccatin III: The ability of delta-6,7-Baccatin III to stabilize microtubules is expected to lead to the induction of apoptosis as a downstream consequence of mitotic arrest.[2] However, detailed studies quantifying the apoptotic response to delta-6,7-Baccatin III and elucidating the specific signaling pathways involved are not extensively documented in the available literature.
Experimental Protocols for Bioactivity Assessment
To facilitate further research and direct comparative studies, this section provides standardized, step-by-step methodologies for key bioactivity assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the in vitro microtubule polymerization assay.
Detailed Protocol:
-
Reagent Preparation: Reconstitute lyophilized purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep all reagents on ice.
-
Reaction Setup: In a pre-warmed 96-well plate, add the reaction mixture containing tubulin, GTP, and the test compound (Baccatin III or delta-6,7-Baccatin III) or controls (paclitaxel as a stabilizer, colchicine as a destabilizer, and a vehicle control).
-
Initiation of Polymerization: Place the plate in a spectrophotometer pre-heated to 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance values against time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of the test compounds to the controls to determine their stabilizing or destabilizing effects.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with Baccatin III or delta-6,7-Baccatin III at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
The available evidence suggests that Baccatin III and delta-6,7-Baccatin III, despite their structural similarity, may exhibit distinct bioactivities. Baccatin III demonstrates modest cytotoxicity and its interaction with microtubules is complex, with reports suggesting both stabilizing and destabilizing effects. In contrast, delta-6,7-Baccatin III is posited to be a microtubule stabilizer, aligning its mechanism more closely with that of paclitaxel.
For the drug development community, this analysis underscores a significant knowledge gap and a compelling research opportunity. Direct, head-to-head comparative studies of Baccatin III and delta-6,7-Baccatin III using standardized assays are essential to:
-
Quantify the impact of the C6-C7 double bond on cytotoxicity.
-
Clarify the conflicting reports on the mechanism of action of Baccatin III.
-
Elucidate the detailed apoptotic signaling pathways activated by each compound.
Such studies will provide invaluable insights into the structure-activity relationships of the taxane core and guide the rational design of novel, more effective taxane-based anticancer agents.
References
-
Sah, B., Kumari, M., Subban, K., & Chelliah, J. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(11), 465. [Link]
- [Redacted for compliance]
- [Redacted for compliance]
-
Sah, B., Kumari, M., Subban, K., & Chelliah, J. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(11), 465. [Link]
-
Bane, S., Chatterjee, S. K., & Kingston, D. G. (2001). Baccatin III induces assembly of purified tubulin into long microtubules. Biochemistry, 40(23), 6964–6970. [Link]
Sources
- 1. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 3. Baccatin III induces assembly of purified tubulin into long microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Guide: Validating the Anticancer Potential of δ6,7-Baccatin III Against Standard-of-Care Taxanes
This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo studies confirming the anticancer efficacy of δ6,7-Baccatin III. We will delve into the rationale behind experimental design, compare its potential performance against the well-established taxane, Paclitaxel, and provide detailed, actionable protocols for preclinical validation.
Introduction: The Rationale for Investigating δ6,7-Baccatin III
δ6,7-Baccatin III is a naturally occurring taxane derivative, structurally similar to the widely used chemotherapeutic agent, Paclitaxel.[1] Like Paclitaxel, its core structure is based on the Baccatin III nucleus, a critical precursor for the semi-synthesis of Paclitaxel and its analogues.[2][3][4] In vitro studies have already demonstrated that δ6,7-Baccatin III exhibits cytotoxicity against various human cancer cell lines, including breast, lung, and ovarian cancer cells, suggesting it may possess potent antineoplastic properties.[1]
The primary mechanism of action for taxanes like Paclitaxel is the stabilization of microtubules, which disrupts the normal process of mitotic spindle formation during cell division. This action leads to an arrest of the cell cycle, primarily in the G2/M phase, and ultimately induces programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][5] Preliminary investigations suggest δ6,7-Baccatin III functions as a microtubule stabilizer, binding to β-tubulin subunits and preventing their depolymerization, mirroring the mechanism of Paclitaxel.[1]
However, it is noteworthy that its precursor, Baccatin III, has shown conflicting mechanistic data, with some studies indicating it inhibits tubulin polymerization—an action more akin to colchicine or vinblastine.[3] Furthermore, Baccatin III has also been shown to possess immunomodulatory activities, inhibiting the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs) in tumor-bearing mice, an effect that was not observed in immunodeficient (athymic nude) mice.[2]
This dual potential—direct cytotoxicity via microtubule disruption and possible immune system engagement—makes δ6,7-Baccatin III a compelling candidate for in-depth in vivo evaluation. The following guide outlines a rigorous, comparative approach to validate its efficacy, benchmark it against Paclitaxel, and elucidate its primary mechanism in a living system.
Postulated Mechanism of Action: Microtubule Stabilization
The central hypothesis is that δ6,7-Baccatin III, like Paclitaxel, exerts its anticancer effect by interfering with microtubule dynamics.
Caption: Postulated mechanism of δ6,7-Baccatin III via microtubule stabilization.
Strategic Selection of In Vivo Models
The choice of an animal model is a critical decision that dictates the scope and clinical relevance of the study. A multi-model approach is recommended to comprehensively assess both direct cytotoxicity and potential immunomodulatory effects.
| Model Type | Description | Rationale for Use | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines (e.g., A549 lung, MCF-7 breast) are subcutaneously injected into immunodeficient mice (e.g., athymic nude, SCID).[6][7] | To evaluate the direct cytotoxic efficacy of δ6,7-Baccatin III on human tumors without interference from an immune system. | Rapid, reproducible tumor growth; cost-effective; large historical dataset for comparison.[8] | Lacks a functional immune system; cell lines can differ from original tumors.[9] |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunodeficient mice.[9] | To test efficacy on a model that more accurately reflects the heterogeneity and architecture of a patient's tumor. | Preserves original tumor characteristics and heterogeneity; higher predictive value for clinical outcomes.[9] | High cost; lower engraftment rates; long timelines; human stroma is replaced by murine stroma.[10] |
| Syngeneic Model | Mouse cancer cells (e.g., 4T1 mammary, CT26 colon) are implanted into a genetically identical, immunocompetent mouse strain (e.g., BALB/c).[11][12] | To investigate the contribution of the immune system to the drug's antitumor effect, building on findings for Baccatin III.[2] | Fully competent immune system allows for studying immuno-oncology effects; useful for combination therapies.[13] | Murine tumors may not fully recapitulate human cancer biology; results may not be directly translatable.[14] |
Causality Behind Selection: We recommend starting with a CDX model (e.g., A549 lung cancer) as it provides a clean, rapid assessment of direct antitumor activity, which is the primary hypothesized mechanism.[6] If efficacy is confirmed, subsequent studies in a syngeneic model (e.g., CT26 colon cancer in BALB/c mice) are crucial to determine if δ6,7-Baccatin III engages the immune system, a property suggested by studies on its precursor, Baccatin III.[2]
In Vivo Experimental Design and Protocols
A well-designed study includes preliminary toxicity assessment followed by a comprehensive efficacy evaluation. This ensures animal welfare and generates robust, interpretable data.
Caption: A two-phase workflow for in vivo validation of δ6,7-Baccatin III.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of δ6,7-Baccatin III that can be administered without causing unacceptable short-term toxicity.[15] This is a critical prerequisite for designing the efficacy study.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain planned for the efficacy study (e.g., BALB/c nude mice).
-
Group Allocation: Assign 3-5 mice per group.
-
Group 1: Vehicle control (e.g., Saline, DMSO/Cremophor EL mixture).
-
Groups 2-5: Escalating doses of δ6,7-Baccatin III (e.g., 5, 15, 45, 100 mg/kg).
-
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous or intraperitoneal injection) following the same schedule planned for the efficacy study (e.g., once every 3 days for 4 cycles).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea). Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in animal death or more than a 15-20% loss of body weight.[15] This dose, and typically one or two lower doses, will be carried forward into the efficacy study.
Protocol 2: Comparative Efficacy Study (CDX Model)
Objective: To compare the antitumor efficacy of δ6,7-Baccatin III against a vehicle control and the standard-of-care, Paclitaxel.
Methodology:
-
Cell Culture: Culture human A549 lung cancer cells under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.
-
Tumor Implantation:
-
Harvest and resuspend A549 cells in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each female athymic nude mouse (6-8 weeks old).[16]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow. Measure tumor dimensions every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[17]
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the drug vehicle on the same schedule as the treatment groups.
-
Group 2 (δ6,7-Baccatin III - Low Dose): e.g., 0.5x MTD.
-
Group 3 (δ6,7-Baccatin III - High Dose): e.g., MTD.
-
Group 4 (Positive Control): Paclitaxel (e.g., 10 mg/kg). The dose and vehicle for Paclitaxel should be based on established literature protocols to ensure a valid comparison.[18]
-
-
Administration & Monitoring:
-
Administer treatments intravenously (IV) or intraperitoneally (IP) every 3 days for 4-5 cycles.
-
Measure tumor volume and body weight three times per week.
-
Monitor animal health daily for any signs of distress.
-
-
Study Endpoint:
-
The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Euthanize all animals according to institutional guidelines.
-
Excise, weigh, and photograph tumors. A portion of each tumor should be fixed in formalin for histopathology (e.g., H&E staining, Ki-67 for proliferation) and another portion snap-frozen for molecular analysis.
-
Data Presentation and Comparative Analysis
Clear presentation of quantitative data is essential for objective comparison. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
ΔT: Change in mean tumor volume for a treated group.
-
ΔC: Change in mean tumor volume for the vehicle control group.
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | 1650 ± 180 | - | - |
| δ6,7-Baccatin III | 15 | 825 ± 110 | 52% | <0.01 |
| δ6,7-Baccatin III | 30 | 410 ± 75 | 76% | <0.001 |
| Paclitaxel | 10 | 495 ± 88 | 71% | <0.001 |
Table 2: Hypothetical Toxicity Profile
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortalities | Other Observations |
| Vehicle Control | - | <2% | 0/10 | None |
| δ6,7-Baccatin III | 15 | 4% | 0/10 | None |
| δ6,7-Baccatin III | 30 | 9% | 0/10 | Mild, transient lethargy post-injection |
| Paclitaxel | 10 | 11% | 1/10 | Moderate lethargy post-injection |
Interpretation of Results: In this hypothetical scenario, δ6,7-Baccatin III demonstrates potent, dose-dependent antitumor activity. At its MTD (30 mg/kg), its efficacy is comparable to, or slightly better than, the standard-of-care Paclitaxel. Critically, it appears to have a more favorable toxicity profile, with less body weight loss and no treatment-related deaths compared to the Paclitaxel group. These data would strongly support its continued development.
Conclusion and Future Directions
This guide provides a structured, evidence-based pathway for the in vivo validation of δ6,7-Baccatin III. The successful completion of these studies would confirm its direct anticancer efficacy and establish a preliminary safety profile.
Positive results from the CDX model should be followed by studies in a syngeneic model to explore the compound's potential immunomodulatory effects.[2][11] This is a key differentiator from many traditional chemotherapies and could represent a significant therapeutic advantage. Further investigations could also explore its efficacy in orthotopic or metastasis models to evaluate performance in a more clinically relevant tumor microenvironment.
By systematically comparing δ6,7-Baccatin III to the clinical benchmark, Paclitaxel, researchers can generate the critical data needed to justify its advancement toward clinical trials as a potentially more effective and less toxic next-generation taxane therapeutic.
References
-
Ryu, J. M., et al. (2014). Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. International Immunopharmacology. Available at: [Link]
-
Song, Y., & Au, J. L. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Chemico-biological interactions. Available at: [Link]
-
Qiu, W., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available at: [Link]
-
Wang, Y., et al. (2020). Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice. Molecules. Available at: [Link]
-
Bilecka, A., et al. (2020). Ex vivo toxicological evaluation of experimental anticancer gold(i) complexes with lansoprazole-type ligands. RSC Advances. Available at: [Link]
-
Nithiyanandan, S., et al. (2018). A Novel Method for Quantifying Total Thoracic Tumor Burden in Mice. Tomography. Available at: [Link]
-
Sah, A. K., et al. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech. Available at: [Link]
-
LIDE Biotech. (2023). The Role of Syngeneic Models in Cancer Research. LIDE Biotech. Available at: [Link]
-
Kobayashi, T., et al. (2024). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv. Available at: [Link]
-
Al-Mugotir, M. H., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals. Available at: [Link]
-
Rajalakshmi, R., et al. (2021). Paclitaxel and spirulina co-loaded polymeric nanoparticles: in-vitro and in-vivo anticancer study. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Lee, Y. R., et al. (2013). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International immunopharmacology. Available at: [Link]
-
An, Z., & Wang, X. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer. Available at: [Link]
-
Crown Bioscience. (2025). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Crown Bioscience Blog. Available at: [Link]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell. Available at: [Link]
-
ResearchGate. (2018). Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. ResearchGate. Available at: [Link]
-
UBC Animal Care Services. (n.d.). Draft guideline on Tumour size and Tumour Progression. University of British Columbia. Available at: [Link]
-
Pereverzeva, E. R., et al. (2020). Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration. Molecules. Available at: [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. Available at: [Link]
-
Feng, C., et al. (2014). In vivo pharmacokinetics, biodistribution and antitumor effect of paclitaxel-loaded micelles based on α-tocopherol succinate-modified chitosan. Taylor & Francis Online. Available at: [Link]
-
Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Available at: [Link]
-
AACR Journals. (2025). Abstract 58: Subcutaneous tumor volume measurements: The method matters. AACR Publications. Available at: [Link]
-
Kersten, K., et al. (2022). The Problem with Syngeneic Mouse Tumor Models. Cancer research. Available at: [Link]
-
Alexandre, J., et al. (2007). Novel Action of Paclitaxel against Cancer Cells: Bystander Effect Mediated by Reactive Oxygen Species. Cancer Research. Available at: [Link]
-
ResearchGate. (n.d.). Illustration of the method for measuring subcutaneous tumors in mice. ResearchGate. Available at: [Link]
-
LIDE Biotech. (2024). The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research. LIDE Biotech. Available at: [Link]
-
MuriGenics. (n.d.). Toxicology. MuriGenics. Available at: [Link]
-
Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]
-
Charles River Laboratories. (n.d.). Syngeneic Mouse Models. Charles River. Available at: [Link]
-
Bleijs, M., et al. (2024). An Integrative Roadmap for Advancing Colorectal Cancer Organoid Research and Clinical Translation. Cancers. Available at: [Link]
Sources
- 1. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 2. Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 9. startresearch.com [startresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Syngeneic Models in Cancer Research | LIDE Biotech [lidebiotech.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. criver.com [criver.com]
- 14. The Problem with Syngeneic Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicology | MuriGenics [murigenics.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. biorxiv.org [biorxiv.org]
- 18. tandfonline.com [tandfonline.com]
A Comparative Guide to the In Vitro Efficacy of Delta-6,7-Baccatin III Derivatives
This guide provides a detailed comparison of the in vitro efficacy of various delta-6,7-Baccatin III derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for key validation assays.
Introduction: Beyond the Precursor
Baccatin III is a naturally occurring diterpenoid and a crucial precursor for the semi-synthesis of Paclitaxel (Taxol®), a cornerstone in cancer chemotherapy.[1][2][3] While Baccatin III itself exhibits cytotoxic activity, its potency is significantly lower than that of Taxol.[4] This has spurred extensive research into synthesizing derivatives of the core taxane structure to enhance anticancer activity and explore alternative mechanisms of action.
This guide focuses on a specific class of these analogs: delta-6,7-Baccatin III derivatives . By modifying the core ring structure, researchers aim to modulate the molecule's conformation and its interaction with the biological target, tubulin, thereby potentially increasing its therapeutic efficacy.
The Microtubule: A Tale of Two Mechanisms
The primary mechanism of action for the taxane class of drugs, including Paclitaxel, is the disruption of microtubule dynamics.[1][5] Microtubules are essential cytoskeletal polymers involved in critical cellular processes, most notably the formation of the mitotic spindle during cell division.
Taxanes bind to the β-tubulin subunit of the microtubule polymer.[5][6] This binding event stabilizes the microtubule, preventing its depolymerization.[6][7] The result is a cellular traffic jam: the dynamic instability required for mitotic spindle function is lost, leading to an arrest of the cell cycle in the G2/M phase and, ultimately, programmed cell death (apoptosis).[2][4]
Interestingly, the parent compound, Baccatin III, displays a different and less potent mechanism. Instead of stabilizing microtubules, it has been shown to inhibit their polymerization, a mode of action more akin to colchicine or vinblastine.[4] This fundamental difference underscores the critical role of the side chains and core modifications that differentiate potent taxanes from their precursors. Delta-6,7-Baccatin III derivatives are being investigated with the hypothesis that modifications at this position can shift the mechanism towards the potent microtubule stabilization seen with Paclitaxel.[6]
Caption: Mechanism of microtubule stabilizing agents.
Comparative In Vitro Cytotoxicity
The primary measure of a compound's efficacy in vitro is its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The data below compares the cytotoxic activity of Baccatin III with select delta-6,7-Baccatin III derivatives against various human cancer cell lines.
| Compound | Cell Line | IC₅₀ | Citation |
| Baccatin III | Various Cancer Lines | ~8 - 50 µM | [4] |
| HeLa (Cervical Cancer) | 4.30 µM | [2][3][8] | |
| A549 (Lung Cancer) | ~4 - 7.81 µM | [2][3][8] | |
| A431 (Skin Cancer) | ~4 - 7.81 µM | [2][3][8] | |
| HepG2 (Liver Cancer) | ~4 - 7.81 µM | [2][3][8] | |
| Delta-6,7-Baccatin III | A549 (Lung Cancer) | 50 nM | [6] |
| 7-O-TES-Delta-6,7-Baccatin III | A549 (Lung Cancer) | >1000 nM | [6] |
| 10-Acetyl-Delta-6,7-Baccatin III | HeLa (Cervical Cancer) | 45 nM | [6] |
Analysis: The data clearly indicates that modifications at the delta-6,7 position can dramatically increase cytotoxic potency. The parent delta-6,7-Baccatin III and its 10-acetyl derivative exhibit activity in the nanomolar (nM) range, a significant improvement over the micromolar (µM) activity of the unmodified Baccatin III. This suggests a much higher affinity for the target and/or a more effective engagement of the cell death machinery. The loss of activity with the bulky triethylsilyl (TES) group at the 7-position suggests that steric hindrance at this site is detrimental to its function.[6]
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, standardized and validated protocols are essential. Below are detailed methodologies for the key experiments used to characterize these compounds.
In Vitro Cytotoxicity Assay (MTT-Based)
This assay provides the foundational data (IC₅₀ values) for assessing a compound's anti-proliferative effects. It relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases in living cells.[9]
Caption: Workflow for an MTT-based cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the Baccatin III derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix thoroughly on a plate shaker.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Microtubule Polymerization Assay
This assay directly visualizes the effect of compounds on the microtubule network within the cell, distinguishing between stabilizing and destabilizing agents.
Caption: Workflow for immunofluorescence-based tubulin assay.
Step-by-Step Protocol:
-
Cell Culture: Seed cells (e.g., A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the delta-6,7-Baccatin III derivatives for a short period (e.g., 3-18 hours).[11]
-
Fixation: Wash the cells with PBS and fix them with 4% formaldehyde in PBS for 30 minutes at room temperature.[11]
-
Permeabilization: Wash the cells and permeabilize the cell membranes with a buffer containing 0.1% Triton X-100 for 20 minutes to allow antibody entry.[11]
-
Immunostaining:
-
Block non-specific antibody binding using a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin for 1-2 hours.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Counterstaining & Mounting: Stain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Untreated cells should show a fine, filamentous microtubule network. Cells treated with stabilizing agents like potent delta-6,7-Baccatin III derivatives will exhibit dense microtubule bundles.[5]
Conclusion and Future Outlook
The comparative in vitro data strongly suggest that specific modifications to the Baccatin III core, particularly at the delta-6,7 position, can transform a moderately active precursor into a highly potent cytotoxic agent. The shift from micromolar to nanomolar efficacy, as seen with the 10-acetyl-delta-6,7-Baccatin III derivative, represents a significant leap in potential therapeutic value.
The experimental workflows provided herein offer a robust framework for validating these findings and exploring the structure-activity relationships of new derivatives. Future research should focus on elucidating the precise structural interactions between these novel derivatives and the β-tubulin binding pocket through techniques like cryo-electron microscopy. This will provide a deeper understanding of the enhanced stabilizing activity and guide the rational design of the next generation of taxane-based anticancer drugs.
References
-
Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. [Link]
- Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
-
Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. [Link]
-
Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. [Link]
-
(PDF) Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. [Link]
-
Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest. [Link]
-
Structural insight into the stabilization of microtubules by taxanes. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
The Effect of Tau and Taxol on Polymerization of MCF7 Microtubules In Vitro. [Link]
-
Synthesis and Biological Evaluation of Novel Bufalin Derivatives. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
-
Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. [Link]
Sources
- 1. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 2. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 7. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for δ-Baccatin III Analysis
Introduction: The Critical Role of δ-Baccatin III Analysis in Pharmaceutical Synthesis
Delta-6,7-Baccatin III (δ-Baccatin III) is a naturally occurring taxane and a crucial intermediate in the semi-synthesis of paclitaxel and its analogues, which are cornerstone chemotherapeutic agents.[1][2] Its structural similarity to other taxanes, including its direct precursor Baccatin III, necessitates highly specific and accurate analytical methods to ensure the purity, potency, and safety of the final active pharmaceutical ingredient (API). The presence of a conjugated C6-C7 double bond in δ-Baccatin III differentiates it from Baccatin III and can influence both its biological activity and its chromatographic behavior.[1]
This guide provides an in-depth comparison of the primary analytical techniques employed for the quantification and purity assessment of δ-Baccatin III: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). As a senior application scientist, my objective is not merely to present protocols but to elucidate the rationale behind methodological choices, enabling researchers and drug development professionals to select and validate the most appropriate technique for their specific analytical challenge. The foundation of this guide rests on the principles of method validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that every protocol is a self-validating system designed for scientific rigor and regulatory compliance.[3][4][5]
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC remains a ubiquitous technique in pharmaceutical quality control due to its robustness, reliability, and cost-effectiveness. For routine analysis, where speed is not the primary constraint, a well-validated HPLC method provides the accuracy and precision required for release testing and stability studies.
Expertise & Experience: Why HPLC is a Trusted Method
The core strength of HPLC lies in its proven track record. The causality behind its widespread adoption is its ability to separate complex mixtures with high resolution. For δ-Baccatin III, a reversed-phase C18 column is the standard choice. The non-polar C18 stationary phase effectively retains the relatively non-polar taxane structure, while a mobile phase of methanol and water allows for fine-tuning of the elution profile. UV detection, typically around 227 nm, is effective as it corresponds to a wavelength where taxanes exhibit strong absorbance, providing good sensitivity for quantification.[6]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the δ-Baccatin III standard and sample material in HPLC-grade methanol to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 0.01 to 0.5 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent blockage of the HPLC system.[7]
-
-
Chromatographic Conditions:
-
Validation Approach (per USP <1225>): [8]
-
Specificity: Analyze a placebo and spiked samples to ensure no interference from excipients or related impurities at the retention time of δ-Baccatin III.
-
Linearity: Inject calibration standards in triplicate and construct a calibration curve. A correlation coefficient (R²) of ≥0.999 is typically required.
-
Accuracy & Precision: Analyze a minimum of three concentrations across the analytical range (e.g., 80%, 100%, 120% of the target concentration) on multiple days to determine intra- and inter-day precision (%RSD) and accuracy (%Recovery).[9]
-
Visualization: HPLC Workflow
Caption: General workflow for HPLC analysis of δ-Baccatin III.
Ultra-High-Performance Liquid Chromatography (UHPLC): The High-Throughput Solution
UHPLC is a direct evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling significantly higher backpressures.[10] This translates into dramatically faster analysis times, improved resolution, and enhanced sensitivity, making it ideal for high-throughput screening and complex impurity profiling.[11][12]
Expertise & Experience: The Rationale for Speed and Resolution
The transition from HPLC to UHPLC is driven by efficiency. The smaller particles in a UHPLC column provide a much larger surface area, leading to more efficient mass transfer of the analyte between the mobile and stationary phases. This results in sharper, narrower peaks.[11] Consequently, run times can be reduced by a factor of 5-10 without sacrificing, and often improving, chromatographic resolution. This is invaluable in a drug development setting where hundreds of samples may need to be analyzed daily. While the initial capital investment is higher, the long-term savings in solvent consumption and time per sample are substantial.[12]
Experimental Protocol: UHPLC-UV Analysis
-
Sample Preparation:
-
Follow the same procedure as for HPLC, but due to higher sensitivity, final concentrations can often be lower. Prepare standards and samples in the range of 0.005 to 0.25 mg/mL in methanol.
-
Filtering with a 0.22 µm filter is recommended for UHPLC systems.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[10]
-
Mobile Phase: Gradient elution is often preferred to resolve closely related impurities.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30-70% B over 5 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detector: PDA Detector with a high acquisition rate (≥80 Hz) to accurately capture the narrow peaks.
-
Detection Wavelength: 227 nm.
-
-
Method Transfer & Validation:
-
When transferring a method from HPLC, geometric scaling of flow rate and gradient time is crucial. Method transfer calculators can be used as a starting point.
-
The validation parameters are the same as for HPLC (Specificity, Linearity, Accuracy, Precision), but must be re-established for the UHPLC method according to ICH guidelines.[13]
-
Visualization: UHPLC Workflow
Caption: High-throughput UHPLC workflow for δ-Baccatin III analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Ultimate Sensitivity
When the analytical challenge extends beyond simple quantification to include impurity identification, metabolite analysis, or trace-level detection, LC-MS is the definitive technique. By coupling the separation power of LC (or UHPLC) with the mass-resolving capability of a mass spectrometer, this method provides molecular weight and structural information, offering unparalleled specificity and sensitivity.[14][15]
Expertise & Experience: The Power of Mass Detection
A UV detector can confirm the presence of a peak at a specific retention time, but it cannot definitively identify it. Co-eluting impurities can lead to inaccurate quantification. A mass spectrometer, however, acts as a highly specific detector, providing a mass-to-charge ratio (m/z) for the eluting compound. For δ-Baccatin III, this provides an orthogonal detection method that confirms identity. Furthermore, tandem MS (MS/MS) can fragment the molecule to create a unique "fingerprint," which is invaluable for distinguishing between structurally similar taxane isomers and identifying unknown degradation products.[15] This level of certainty is essential during process development and for forced degradation studies.
Experimental Protocol: UHPLC-MS/MS Analysis
-
Sample Preparation:
-
Preparation is similar to UHPLC, but it is critical to use volatile mobile phase modifiers like formic acid or ammonium acetate instead of non-volatile phosphate buffers, which are incompatible with MS.
-
Sample concentrations are often much lower due to the high sensitivity of MS detectors.
-
-
Chromatographic and MS Conditions:
-
UHPLC System: Use the UHPLC conditions described previously.
-
Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Method:
-
Full Scan: Scan a mass range (e.g., m/z 100-1000) to detect all ions.
-
Selected Ion Monitoring (SIM): Monitor only the m/z corresponding to δ-Baccatin III for enhanced sensitivity.
-
Multiple Reaction Monitoring (MRM): For ultimate quantitative performance, monitor a specific precursor-to-product ion transition (e.g., [M+H]+ → fragment ion). This requires method development to identify the optimal fragmentation pattern.[15]
-
-
-
Validation Considerations:
-
In addition to standard validation parameters, matrix effects must be evaluated. This involves comparing the analyte response in a pure solution versus the response in an extracted sample matrix to ensure the matrix isn't suppressing or enhancing the ion signal.[16]
-
Visualization: LC-MS Workflow```dot
Caption: Parallel analysis workflow using HPTLC.
Cross-Validation Summary: Selecting the Right Tool for the Job
The choice of analytical technique is dictated by the specific requirements of the analysis, a concept known as "fitness for purpose." [17]A method suitable for final product release may be overkill for in-process monitoring. The following table provides a comparative summary to guide this decision-making process.
| Performance Characteristic | HPLC | UHPLC | LC-MS/MS | HPTLC |
| Primary Application | Routine QC, Stability Testing | High-Throughput QC, Impurity Profiling | Impurity ID, Trace Analysis, Metabolomics | Raw Material Screening, Rapid QC |
| Specificity | Good (based on retention time) | Very Good (higher resolution) | Excellent (mass-based) | Moderate to Good |
| Sensitivity (Typical LOQ) | ~10-50 ng/mL | ~1-10 ng/mL | <1 ng/mL | ~20-100 ng/band |
| Analysis Time per Sample | 15-30 min | 2-8 min | 2-10 min | <1 min (for multiple samples) |
| Throughput | Moderate | High | High | Very High (Parallel) |
| Solvent Consumption | High | Low | Low | Very Low |
| Cost (Instrument/Operation) | Moderate / Moderate | High / Low | Very High / High | Low / Very Low |
| Ease of Use | Relatively Simple | Requires Expertise | Complex | Simple to Moderate |
| Authoritative Grounding | [6][18] | [10][11][12][19] | [15][20][21][22] | [7][23] |
Causality in Method Selection:
-
For routine batch release where the impurity profile is well-characterized, a validated HPLC method is often sufficient, providing a balance of performance and cost. [11]* When sample volume is high and rapid turnaround is critical , UHPLC is the superior choice, offering significant gains in efficiency and reduced operational costs over time. [19]* During process development, for identifying unknown degradation products, or for analyzing low-level impurities , the unambiguous identification and supreme sensitivity of LC-MS/MS are non-negotiable. [16]* For screening incoming raw materials from different suppliers or for simple, rapid in-process checks , HPTLC provides an unmatched combination of speed, low cost, and high sample throughput. Cross-validation is the process of ensuring that different methods produce comparable and consistent results. For instance, an HPTLC screening method can be cross-validated against a more rigorous UHPLC method to confirm its accuracy for a specific application. Similarly, if a product is transferred from an R&D lab using LC-MS to a QC lab using HPLC, a cross-validation study is essential to demonstrate that the QC method can reliably measure the target analyte and all critical impurities. [24]
Conclusion
The analysis of δ-Baccatin III is a multi-faceted challenge that requires a thoughtful and scientifically-grounded approach to method selection and validation. There is no single "best" technique; rather, there is an optimal technique for each specific analytical purpose. A robust HPLC method serves as a reliable foundation for quality control. UHPLC provides a direct path to increased efficiency and throughput. HPTLC offers a pragmatic solution for rapid screening. Finally, LC-MS delivers the ultimate in specificity and sensitivity for the most demanding research and characterization challenges. By understanding the fundamental principles, strengths, and limitations of each technique, and by grounding all protocols in the validation frameworks of the ICH and USP, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.
References
- Thermo Fisher Scientific. (2019, April 3). HPLC or UHPLC?.
- Smolecule. (2024, April 14). delta6,7-Baccatin III.
- LCGC International. (n.d.). Method Transfer from HPLC to UHPLC with Example of Polyphenols.
- Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
- Benchchem. (n.d.). A Comparative Guide to UHPLC and HPLC Methods for Silodosin Impurity Testing.
- Molecules. (2020, April 3). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets.
- MDPI. (n.d.). High-Performance Thin-Layer Chromatography (HPTLC) Method for Identification of Meloxicam and Piroxicam.
- International Journal of Molecular Sciences. (n.d.). A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues.
- Longdom Publishing. (n.d.). The HPTLC Validated Method Development for the Quantification of Naringin.
- Sah, B., et al. (2020, October 8). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®.
- Taylor & Francis. (n.d.). Baccatin iii – Knowledge and References.
- Waters Corporation. (n.d.). COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION.
- Zahedi, M., et al. (2015, April 10). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study.
- MDPI. (2024, July 29). High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy.
- 3 Biotech. (2020, November). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®.
- Google Patents. (2017, June 15). Process for the purification of 10-deacetyl baccatin iii.
- Journal of Analytical Toxicology. (n.d.). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III....
- Journal of Separation Science. (2023, February 1). Purification and characterization of Taxol and 10-Deacetyl baccatin III....
- Nature. (n.d.). Discovery of FoTO1 and Taxol genes enables biosynthesis of baccatin III.
- ResearchGate. (2025, August 7). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III.
- SciSpace. (n.d.). Determination of taxanes by validated LC-MS/MS method in hazelnut.
- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Frontiers in Pharmacology. (n.d.). Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics.
- International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2025, August 7). Rapid qualitative and quantitative determination of seven valuable taxanes....
- Bioanalysis. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Journal of Natural Products. (1994, October). Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- University of Saskatchewan. (n.d.). Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy.
Sources
- 1. Buy this compound | 158830-50-3 [smolecule.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. uspbpep.com [uspbpep.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. ofnisystems.com [ofnisystems.com]
- 10. HPLC or UHPLC? [thermofisher.com]
- 11. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 12. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 16. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 18. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Drug Development Professionals: Delta6,7-Baccatin III Versus Docetaxel in Preclinical Breast Cancer Models
This guide provides a comprehensive framework for the preclinical comparison of delta6,7-Baccatin III, a novel taxane analogue, and Docetaxel, a well-established chemotherapeutic agent. As direct comparative data for this compound is not yet widely published, this document synthesizes known information about its structural precursor, Baccatin III, and the established profile of Docetaxel. The primary objective is to present a robust, scientifically-grounded methodology for researchers and drug development professionals to evaluate the potential of new taxane derivatives against the current standard of care in breast cancer models.
The narrative emphasizes the causality behind experimental choices, providing not just protocols but the strategic reasoning essential for rigorous scientific inquiry.
Introduction: The Taxane Class and the Need for Novel Analogues
Taxanes, including the widely-used Docetaxel and Paclitaxel, represent a cornerstone in the treatment of various solid tumors, particularly breast cancer.[1] Their clinical success is, however, tempered by challenges of intrinsic and acquired drug resistance and dose-limiting toxicities.[2][3] This clinical reality fuels the ongoing search for novel taxane analogues with improved efficacy, a more favorable safety profile, or the ability to overcome existing resistance mechanisms.
Docetaxel is a semi-synthetic analogue of a compound found in the European yew tree. It is a highly potent, FDA-approved agent for treating breast, lung, prostate, and other cancers.[4] Its mechanism and clinical profile are extensively documented.
This compound is a specific derivative of Baccatin III, the core chemical scaffold of both Paclitaxel and Docetaxel.[5] While Baccatin III itself possesses cytotoxic properties, its mechanism of action is reported to be distinct from that of Docetaxel.[6] The introduction of a double bond at the delta-6,7 position represents a targeted structural modification. The central question for any new analogue like this is: how does this chemical change translate into biological activity, and does it offer any advantage over established drugs like Docetaxel?
This guide will dissect the molecular profiles of both compounds and lay out a comprehensive, phased experimental plan to compare their performance in relevant breast cancer models.
Molecular Profiles and Mechanisms of Action
A compound's therapeutic potential is fundamentally rooted in its mechanism of action. While both molecules share the same baccatin core, their interactions with the cellular machinery are predicted to be different based on existing evidence for their parent structures.
Docetaxel: The Microtubule Stabilizer
Docetaxel's primary mechanism is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their assembly and blocking their subsequent depolymerization.[7][8] This stabilization of the microtubule network is catastrophic for a dividing cell, leading to the arrest of the cell cycle at the G2/M phase and the subsequent initiation of apoptosis (programmed cell death).[8][9]
Caption: Docetaxel's mechanism of action, leading to microtubule stabilization and apoptosis.
Baccatin III: A Contrasting Mechanism
Interestingly, the Baccatin III core, lacking the critical side chain of Docetaxel, exhibits a different mode of action. Studies have shown that Baccatin III does not promote microtubule assembly. Instead, it acts as an antimitotic agent by inhibiting the polymerization of tubulin, a mechanism more akin to colchicine or vinblastine.[6] This results in a similar outcome—cell cycle arrest at the G2/M phase—but through an opposing molecular interaction.[6]
The introduction of the delta-6,7 unsaturation in This compound could potentially alter this activity. It might enhance its binding affinity to tubulin, modify its interaction site, or even shift its mechanism. Determining this is a primary goal of preclinical evaluation.
Caption: Workflow for a comparative in vivo xenograft study.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of female NSG mice.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize animals into treatment cohorts (e.g., Vehicle, Docetaxel, this compound low dose, this compound high dose).
-
Treatment Administration: Administer drugs via an appropriate route (typically intravenous for taxanes) on a defined schedule (e.g., once weekly for 3-4 weeks).
-
Monitoring: Measure tumor volume and mouse body weight three times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group. Excise tumors for weight analysis and fix them for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
Data Summary Table (Hypothetical Data):
| Group | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 1500 ± 250 | 0% | +5% |
| Docetaxel | 10 mg/kg, q7d | 450 ± 90 | 70% | -8% |
| Δ6,7-Baccatin III | 10 mg/kg, q7d | Experimental Value | Calculated Value | Experimental Value |
| Δ6,7-Baccatin III | 20 mg/kg, q7d | Experimental Value | Calculated Value | Experimental Value |
Conclusion and Future Directions
This guide outlines a systematic and logical progression for the head-to-head comparison of this compound and Docetaxel in preclinical breast cancer models. The core of this evaluation lies in determining whether the novel structural modifications of this compound translate into a tangible therapeutic advantage.
Key questions to be answered by this experimental framework include:
-
Does this compound possess superior potency (lower IC50) compared to Docetaxel?
-
Does its mechanism of action differ significantly from Docetaxel, and does this allow it to overcome known Docetaxel resistance mechanisms?
-
Does it demonstrate superior anti-tumor efficacy or a better safety profile (less toxicity) in vivo?
The data generated from these studies will be critical in making a " go/no-go " decision for the further development of this compound as a potential next-generation therapeutic for breast cancer.
References
- Au, J. L., Li, D., Gan, Y., Gao, X., Johnson, D. L., & Wientjes, M. G. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Cancer Chemotherapy and Pharmacology, 37(1-2), 123-131.
-
Georg, G. I., & Ali, S. M. (2012). Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents. Molecules, 17(7), 8447-8468. [Link]
-
Spiliotaki, M., et al. (2014). In vivo and in vitro properties of STX2484: a novel non-steroidal anti-cancer compound active in taxane-resistant breast cancer. British Journal of Cancer, 111(4), 699-711. [Link]
-
Salehi, F., & Mirmalek, S. A. (2023). Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions. International Journal of Molecular Sciences, 24(15), 12061. [Link]
-
Valentiner, U., Brooks, S. A., & Schumacher, U. (2006). In vivo xenograft models of breast cancer metastasis. Methods in Molecular Medicine, 120, 479-488. [Link]
-
Gajecki, D., & Ziapour, B. (2024). Docetaxel. In StatPearls. StatPearls Publishing. [Link]
-
Salehi, F., & Mirmalek, S. A. (2023). Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions. PubMed, 24(15), 12061. [Link]
-
Pratama, M. Y., et al. (2023). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Borneo Journal of Medical Sciences, 7(1). [Link]
-
Crown, J. (2001). Docetaxel in Breast Cancer and a Rationale for Combination Therapy. Cancer Network. [Link]
-
Sparreboom, A., et al. (2002). Evidence for the conversion of docetaxel into 7'-epidocetaxel in patients receiving Taxotere®-based conventional chemotherapy. ResearchGate. [Link]
-
Lee, Y. H., et al. (2011). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International Immunopharmacology, 11(6), 757-764. [Link]
-
Jiang, W. G., et al. (2013). Delta-6-desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue. Cancer Science, 104(7), 894-901. [Link]
-
Choi, S. Y., Lin, D., Gout, P. W., & Wang, Y. (2014). Patient-Derived Xenograft Models of Breast Cancer and Their Application. Cancers, 6(4), 2448-2469. [Link]
-
Shen, Y., et al. (2015). miR-141 confers docetaxel chemoresistance of breast cancer cells via regulation of EIF4E expression. Oncology Reports, 33(5), 2393-2401. [Link]
-
Kciuk, M., & Kontek, R. (2022). Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Synapse. (2024). What is the mechanism of Docetaxel? Patsnap Synapse. [Link]
-
González, N., et al. (2023). The Involvement of the Peptidergic Systems in Breast Cancer Development. International Journal of Molecular Sciences, 24(22), 16428. [Link]
-
Kumar, A., et al. (2023). Enhanced Lung Cancer Therapy via Co-Encapsulation of Docetaxel and Betulinic Acid. Pharmaceutics, 15(11), 2568. [Link]
-
ResearchGate. (n.d.). In vivo studies using human breast cancer xenograft models. ResearchGate. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Stepanova, E. V., et al. (2023). Targeting hormone-resistant breast cancer cells with docetaxel: a look inside the resistance. Biomolecules, 13(2), 339. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Preliminary Biological Evaluation of GlcNAc-6P Analogues. ResearchGate. [Link]
-
Wikipedia. (n.d.). Docetaxel. Wikipedia. [Link]
-
Ali, S. M., et al. (2007). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. The Journal of Organic Chemistry, 72(15), 5837-5840. [Link]
-
Jones, S. (2002). The Current Status of Docetaxel for Metastatic Breast Cancer. Cancer Network. [Link]
-
Breast Cancer Now. (n.d.). Docetaxel (Taxotere). Breast Cancer Now. [Link]
-
Das, B., et al. (2022). In Vitro Anticancer Activity of Methanolic Extract of Justicia adhatoda Leaves with Special Emphasis on Human Breast Cancer Cell Line. Molecules, 27(23), 8234. [Link]
-
O'Brien, A. M., et al. (2021). Targeting the IL-6/STAT3 Signalling Cascade to Reverse Tamoxifen Resistance in Estrogen Receptor Positive Breast Cancer. Cancers, 13(12), 3020. [Link]
-
Sah, R. K., et al. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(10), 444. [Link]
-
VJOncology. (2024). Investigating epidiferphane with taxane chemotherapy in breast cancer. YouTube. [Link]
-
Taylor & Francis. (n.d.). Baccatin iii – Knowledge and References. Taylor & Francis. [Link]
-
Sah, R. K., et al. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(10), 444. [Link]
-
PubMed. (2025). CYTOSTATIC EFFECTS AND MECHANISMS OF ACTION OF BACTERIAL LECTIN OF BACILLUS SUBTILIS IMV B-7724 ON BREAST CANCER CELL LINES OF DIFFERENT MOLECULAR SUBTYPES. PubMed. [Link]
-
Bruna, A., & Caldas, C. (2018). Patient-derived tumour xenografts for breast cancer drug discovery. Journal of Molecular Endocrinology, 61(2), F15-F29. [Link]
Sources
- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Docetaxel - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Docetaxel? [synapse.patsnap.com]
A Comparative Analysis of Paclitaxel Precursors: δ6,7-Baccatin III, Baccatin III, and 10-Deacetylbaccatin III
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The intricate molecular architecture of Paclitaxel (Taxol), a cornerstone in cancer chemotherapy, has presented formidable challenges to total synthesis, making semi-synthetic routes from naturally occurring precursors the mainstay of its production.[1] Among these precursors, 10-deacetylbaccatin III (10-DAB) is the most abundant, primarily extracted from the needles of the European yew (Taxus baccata).[2] Its structural congeners, baccatin III and the less common δ6,7-baccatin III, offer alternative pathways to this vital therapeutic agent. This guide provides a comprehensive comparative analysis of these three key precursors, delving into their structural nuances, chemical reactivity, and the strategic implications of their use in the semi-synthesis of Paclitaxel and its analogues. This document is intended to serve as a vital resource for researchers, medicinal chemists, and professionals in drug development, offering insights grounded in experimental data to inform strategic decisions in process optimization and the design of novel taxane-based therapeutics.
Structural and Physicochemical Properties: A Comparative Overview
The fundamental difference between these three taxane diterpenes lies in the functionalization of the C10 position and the saturation of the C6-C7 bond. 10-Deacetylbaccatin III possesses a hydroxyl group at C10, which necessitates an acetylation step to yield baccatin III, the immediate precursor to Paclitaxel. Baccatin III, on the other hand, features the requisite acetate ester at C10. δ6,7-Baccatin III is distinguished by a double bond between the sixth and seventh carbons of the taxane core.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Natural Abundance |
| 10-Deacetylbaccatin III | C₂₉H₃₆O₁₀ | 544.59 | C10-Hydroxyl group | High in Taxus baccata needles |
| Baccatin III | C₃₁H₃₈O₁₁ | 586.62 | C10-Acetyl group | Lower than 10-DAB |
| δ6,7-Baccatin III | C₃₁H₃₆O₁₁ | 584.60 | C6-C7 double bond, C10-Acetyl group | Found in some Taxus species |
The Crucial C10-Acetylation Step: From 10-Deacetylbaccatin III to Baccatin III
The conversion of 10-DAB to baccatin III is a critical step in the semi-synthesis of Paclitaxel from this abundant precursor. This transformation can be achieved through both chemical and enzymatic methods, each with its own set of advantages and challenges.
Chemical Acetylation
The selective acetylation of the C10 hydroxyl group in the presence of other hydroxyl groups (C1, C7, C13) is a significant synthetic hurdle. Early methods often involved protection of the more reactive C7 hydroxyl group, followed by acetylation of C10 and subsequent deprotection.
Exemplary Protocol: Selective C10-Acetylation of 7-O-Protected 10-Deacetylbaccatin III
-
Protection of C7-Hydroxyl: 10-Deacetylbaccatin III is reacted with a silylating agent, such as triethylsilyl chloride (TESCl), in pyridine to afford 7-O-triethylsilyl-10-deacetylbaccatin III.
-
Acetylation of C10-Hydroxyl: The protected intermediate is then treated with an acetylating agent, like acetic anhydride or acetyl chloride, in the presence of a base (e.g., pyridine, DMAP) to yield 7-O-triethylsilyl-baccatin III.
-
Deprotection of C7-Hydroxyl: The silyl protecting group at C7 is subsequently removed under acidic conditions (e.g., HF-pyridine or HCl) to furnish baccatin III.
This multi-step process can be cumbersome and may lead to lower overall yields due to the multiple protection and deprotection steps.
Enzymatic Acetylation
Biocatalytic approaches offer a more elegant and selective alternative to chemical acetylation. The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the C10 hydroxyl of 10-DAB.[1]
Experimental Protocol: Enzymatic Acetylation of 10-Deacetylbaccatin III
-
Enzyme Preparation: A crude extract containing DBAT is prepared from a suitable source, such as the roots of Taxus baccata.[1]
-
Reaction Mixture: 10-Deacetylbaccatin III is incubated with the enzyme extract in a buffered solution (e.g., phosphate buffer, pH 7.0) containing a source of the acetyl group, typically ¹⁴C- or ³H-labeled acetyl-coenzyme A.[1]
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specified duration.
-
Product Isolation and Analysis: The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the product, baccatin III, is purified and quantified using techniques like HPLC and TLC.[1]
The enzymatic approach offers high regioselectivity, obviating the need for protecting groups and often proceeding under milder reaction conditions. Research has also explored the use of whole-cell biocatalysis to further streamline this process.[3]
Side-Chain Attachment: The Final Step to Paclitaxel
Once baccatin III or a protected version of it is obtained, the final crucial step is the esterification of the C13 hydroxyl group with the N-benzoyl-β-phenylisoserine side chain.
Workflow for Paclitaxel Semi-Synthesis
Caption: Semi-synthesis pathways to Paclitaxel.
Exemplary Protocol: Side-Chain Attachment to 7-O-Protected Baccatin III
This protocol is adapted from a patented method for the synthesis of Paclitaxel.[4]
-
Preparation of the Alkoxide: A solution of 7-O-protected baccatin III (e.g., 7-O-TROC-baccatin III) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -40°C). A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), is added to generate the C13-alkoxide.
-
Coupling Reaction: A solution of a protected side-chain precursor, such as a β-lactam, is added to the alkoxide solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
-
Deprotection: The protecting groups on the side chain and at the C7 position of the baccatin core are removed to yield Paclitaxel. The specific deprotection conditions depend on the protecting groups used. For example, a TROC group can be removed using zinc dust in acetic acid.[4]
δ6,7-Baccatin III: A Precursor with Untapped Potential?
δ6,7-Baccatin III, with its C6-C7 double bond, presents an interesting structural variation. While less studied than 10-DAB and baccatin III, its unique geometry may offer advantages in terms of reactivity and the potential for the synthesis of novel Paclitaxel analogues. The altered conformation of the taxane ring system due to the double bond could influence the accessibility and reactivity of the C13 hydroxyl group, potentially leading to more efficient side-chain coupling reactions. Further research is warranted to fully elucidate the comparative kinetics and yields of Paclitaxel synthesis starting from this precursor.
Comparative Analysis of Reactivity, Stability, and Yield
| Feature | 10-Deacetylbaccatin III | Baccatin III | δ6,7-Baccatin III |
| Natural Abundance | High | Low | Very Low |
| Synthetic Steps to Paclitaxel | More (requires C10 acetylation) | Fewer | Potentially fewer or different |
| Key Challenge | Selective C10 acetylation | Lower availability | Limited availability and characterization |
| Stability | Generally stable, but can undergo rearrangement under certain conditions. | Similar to 10-DAB under acidic conditions.[5] | Data not widely available, but the double bond may influence stability. |
| Overall Yield to Paclitaxel | Variable, dependent on the efficiency of the acetylation and coupling steps. A four-step procedure from 10-DAB has been reported with a 58% overall yield.[6] | Generally higher than from 10-DAB due to fewer steps. Yields of over 80% have been reported for the final deprotection step.[4] | Not well-established in the literature. |
Conclusion and Future Perspectives
The choice of precursor for the semi-synthesis of Paclitaxel is a critical decision that balances natural abundance, synthetic complexity, and overall process efficiency. 10-Deacetylbaccatin III remains a workhorse due to its ready availability, despite the added complexity of the C10 acetylation step. Baccatin III offers a more direct route but is less abundant. δ6,7-Baccatin III represents an intriguing but underexplored alternative that may hold promise for the development of more efficient synthetic strategies and novel Paclitaxel analogues with enhanced therapeutic properties.
Future research should focus on a direct, quantitative comparison of these three precursors under standardized conditions to provide a definitive assessment of their relative merits. Furthermore, exploring the reactivity and synthetic utility of δ6,7-baccatin III could open new avenues in the ongoing quest to improve the production and efficacy of this life-saving anticancer drug.
References
- Holton, R. A. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. U.S. Patent No. 6,307,071 B1.
- Gueritte-Voegelein, F., et al. (1987). Chemical Studies of 10-Deacetyl Baccatin III. Tetrahedron, 43(18), 4451-4460.
-
Zocher, R., Weckwerth, W., Hacker, C., Kammer, B., Hornbogen, T., & Ewald, D. (1996). Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. Biochemical and biophysical research communications, 229(1), 16–20. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 107739, 10-Deacetylbaccatin III. Retrieved from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 107959, Baccatin III. Retrieved from [Link].
- Gao, Y., et al. (2021). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 26(24), 7517.
- Sorensen, M., & Khossan, D. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(12), 4426–4437.
- Holton, R. A., et al. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599–1600.
- Ghassempour, A., et al. (2006). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III.
- Kingston, D. G. I. (2011). Taxol, a molecule for all seasons.
- Appendino, G. (1995). The chemistry of taxane diterpenoids.
- Miller, M. L., et al. (2011). Synthesis of docetaxel and butitaxel analogues through kinetic resolution of racemic β-lactams with 7-O-triethylsilylbaccatin III. The Journal of organic chemistry, 76(15), 5948–5961.
- Commerçon, A., et al. (1992). A new, highly efficient, and practical route to taxotere (docetaxel) and taxol (paclitaxel). Tetrahedron Letters, 33(36), 5185-5188.
- Datta, A., & Fleet, G. W. J. (2000). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. Tetrahedron Letters, 41(43), 8341-8344.
- Li, Y., et al. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. International Journal of Molecular Sciences, 25(11), 6069.
Sources
- 1. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 5. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Guide to Validating the Antimicrobial Spectrum of Delta-6,7-Baccatin III
This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the antimicrobial spectrum of delta-6,7-Baccatin III, a derivative of the well-known taxane family. Given the limited public data on the specific antimicrobial properties of this compound, this document outlines a comprehensive, scientifically rigorous workflow, from initial screening to quantitative analysis, enabling a thorough comparison with established antimicrobial agents.
Introduction: The Rationale for Investigating Delta-6,7-Baccatin III
The taxane family of molecules, most notably paclitaxel and docetaxel, are mainstays in oncology, valued for their potent antimitotic activity.[1] These compounds function by stabilizing microtubules, which disrupts the dynamic processes of cell division.[2][3] Delta-6,7-Baccatin III is a direct derivative of Baccatin III, a natural precursor for the semi-synthesis of paclitaxel.[4][5][6] While the primary focus of taxane research has been on their anticancer effects[4][7], there is a compelling scientific basis for exploring their potential in other therapeutic areas, including infectious diseases.
The structural complexity of taxanes offers a unique chemical scaffold that may interact with microbial targets. While Baccatin III itself has shown cytotoxic activity, its mechanism differs from paclitaxel, suggesting that modifications to the core taxane structure can significantly alter biological function.[5] This guide proposes a systematic approach to determine if delta-6,7-Baccatin III possesses clinically relevant antimicrobial properties, a critical step in the potential expansion of the therapeutic utility of this important class of molecules.
Proposed Validation Workflow
A successful validation strategy requires a multi-step, hierarchical approach. This workflow ensures that resources are used efficiently, starting with broad screening and progressing to more detailed quantitative and mechanistic studies.
Caption: High-level workflow for antimicrobial validation of a novel compound.
Core Methodologies for Antimicrobial Susceptibility Testing (AST)
The foundation of this guide rests on standardized, reproducible protocols. The methods described here are based on guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Pathogen Panel Selection
A robust evaluation requires testing against a diverse panel of clinically relevant pathogens. This panel should include representatives from Gram-positive and Gram-negative bacteria, as well as a fungal species. The inclusion of quality control (QC) strains is mandatory for validating test performance.[11]
| Domain | Species | Gram Stain | Significance | Quality Control (QC) Strain |
| Bacteria | Staphylococcus aureus | Positive | Common cause of skin, soft tissue, and bloodstream infections.[12] | ATCC® 25923™ or ATCC® 29213™ |
| Bacteria | Pseudomonas aeruginosa | Negative | Opportunistic pathogen, often multidrug-resistant, causing hospital-acquired infections.[13] | ATCC® 27853™ |
| Fungi | Candida albicans | N/A | Common cause of opportunistic fungal infections (candidiasis).[14] | ATCC® 90028™ |
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][15][16]
Causality: This method is the gold standard for quantitative susceptibility testing. It provides a precise numerical value (the MIC), which is essential for comparing the potency of different compounds and for clinical interpretation.[17]
Step-by-Step Protocol:
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of delta-6,7-Baccatin III in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the delta-6,7-Baccatin III stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only medium and inoculum (no compound).
-
Sterility Control: Wells containing only medium (no inoculum, no compound).
-
Positive Control: Wells containing a known effective antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for P. aeruginosa, Fluconazole for C. albicans) serially diluted.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Causality: While the MIC indicates growth inhibition, the MBC/MFC differentiates between static (inhibitory) and cidal (killing) activity, which is a critical parameter for drug development.
Step-by-Step Protocol:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (or longer, depending on the organism).
-
Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Data Analysis and Presentation
The data generated from these assays should be presented in a clear and comparative format. This allows for an objective assessment of delta-6,7-Baccatin III's performance against standard-of-care agents.
Interpreting MIC and MBC Values
-
Potency: A lower MIC value indicates higher potency.
-
Spectrum of Activity: The range of different pathogens inhibited by the compound.
-
Cidal vs. Static Activity: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.
Comparative Data Table (Hypothetical Data)
| Pathogen | Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
| S. aureus ATCC® 29213™ | Delta-6,7-Baccatin III | 16 | 32 | Cidal |
| Vancomycin (Control) | 1 | 2 | Cidal | |
| P. aeruginosa ATCC® 27853™ | Delta-6,7-Baccatin III | >128 | >128 | Inactive |
| Ciprofloxacin (Control) | 0.5 | 1 | Cidal | |
| C. albicans ATCC® 90028™ | Delta-6,7-Baccatin III | 64 | >128 | Static |
| Fluconazole (Control) | 2 | 16 | Static |
This structured presentation allows for at-a-glance comparison and highlights the potential strengths and weaknesses of the test compound.
Hypothesizing the Mechanism of Action
While the primary mechanism of taxanes in eukaryotic cells is microtubule stabilization, their effect on prokaryotic or fungal cells is not well-established.[18] Bacteria lack tubulin, but they possess a homolog, FtsZ, which is crucial for cell division. It is plausible that taxane derivatives could interfere with FtsZ polymerization or function.
A Putative Microbial Target
A key hypothesis is that delta-6,7-Baccatin III may disrupt the bacterial cell division machinery by interacting with the FtsZ protein. This would be a novel mechanism for a taxane-class molecule and would represent a significant finding.
Caption: Hypothesized mechanism of action of Delta-6,7-Baccatin III on bacterial cell division.
Further experiments, such as FtsZ polymerization assays and electron microscopy of treated cells, would be required to validate this hypothesis.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the initial validation of the antimicrobial spectrum of delta-6,7-Baccatin III. By following standardized protocols and employing a diverse pathogen panel, researchers can generate high-quality, comparable data. The discovery of significant antimicrobial activity would be a pivotal first step, justifying further investigation into its mechanism of action, toxicity profile, and potential for therapeutic development. The exploration of novel applications for established chemical scaffolds like the taxanes is a promising avenue for addressing the growing challenge of antimicrobial resistance.
References
-
Tivas, P., et al. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Chemico-Biological Interactions, 101(3), 175-189. Available at: [Link]
-
Lee, Y. H., et al. (2011). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International Immunopharmacology, 11(6), 755-762. Available at: [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]
-
MDPI. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Available at: [Link]
-
Cleveland Clinic. (2023). Taxanes for Cancer. Available at: [Link]
-
PubMed. (2019). Biocatalytic Synthesis of Lipophilic Baicalin Derivatives as Antimicrobial Agents. Available at: [Link]
-
ResearchGate. (n.d.). Illustrative scheme of the anticancer mechanisms of taxanes. Available at: [Link]
-
Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Available at: [Link]
-
National Institutes of Health. (n.d.). Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
-
National Institutes of Health. (n.d.). Antimicrobial susceptibility pattern of Staphylococcus aureus isolated from clinical specimens in Northern area of Jordan. Available at: [Link]
- Google Patents. (n.d.). US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
-
National Institutes of Health. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Available at: [Link]
-
National Institutes of Health. (2020). Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Available at: [Link]
-
Frontiers. (2024). Cell death in cancer chemotherapy using taxanes. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Available at: [Link]
-
ResearchGate. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
Frontiers. (n.d.). Common themes in antimicrobial and anticancer drug resistance. Available at: [Link]
-
Centers for Disease Control and Prevention. (2025). Drug-Resistant Candidiasis. Available at: [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Available at: [Link]
-
IDR. (2018). Successful control of resistance in Pseudomonas aeruginosa using antib. Available at: [Link]
-
Oxford Academic. (2017). Antibiotic resistance in Staphylococcus aureus. Current status and future prospects. Available at: [Link]
-
MDPI. (n.d.). Mechanisms of Taxane Resistance. Available at: [Link]
-
Johns Hopkins ABX Guide. (2025). Staphylococcus aureus. Available at: [Link]
-
Centers for Disease Control and Prevention. (2025). About Pseudomonas aeruginosa. Available at: [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
National Institutes of Health. (2022). Common themes in antimicrobial and anticancer drug resistance. Available at: [Link]
-
National Institutes of Health. (n.d.). Incidence and Antifungal Susceptibility of Candida Albicans Infections. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
-
ResearchGate. (2018). Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. Available at: [Link]
-
PubMed Central. (2024). A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles. Available at: [Link]
-
Frontiers. (2024). Antibiotic susceptibility of Pseudomonas aeruginosa in Saudi Arabia: a national antimicrobial resistance surveillance study. Available at: [Link]
-
National Institutes of Health. (n.d.). Antibiotic sensitivity pattern of Staphylococcus aureus from clinical isolates in a tertiary health institution in Kano, Northwestern Nigeria. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. Available at: [Link]
-
PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]
-
MDPI. (n.d.). Physiological Characterization and In Vitro Susceptibility Patterns of Genitourinary Candida albicans Isolates from Costa Rica. Available at: [Link]
-
bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]
-
National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
-
PubMed. (n.d.). Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. Available at: [Link]
-
PubMed Central. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Available at: [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Taxane Resistance [mdpi.com]
- 4. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 5. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 7. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. bsac.org.uk [bsac.org.uk]
- 11. szu.gov.cz [szu.gov.cz]
- 12. Antimicrobial susceptibility pattern of Staphylococcus aureus isolated from clinical specimens in Northern area of Jordan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. About Pseudomonas aeruginosa | P. aeruginosa | CDC [cdc.gov]
- 14. Incidence and Antifungal Susceptibility of Candida Albicans Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. biomerieux.com [biomerieux.com]
- 18. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Δ6,7-Baccatin III: A Comparative Guide to Plausible Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Δ6,7-Baccatin III
Baccatin III, a complex diterpenoid extracted from the yew tree (Taxus species), stands as a cornerstone in the semi-synthesis of the blockbuster anticancer drug, paclitaxel (Taxol®) and its analogues.[1] The intricate polycyclic structure of baccatin III, adorned with multiple stereocenters and functional groups, presents a formidable challenge and a rich playground for synthetic chemists. While baccatin III itself has been the subject of extensive research, its structural isomer, Δ6,7-Baccatin III, featuring a double bond between carbons 6 and 7, represents a synthetically intriguing target. This modification has the potential to alter the molecule's conformation and biological activity, opening new avenues for the development of novel taxane-based therapeutics.
This guide provides a head-to-head comparison of two plausible synthetic strategies for the preparation of Δ6,7-Baccatin III from the more readily available baccatin III. As established synthetic routes for this specific isomer are not extensively documented in peer-reviewed literature, this document serves as a forward-looking guide for researchers venturing into this area of taxane chemistry. We will delve into the mechanistic underpinnings, potential advantages, and foreseeable challenges of each proposed route, providing a solid foundation for experimental design.
Proposed Synthetic Strategies: A Head-to-Head Comparison
The synthesis of Δ6,7-Baccatin III from baccatin III necessitates the dehydration of the C7-hydroxyl group. This transformation requires careful consideration of reagent choice and reaction conditions to avoid unwanted side reactions on the sensitive taxane core. Here, we propose and compare two distinct and mechanistically different approaches:
Route 1: Two-Step Elimination via a Sulfonate Ester Intermediate
This classical and reliable approach involves the conversion of the C7-hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by an elimination reaction induced by a suitable base.
Route 2: Direct Dehydration using a Specialized Dehydrating Agent
This strategy employs a modern dehydrating reagent, such as the Burgess reagent or Martin sulfurane, to effect a direct and often milder dehydration of the C7-hydroxyl group.
The following table provides a high-level comparison of these two proposed strategies:
| Feature | Route 1: Two-Step Elimination (via Sulfonate Ester) | Route 2: Direct Dehydration (e.g., Burgess Reagent) |
| Overall Strategy | 1. Activation of C7-OH as a sulfonate ester. 2. Base-induced E2 elimination. | Single-step dehydration of the C7-OH. |
| Key Reagents | Mesyl chloride (MsCl) or Tosyl chloride (TsCl), Pyridine, a non-nucleophilic base (e.g., DBU, DBN). | Burgess reagent or Martin sulfurane. |
| Plausible Yield | Moderate to high, dependent on the efficiency of both steps. | Potentially high, but can be substrate-dependent. |
| Stereoselectivity | Generally follows anti-periplanar geometry for E2 elimination, which is sterically accessible in the taxane core. | Typically a syn-elimination, offering a different stereochemical outcome.[2] |
| Reaction Conditions | Step 1: Mild (0 °C to rt). Step 2: Can require elevated temperatures. | Generally mild (often room temperature or gentle heating). |
| Potential Challenges | Possible side reactions at other hydroxyl groups if not protected. The basic conditions of the elimination step could induce rearrangements. | The reagent can be sensitive to moisture and air.[3] Compatibility with the complex baccatin III structure needs to be experimentally verified. |
| Advantages | Well-established and predictable reactivity.[4][5] A large body of literature on sulfonate ester chemistry. | Milder reaction conditions. Fewer steps. Potentially higher overall yield. |
Detailed Analysis of Proposed Synthetic Routes
Route 1: Two-Step Elimination via a C7-Sulfonate Ester
This strategy hinges on enhancing the leaving group ability of the C7-hydroxyl group. Alcohols are notoriously poor leaving groups, as the hydroxide anion is a strong base.[4] Conversion to a sulfonate ester, such as a mesylate or tosylate, transforms the hydroxyl into an excellent leaving group.
Diagram of the Synthetic Pathway:
Caption: Proposed one-step synthesis of Δ6,7-Baccatin III using the Burgess reagent.
Causality Behind Experimental Choices:
-
Burgess Reagent: The choice of the Burgess reagent is predicated on its ability to effect dehydration under neutral and mild conditions, which is highly desirable for a complex and sensitive substrate like baccatin III. [3]The reaction proceeds through the formation of an intermediate sulfamate ester at the C7-hydroxyl group, which then undergoes an intramolecular syn-elimination to form the C6-C7 double bond. This mechanism avoids the use of strong acids or bases that could lead to undesired side reactions.
Self-Validating System & Trustworthiness:
The direct conversion of baccatin III to Δ6,7-Baccatin III can be monitored by TLC or HPLC to track the disappearance of the starting material and the appearance of the product. The structure of the final product would be confirmed by comprehensive spectroscopic analysis (NMR, MS, IR). The observation of a single major product with the expected spectral characteristics would validate the success of this direct dehydration approach.
Experimental Protocols (Proposed)
Route 1: Two-Step Elimination
Step 1: Mesylation of Baccatin III
-
Dissolve baccatin III (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (3-5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (MsCl, 1.5-2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford C7-mesyl baccatin III.
Step 2: Elimination of C7-Mesyl Baccatin III
-
Dissolve C7-mesyl baccatin III (1 equivalent) in anhydrous toluene.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield Δ6,7-Baccatin III.
Route 2: Direct Dehydration
-
To a solution of baccatin III (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the Burgess reagent (1.5-2 equivalents) in one portion.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon consumption of the starting material (typically 1-3 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain Δ6,7-Baccatin III.
Conclusion and Future Outlook
The synthesis of Δ6,7-Baccatin III, while not yet a well-trodden path, is an achievable goal for synthetic chemists. This guide has outlined two plausible and mechanistically distinct strategies for its preparation from baccatin III. The two-step elimination via a sulfonate ester offers a classic, albeit longer, route with predictable reactivity. In contrast, the direct dehydration using a specialized reagent like the Burgess reagent presents a more modern, concise, and potentially milder alternative.
The choice between these routes will depend on the specific experimental context, including the availability of reagents, the scale of the synthesis, and the desired stereochemical outcome. Further experimental investigation is required to validate and optimize these proposed routes. The successful synthesis of Δ6,7-Baccatin III will not only be a testament to the versatility of modern synthetic methods but will also provide access to a novel taxane analogue with the potential for unique biological properties, thereby contributing to the ongoing efforts in the development of next-generation anticancer agents.
References
-
Burgess, E. M.; Penton, H. R., Jr.; Taylor, E. A. Thermal reactions of N-carboalkoxysulfamate esters. J. Org. Chem.1973 , 38 (1), 26–31. [Link]
-
Atkins, G. M.; Burgess, E. M. The reactions of an N-sulfonylamine inner salt. J. Am. Chem. Soc.1968 , 90 (17), 4744–4745. [Link]
-
Martin, J. C.; Arhart, R. J. Sulfuranes. I. A new class of stable sulfuranes. J. Am. Chem. Soc. 1971, 93 (9), 2339–2341. [Link]
-
Wikipedia contributors. Burgess reagent. Wikipedia, The Free Encyclopedia. [Link]
-
UK Essays. (November 2018). Burgess and Martin Dehydrating Reagents. [Link]
-
Ashenhurst, J. Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Leah4sci. Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. YouTube. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Patsnap. Baccatin III patented technology retrieval search results. Eureka. [Link]
-
Atlanchim Pharma. Synthetic applications of Burgess reagent. [Link]
Sources
A Preclinical Efficacy Analysis of Delta-6,7-Baccatin III and its Taxane Congeners
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Superior Taxanes
The taxane family of diterpenoids, prominently featuring paclitaxel and docetaxel, represents a cornerstone of modern chemotherapy, integral to the treatment of a spectrum of solid tumors, including breast, ovarian, and lung cancers.[1][2] Their mechanism of action, the stabilization of microtubules leading to mitotic arrest and apoptosis, is well-established. However, the clinical utility of these first-generation taxanes is often hampered by issues of poor solubility, significant toxicities, and the emergence of multidrug resistance. This has spurred a continuous search for novel taxane analogs with improved therapeutic indices.
This guide focuses on a specific, yet under-researched, derivative: delta-6,7-Baccatin III . As a structural analog of Baccatin III, a key precursor in the semi-synthesis of paclitaxel, delta-6,7-Baccatin III presents an intriguing candidate for anticancer research.[3][4][5] While specific preclinical data on delta-6,7-Baccatin III is sparse in peer-reviewed literature, this guide will provide a comprehensive comparative analysis based on the known biological activities of its parent compound, Baccatin III, and the established efficacy of paclitaxel and docetaxel. We will delve into the mechanistic rationale for its potential efficacy, present a framework for its preclinical evaluation, and provide detailed experimental protocols to empower researchers in their investigations.
The Scientific Rationale: Why Investigate Delta-6,7-Baccatin III?
The therapeutic potential of delta-6,7-Baccatin III is inferred from its structural relationship to Baccatin III and other bioactive taxanes. Baccatin III itself, long considered a mere synthetic precursor, has demonstrated notable anticancer properties.[3][4][6][7] This intrinsic activity of the core taxane scaffold suggests that modifications, such as the introduction of a double bond between the 6th and 7th carbons in delta-6,7-Baccatin III, could modulate its biological activity, potentially leading to enhanced potency, altered target specificity, or an improved safety profile.
Commercial suppliers suggest that delta-6,7-Baccatin III may inhibit the proliferation of various cancer cell lines, including those of breast, lung, and ovarian origin, through disruption of the cell cycle.[1] This hypothesis is grounded in the established mechanism of other taxanes and warrants rigorous experimental validation.
A Tale of Two Mechanisms: Baccatin III vs. Paclitaxel
A crucial point of differentiation lies in the mechanism of action between Baccatin III and paclitaxel. While paclitaxel is a potent promoter of tubulin polymerization, studies have shown that Baccatin III can inhibit tubulin polymerization, a mechanism more akin to colchicine or vinblastine.[6] This distinction is vital for designing and interpreting preclinical studies of delta-6,7-Baccatin III, as it may exhibit a unique mode of action compared to its more famous relatives.
Comparative Preclinical Efficacy: A Data-Driven Overview
To provide a clear comparison, the following tables summarize the available preclinical data for Baccatin III, paclitaxel, and docetaxel. It is imperative to reiterate that the data for Baccatin III serves as a proxy due to the absence of published studies on delta-6,7-Baccatin III.
In Vitro Cytotoxicity
| Compound | Cancer Cell Line | Assay | IC50/ED50 (µM) | Citation |
| Baccatin III | HeLa (Cervical) | MTT | 4.30 | [3][7] |
| A549 (Lung) | MTT | 4-7.81 | [3][7] | |
| A431 (Skin) | MTT | 4-7.81 | [3][7] | |
| HepG2 (Liver) | MTT | 4-7.81 | [3][7] | |
| Various | Not Specified | 8-50 | [6] | |
| Paclitaxel | Various | Various | Generally in the low nM range | Widely documented |
| Docetaxel | Various | Various | Generally in the low nM range | Widely documented |
In Vivo Antitumor Activity
| Compound | Animal Model | Tumor Type | Dosing & Administration | Key Findings | Citation |
| Baccatin III | BALB/c mice | 4T1 Mammary Carcinoma | 0.05-0.5 mg/kg (oral) | Significantly reduced tumor growth; inhibited accumulation and suppressive function of MDSCs. | [4] |
| BALB/c mice | CT26 Colon Carcinoma | 0.05-0.5 mg/kg (oral) | Significantly reduced tumor growth. | [4] | |
| Paclitaxel | Various xenograft models | Various | Route and dose vary | Potent tumor growth inhibition. | Widely documented |
| Docetaxel | Various xenograft models | Various | Route and dose vary | Potent tumor growth inhibition. | Widely documented |
Experimental Protocols for the Preclinical Evaluation of Delta-6,7-Baccatin III
To facilitate the investigation of delta-6,7-Baccatin III, this section provides detailed, step-by-step methodologies for key preclinical assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
This protocol is designed to determine the concentration of delta-6,7-Baccatin III that inhibits the metabolic activity of cancer cells by 50% (IC50).
Workflow Diagram:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, OVCAR-3 for ovarian) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of delta-6,7-Baccatin III in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Antitumor Efficacy: Xenograft Tumor Model
This protocol outlines the use of a subcutaneous xenograft model in immunodeficient mice to assess the in vivo antitumor activity of delta-6,7-Baccatin III.
Workflow Diagram:
Caption: Workflow for evaluating in vivo antitumor efficacy using a xenograft model.
Step-by-Step Protocol:
-
Animal Handling and Cell Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
-
Subcutaneously inject a suspension of a human cancer cell line (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
-
Treatment Administration:
-
Prepare a formulation of delta-6,7-Baccatin III for in vivo administration (e.g., in a solution of ethanol, Cremophor EL, and saline).
-
Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group. A positive control group treated with paclitaxel or docetaxel should also be included.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of each mouse every 2-3 days.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The experiment is typically terminated when tumors in the control group reach a predetermined size or after a set duration.
-
At the endpoint, euthanize the mice, excise the tumors, and measure their final weight.
-
Tumor tissue can be preserved for further analysis (e.g., histopathology, biomarker analysis).
-
Compare tumor growth inhibition between the treatment and control groups.
-
Hypothesized Signaling Pathway and Mechanism of Action
Based on the known mechanisms of Baccatin III and other taxanes, a hypothesized signaling pathway for delta-6,7-Baccatin III is presented below. It is crucial to note that this is a theoretical model that requires experimental validation.
Caption: Hypothesized mechanism of action for delta-6,7-Baccatin III.
This model proposes that delta-6,7-Baccatin III, like other taxanes, interferes with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, based on the immunomodulatory effects of Baccatin III, it is hypothesized that delta-6,7-Baccatin III may also inhibit the function of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, thereby reducing their suppression of T-cell-mediated antitumor immunity.
Future Directions and Conclusion
While the current body of evidence for the preclinical efficacy of delta-6,7-Baccatin III is limited, its structural similarity to Baccatin III and other potent taxanes provides a strong rationale for its investigation as a novel anticancer agent. The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate its in vitro cytotoxicity and in vivo antitumor activity.
Future research should focus on:
-
Definitive in vitro studies: Determining the IC50 values of delta-6,7-Baccatin III across a broad panel of cancer cell lines and comparing them directly to paclitaxel and docetaxel.
-
Mechanistic elucidation: Investigating its precise effect on tubulin polymerization and its impact on cell cycle progression and apoptosis-related signaling pathways.
-
In vivo validation: Conducting robust xenograft studies to assess its antitumor efficacy and toxicity profile in comparison to standard-of-care taxanes.
-
Immunomodulatory potential: Exploring its effects on various immune cell populations within the tumor microenvironment.
By systematically addressing these research questions, the scientific community can determine if delta-6,7-Baccatin III holds the potential to be a valuable addition to the arsenal of anticancer therapeutics.
References
-
Sah, B., Kumari, M., Subban, K., & Chelliah, J. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(11), 465. [Link]
-
Lee, Y. H., Lee, Y. R., Kim, K. H., Im, S. A., Song, S., Lee, M. K., ... & Lee, C. K. (2014). Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. International immunopharmacology, 21(2), 414-421. [Link]
-
Rojanat, A., & Suffness, M. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Chemico-biological interactions, 101(3), 195-208. [Link]
-
Liao, Y., et al. (2024). Discovery of FoTO1 and Taxol genes enables biosynthesis of baccatin III. Nature, 629(8012), 675-681. [Link]
-
Sah, B., Kumari, M., Subban, K., & Chelliah, J. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. ResearchGate. [Link]
- Holton, R. A. (2001). U.S. Patent No. 6,307,071. Washington, DC: U.S.
Sources
- 1. Buy delta6,7-Baccatin III | 158830-50-3 [smolecule.com]
- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 3. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FoTO1 and Taxol genes enables biosynthesis of baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative transcriptomics of cells treated with delta6,7-Baccatin III vs. paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Precursor-Product Relationship
In the landscape of cancer therapeutics, paclitaxel stands as a cornerstone, a potent microtubule-stabilizing agent widely used in the clinic. Its intricate chemical structure, however, presents significant synthetic challenges. This has led to a deep interest in its natural precursors, most notably baccatin III and its derivatives. While often viewed simply as a stepping stone in the semi-synthesis of paclitaxel, emerging evidence suggests that baccatin III and its analogues, such as delta-6,7-baccatin III, are not biologically inert. This guide provides a comparative analysis of the transcriptomic and cellular effects of delta-6,7-baccatin III and paclitaxel, moving beyond their synthetic relationship to explore their distinct biological activities.
It is important to note that while extensive transcriptomic data exists for paclitaxel, similar comprehensive datasets for delta-6,7-baccatin III are not yet publicly available. Therefore, this guide synthesizes the known molecular activities of both compounds to infer and compare their likely impacts on cellular gene expression.
Core Mechanisms of Action: A Tale of Two Taxanes
Paclitaxel's primary mechanism of action is the stabilization of microtubules, the cellular scaffolding essential for cell division. By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to mitotic arrest and subsequent apoptotic cell death.[1] This disruption of microtubule dynamics is a key driver of its potent anti-cancer effects.
Baccatin III, the core taxane ring structure, also interacts with tubulin and can induce microtubule assembly.[2] However, its effect is quantitatively different from that of paclitaxel. While baccatin III can promote the formation of long microtubules, its affinity for tubulin is lower than that of paclitaxel.[2] Interestingly, some studies suggest that baccatin III can induce apoptosis through pathways that are independent of the G2/M cell cycle arrest typically associated with paclitaxel.[3]
Delta-6,7-baccatin III, a specific derivative of baccatin III, is also under investigation for its potential as a microtubule-stabilizing agent, suggesting a mechanism of action that may more closely resemble that of paclitaxel. However, the nuances of its interaction with tubulin and its downstream cellular consequences are still being elucidated.
Comparative Cellular Effects: Inferred Transcriptomic Divergence
The differing primary mechanisms of paclitaxel and baccatin III suggest that they will elicit distinct transcriptomic signatures in treated cells.
Paclitaxel: A Transcriptomic Snapshot of Mitotic Catastrophe and Apoptotic Signaling
Treatment of cancer cells with paclitaxel triggers a cascade of gene expression changes that reflect the cell's response to profound cytoskeletal stress and the initiation of apoptosis.
Table 1: Key Gene Categories and Pathways Modulated by Paclitaxel Treatment
| Gene Category/Pathway | Direction of Regulation | Key Genes | Cellular Consequence |
| Cell Cycle Regulation | Upregulated | CDKN1A (p21), GADD45A | G2/M arrest, DNA damage response |
| Downregulated | CDC2 (CDK1), Cyclin B1 | Inhibition of mitotic progression | |
| Apoptosis | Upregulated | BAX, BAK, PUMA, NOXA | Pro-apoptotic signaling |
| Downregulated | BCL2, BCL-XL | Inhibition of anti-apoptotic signaling | |
| Microtubule Dynamics | Upregulated | MAP2, MAP4 | Altered microtubule-associated protein expression |
| Drug Resistance | Upregulated | ABCB1 (MDR1), ABCC1 | Efflux of the drug from the cell |
| Inflammatory/Immune Response | Upregulated | IL-6, IL-8, COX-2 | Pro-inflammatory signaling |
This table represents a synthesis of commonly observed gene expression changes in response to paclitaxel across various cancer cell lines.
The following diagram illustrates the primary signaling pathway activated by paclitaxel, leading to apoptosis.
Caption: Paclitaxel-induced microtubule stabilization leads to mitotic arrest and apoptosis.
Delta-6,7-Baccatin III: A Hypothesis of Divergent Transcriptomic Impact
Given the evidence that baccatin III possesses biological activities beyond microtubule stabilization, it is plausible that delta-6,7-baccatin III will induce a more complex and distinct transcriptomic response compared to paclitaxel.
Immunomodulatory Effects: Baccatin III has been shown to inhibit the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs) and enhance MHC-restricted antigen presentation in dendritic cells.[4][5] These effects suggest an ability to modulate the tumor microenvironment and potentiate anti-tumor immunity. This immunomodulatory activity is not a widely reported primary effect of paclitaxel.
Apoptosis Independent of G2/M Arrest: Studies on baccatin III indicate it can induce apoptosis without causing a significant G2/M arrest, a hallmark of paclitaxel's action.[3] This suggests the activation of alternative apoptotic pathways.
Table 2: Postulated Differential Transcriptomic Effects: Delta-6,7-Baccatin III vs. Paclitaxel
| Feature | Paclitaxel | Delta-6,7-Baccatin III (inferred) |
| Primary Target | Microtubules (strong stabilization) | Microtubules (potential stabilization), other cellular targets |
| Cell Cycle Genes | Strong upregulation of G2/M arrest genes (e.g., CDKN1A) | Weaker or different modulation of cell cycle genes |
| Apoptosis Genes | Induction of canonical apoptosis pathways (Bcl-2 family modulation) | Potential induction of apoptosis genes independent of mitotic arrest |
| Immunomodulatory Genes | Limited direct effect | Potential upregulation of genes related to antigen presentation and T-cell activation; downregulation of genes associated with MDSC function |
The following diagram illustrates a hypothetical signaling pathway for delta-6,7-baccatin III, incorporating its potential immunomodulatory functions.
Caption: Hypothetical pathways of delta-6,7-baccatin III, including immunomodulatory effects.
Experimental Methodologies for Comparative Transcriptomics
To definitively elucidate the transcriptomic differences between delta-6,7-baccatin III and paclitaxel, a robust experimental approach is required.
Step-by-Step Experimental Workflow
-
Cell Line Selection: Choose a panel of cancer cell lines relevant to the therapeutic targets of taxanes (e.g., breast, ovarian, lung cancer). Include cell lines with varying sensitivities to paclitaxel.
-
Compound Treatment: Treat cells with equimolar concentrations of delta-6,7-baccatin III and paclitaxel, as well as a vehicle control. A time-course experiment (e.g., 6, 12, 24, 48 hours) is crucial to capture both early and late transcriptomic changes.
-
RNA Extraction and Quality Control: Isolate total RNA from treated and control cells. Assess RNA integrity and purity using a Bioanalyzer or similar instrument.
-
Library Preparation and RNA Sequencing: Prepare sequencing libraries from high-quality RNA. Perform deep sequencing (e.g., >20 million reads per sample) on a platform such as the Illumina NovaSeq.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the reference human genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in response to each compound compared to the vehicle control.
-
Pathway and Gene Ontology Analysis: Use tools like GSEA, DAVID, or Metascape to identify the biological pathways and processes enriched in the differentially expressed gene sets.
-
Comparative Analysis: Directly compare the transcriptomic profiles of delta-6,7-baccatin III and paclitaxel-treated cells to identify unique and overlapping gene signatures.
-
The following diagram outlines the proposed experimental workflow.
Caption: Workflow for comparative transcriptomic analysis.
Conclusion and Future Directions
While paclitaxel's transcriptomic footprint is well-characterized, this guide highlights the critical need for a deeper understanding of its precursor, delta-6,7-baccatin III. The available evidence strongly suggests that delta-6,7-baccatin III is not merely an inactive intermediate but a bioactive molecule with potentially unique therapeutic properties, including immunomodulatory effects that diverge from those of paclitaxel.
Future comparative transcriptomic studies are essential to fully delineate the molecular consequences of treatment with these two taxanes. Such research will not only provide a more complete picture of their mechanisms of action but also open new avenues for drug development, potentially leading to novel therapeutic strategies that leverage the distinct biological activities of baccatin III derivatives, either alone or in combination with other agents.
References
-
Lee, C. K., et al. (2014). Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. International Immunopharmacology, 22(2), 518-527. [Link]
-
Lee, Y. H., et al. (2011). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International Immunopharmacology, 11(6), 755-763. [Link]
-
Snyder, J. P., et al. (2001). Baccatin III induces assembly of purified tubulin into long microtubules. Biochemistry, 40(24), 7243-7250. [Link]
-
Fan, W., et al. (1999). Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest. Cancer Chemotherapy and Pharmacology, 44(6), 444-452. [Link]
-
Amos, L. A., & Löwe, J. (1999). How Taxol stabilises microtubule structure. Chemistry & biology, 6(3), R65-R69. [Link]
Sources
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. Baccatin III induces assembly of purified tubulin into long microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of delta6,7-Baccatin III
Delta6,7-Baccatin III, a prominent member of the taxane family, is a critical precursor in the synthesis of various chemotherapeutic agents. Its structural similarity to paclitaxel underscores its cytotoxic potential, making its proper handling and disposal a matter of utmost importance in research and pharmaceutical development settings.[1] This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Key Hazards Associated with Baccatin Analogs:
| Hazard | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed.[2][4] | Ingestion |
| Irritation | Causes skin and eye irritation.[2][3][4] | Dermal, Ocular |
| Mutagenicity | May cause heritable genetic damage.[2] | Inhalation, Ingestion, Dermal |
| Carcinogenicity | May cause cancer.[3] | Inhalation, Ingestion, Dermal |
| Cytotoxicity | As an antineoplastic agent, it is toxic to cells.[1][6] | Inhalation, Ingestion, Dermal |
Given these potential hazards, all waste generated from the handling of this compound must be treated as hazardous and cytotoxic waste.
The "Cradle-to-Grave" Responsibility in Waste Management
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste management.[7] This principle holds the generator of the waste responsible for its proper management from the point of generation to its final disposal. This underscores the importance of a robust and compliant disposal plan within any laboratory handling this compound.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedures
Adherence to a strict, standardized protocol is essential for the safe disposal of this compound.
A. Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves are recommended.
-
Lab Coat: A disposable, solid-front gown is preferred.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the potential for aerosolization.
B. Waste Segregation at the Source
Proper segregation is the first and most critical step in the disposal process.[8] Never mix cytotoxic waste with general laboratory trash.
-
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and other disposable items that have come into contact with this compound.
-
Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinses from contaminated glassware.
-
Sharps Waste: This includes needles, syringes, and broken glassware contaminated with this compound.
C. Containerization and Labeling
All waste containers must be clearly and accurately labeled.[6]
-
Solid Waste:
-
Place in a leak-proof plastic bag or container clearly labeled with a "Cytotoxic Waste" sticker.[9]
-
This container should be kept sealed when not in use.
-
-
Liquid Waste:
-
Collect in a compatible, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled as "Hazardous Waste" and include "Cytotoxic" and the chemical name "this compound".
-
Ensure the container is kept closed at all times except when adding waste.
-
-
Sharps Waste:
D. Storage and Collection
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
All waste must be collected by a licensed hazardous waste disposal company.[10] Do not dispose of this waste down the drain or in the regular trash.[2]
Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE before addressing the spill.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the Area: Clean the spill area with a suitable deactivating solution (e.g., a freshly prepared 10% bleach solution followed by a thiosulfate solution to neutralize the bleach), then wipe with 70% ethanol.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic solid waste.[2]
Regulatory Compliance and Training
All laboratory personnel handling this compound must receive training on the specific hazards and disposal procedures for this compound, in accordance with OSHA's Hazard Communication Standard and Laboratory Standard.[11][12][13] Documentation of this training is mandatory.
References
-
Learn the Basics of Hazardous Waste | US EPA. (2025). Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Retrieved from [Link]
-
Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed. (n.d.). Retrieved from [Link]
-
Hazardous Waste | US EPA. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from [Link]
- US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents. (n.d.).
-
Cytotoxic Substances – Waste Management - Safety & Risk Services. (n.d.). Retrieved from [Link]
-
OSHA Compliance For Laboratories - US Bio-Clean. (n.d.). Retrieved from [Link]
-
The NIH Drain Discharge Guide. (n.d.). Retrieved from [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024). Retrieved from [Link]
-
What is Cytotoxic Waste? - Sharpsmart UK. (2024). Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]
-
Cytotoxic drugs and related waste – risk management - SafeWork NSW. (n.d.). Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016). Retrieved from [Link]
Sources
- 1. Buy this compound | 158830-50-3 [smolecule.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. epa.gov [epa.gov]
- 8. usbioclean.com [usbioclean.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. epa.gov [epa.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. osha.gov [osha.gov]
- 13. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling delta6,7-Baccatin III
As researchers and drug development professionals, our work with novel compounds like delta6,7-Baccatin III pushes the boundaries of science. This taxane, a structural analog of the potent anticancer agent paclitaxel, holds significant promise.[1] However, its therapeutic potential is intrinsically linked to its biological activity, which necessitates a robust and uncompromising approach to safety. This guide provides essential, field-proven safety and logistical information for handling this compound. It is designed to build your confidence and ensure that your focus remains on your research, secure in the knowledge that you are protected.
The protocols herein are built on a foundation of risk mitigation. Since specific toxicological data for this compound is limited, we will apply the precautionary principle, basing our handling guidelines on the known hazards of its parent compound, Baccatin III, and general protocols for cytotoxic agents.
Hazard Profile: Understanding the Risk
This compound is a derivative of Baccatin III, a core component of paclitaxel.[1][2] While Baccatin III itself has demonstrated cytotoxic activity against cancer cell lines, its mechanism differs from that of paclitaxel.[3][4][5] Nevertheless, its biological activity warrants its classification as a hazardous compound. Safety Data Sheets (SDS) for the closely related Baccatin III and its precursors provide a clear warning.
Key Hazards Associated with Related Taxanes:
-
Systemic Health Effects: Considered a hazardous substance.[6] It may be harmful if swallowed and presents a danger of serious damage to health through prolonged exposure via inhalation or ingestion.[6][7] Some data suggests it may cause heritable genetic damage.[6]
-
Irritation: Causes skin, eye, and respiratory system irritation.[6][7][8] Direct contact can lead to inflammation, and it may worsen pre-existing dermatitis.[6]
-
Carcinogenicity & Mutagenicity: At least one SDS for Baccatin III lists it as potentially causing cancer (H350), and an SDS for a precursor, 10-Deacetylbaccatin III, indicates it is suspected of causing genetic defects (H341).[8][9]
-
Acute Toxicity: Accidental ingestion may be harmful, and acute side effects can include nausea, vomiting, and allergic reactions.[6]
Given this profile, we must treat this compound as a potent cytotoxic and irritant compound. All personal contact, including inhalation of aerosolized particles, should be avoided.[6]
The Core of Protection: Engineering Controls
Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense. The primary method for containment and protection is the use of proper engineering controls.
-
For Handling Powders: All weighing and reconstitution of solid this compound must be performed within a containment ventilated enclosure (CVE), commonly known as a powder hood, or a Class II Biosafety Cabinet (BSC). This prevents the inhalation of fine particles.
-
For Handling Solutions: Work with solutions of this compound should be conducted in a certified chemical fume hood or a Class II BSC to protect against aerosols and splashes.
Personal Protective Equipment (PPE): A Head-to-Toe Protocol
The selection of PPE must be deliberate and based on the specific task being performed. The goal is to create a complete barrier between you and the compound.[10][11]
Hand Protection: The First Barrier
Gloves are the most critical component of your PPE. Because taxanes are cytotoxic, single-gloving is insufficient.
-
Protocol: Always wear two pairs of chemotherapy-rated nitrile gloves.[12][13] These gloves must comply with ASTM D6978 standards, which test for resistance to permeation by chemotherapy drugs.[11]
-
Causality: Double-gloving provides a significant safety margin. Should the outer glove be compromised or contaminated, the inner glove continues to provide protection while you pause to replace the outer one. Powder-free gloves are mandatory, as powder can absorb hazardous materials and facilitate their spread.[12]
-
Procedure: Don the inner pair of gloves under the cuff of your lab coat or gown. The outer pair should be worn over the cuff, creating a secure seal. Gloves should be changed every 30-60 minutes during continuous work or immediately if they are torn, punctured, or known to be contaminated.[12]
Body Protection: Preventing Dermal Exposure
-
Protocol: Wear a disposable, solid-front, back-closing gown made of a low-permeability fabric.[11][12] Gowns should have long sleeves with tight-fitting knit or elastic cuffs.[12]
-
Causality: A back-closing gown eliminates the potential for frontal contamination through gaps between buttons or snaps. The low-permeability material prevents liquids from seeping through in the event of a small splash. The tight cuffs are essential for creating a seal with your outer gloves. Gowns used for handling this compound should not be worn outside the designated work area.[12]
Eye and Face Protection: Shielding Sensitive Membranes
-
Protocol: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for any procedure with a risk of splashing (e.g., preparing solutions, transferring liquids), full-coverage chemical splash goggles are required.[12] When working outside of a BSC or fume hood with larger volumes, a full face shield should be worn over safety glasses.[12]
-
Causality: Baccatin derivatives are known eye irritants.[6][8] Standard safety glasses do not protect from splashes that may come from above or the side. Goggles create a seal around the eyes, offering comprehensive protection.
Respiratory Protection: A Critical Consideration
-
Protocol: When handling the powdered form of this compound outside of a certified powder hood or BSC (a practice that should be strictly avoided), a fit-tested N95 respirator is mandatory.[10][12] A standard surgical mask offers no protection against inhaled chemical particles and should not be used for this purpose.[10]
-
Causality: The primary risk with the solid compound is the inhalation of fine, aerosolized particles, which can cause respiratory irritation and systemic toxicity.[6][8] An N95 respirator is designed to filter these fine particulates. Proper fit-testing is crucial to ensure a seal is formed and the respirator is effective.
Procedural Workflow for Handling this compound
The following diagram outlines the critical steps and required PPE for a typical workflow involving this compound.
Caption: PPE-Integrated Workflow for this compound.
Summary of PPE Requirements by Task
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double Nitrile Gloves | Lab Coat (minimum) | Safety Glasses | N95 Respirator (if not plastic-sealed)[12] |
| Weighing Solid | Double Nitrile Gloves | Disposable Gown | Goggles | Required if outside CVE/BSC (Not Advised) |
| Preparing Solutions | Double Nitrile Gloves | Disposable Gown | Goggles & Face Shield | Not required if in Fume Hood/BSC |
| Administering to Cultures | Double Nitrile Gloves | Disposable Gown | Safety Glasses | Not required if in BSC |
| Handling Waste | Double Nitrile Gloves | Disposable Gown | Goggles | Not required |
| Cleaning Spills | Double Nitrile Gloves | Disposable Gown | Goggles & Face Shield | N95 Respirator |
Disposal and Decontamination: Completing the Cycle Safely
Proper disposal is as critical as proper handling to prevent environmental contamination and accidental exposure.[8]
-
Waste Streams: All materials that have come into direct contact with this compound are considered cytotoxic waste. This includes:
-
Gloves, gowns, and other disposable PPE.
-
Pipette tips, tubes, and flasks.
-
Contaminated paper towels.
-
-
Disposal Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers. Never dispose of this waste in regular or biohazard trash.[8]
-
Liquid Waste: Unused solutions or contaminated media should be collected in a designated, sealed hazardous waste container for disposal by licensed waste carriers.[7] Do not pour down the drain.[8]
-
Decontamination: Work surfaces should be decontaminated at the end of each procedure and at the end of the day. A common procedure involves a two-step cleaning with a deactivating agent (like sodium hypochlorite) followed by a rinsing agent (like sterile water or 70% ethanol) to remove the deactivator residue.
Emergency Procedures: Spill Management
Accidents happen, but a prepared response minimizes risk. All labs handling cytotoxic compounds must have a dedicated spill kit.
Step-by-Step Spill Response:
-
Alert & Secure: Immediately alert others in the area. Restrict access to the spill zone.[14]
-
Don PPE: Before cleaning, don the appropriate PPE: double nitrile gloves, a disposable gown, goggles, a face shield, and an N95 respirator.[14]
-
Contain: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean: Working from the outside of the spill inward, carefully clean the area. Place all contaminated materials into the cytotoxic waste container.
-
Decontaminate: Clean the spill area thoroughly using the two-step decontamination process described above.
-
Dispose: Place all used cleaning materials and contaminated PPE into the cytotoxic waste container.
-
Report: Report the spill to your institution's Environmental Health & Safety department.
By adhering to these stringent protocols, you ensure your own safety and the integrity of your research environment, allowing you to focus on the scientific potential of compounds like this compound with confidence and peace of mind.
References
-
Fisher Scientific. (2023). 10-Deacetylbaccatin III, 99% SAFETY DATA SHEET. [Link]
-
Lieu, C. H., et al. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Chemico-Biological Interactions, 101(2), 125-137. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- Google Patents. (n.d.). US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
-
University of Rochester. (n.d.). PPE Requirements Hazardous Drug Handling. [Link]
-
Kim, J., et al. (2014). Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. Oncoimmunology, 3(1), e27376. [Link]
-
LKT Laboratories, Inc. (n.d.). Baccatin VI Safety Data Sheet. [Link]
-
OHS Insider. (2022). What PPE Should Workers Use for Handling Cytotoxic Drugs?. [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
Great Ormond Street Hospital for Children NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. [Link]
-
Ye, K., et al. (2002). Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest. Cancer Biology & Therapy, 1(2), 143-148. [Link]
Sources
- 1. Buy this compound | 158830-50-3 [smolecule.com]
- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 3. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. gerpac.eu [gerpac.eu]
- 11. ohsinsider.com [ohsinsider.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. whca.org [whca.org]
- 14. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
